molecular formula C10H12N2O B6622284 n-Cyclopropyl-6-methylnicotinamide

n-Cyclopropyl-6-methylnicotinamide

Número de catálogo: B6622284
Peso molecular: 176.21 g/mol
Clave InChI: VDWSZVTYZLOFDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Cyclopropyl-6-methylnicotinamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a derivative of nicotinamide, it serves as a potential precursor or intermediate in the synthesis of more complex molecules and is a valuable tool for studying metabolic pathways. The cyclopropyl group is a privileged structure in drug design, often used to optimize a compound's metabolic stability, target affinity, and overall pharmacokinetic profile by reducing susceptibility to enzymatic breakdown . Research into similar nicotinamide derivatives is extensive, particularly concerning the enzyme Nicotinamide N-Methyltransferase (NNMT). NNMT is a key metabolic enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) . This enzyme has garnered attention as a potential therapeutic target because its activity increases with age and is associated with age-related diseases, including cancer, diabetes, and neurodegenerative disorders . The NNMT pathway plays a crucial role in regulating cellular levels of NAD+, a coenzyme essential for energy metabolism and mitochondrial function, and homocysteine, a risk factor for cardiovascular and neurological diseases . Consequently, novel nicotinamide analogues like N-Cyclopropyl-6-methylnicotinamide are investigated for their potential to modulate these critical biological pathways. Product Usage Statement: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

N-cyclopropyl-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-8(6-11-7)10(13)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSZVTYZLOFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopropyl-6-methylnicotinamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-cyclopropyl-6-methylnicotinamide, a derivative of the endogenous metabolite 6-methylnicotinamide. Due to the limited direct literature on this specific compound, this document synthesizes information on its core chemical scaffold, proposes a robust synthetic route, and extrapolates its physicochemical properties and potential biological significance based on established knowledge of related nicotinamide analogs.

Introduction: The Nicotinamide Scaffold in Drug Discovery

Nicotinamide and its derivatives are pivotal in various biochemical processes, serving as precursors to essential coenzymes like NAD+ and NADP+.[1] The modification of the nicotinamide scaffold has been a fruitful strategy in drug discovery, leading to compounds with a wide range of therapeutic applications, from metabolic disease to oncology and neuroprotection.[2][3][4] The introduction of a methyl group at the 6-position of the pyridine ring and a cyclopropyl group on the amide nitrogen, as in N-cyclopropyl-6-methylnicotinamide, presents an intriguing modification with the potential to modulate the compound's pharmacological profile.

This guide will first delve into the known properties of the core structure, 6-methylnicotinamide, and its precursor, 6-methylnicotinic acid. Subsequently, a detailed synthetic protocol for N-cyclopropyl-6-methylnicotinamide will be presented, followed by a discussion of its predicted physicochemical properties and potential areas for biological investigation.

The Core Moiety: 6-Methylnicotinamide

6-Methylnicotinamide is a nicotinamide derivative that has been identified as an endogenous metabolite.[5] It serves as a precursor in the synthesis of various pharmaceuticals and is explored for its potential in enhancing cellular metabolism and promoting neuroprotective effects.[2]

Chemical Structure and Properties of 6-Methylnicotinamide

The foundational structure of 6-methylnicotinamide consists of a pyridine ring with a methyl group at the 6-position and a carboxamide group at the 3-position.

Table 1: Physicochemical Properties of 6-Methylnicotinamide

PropertyValueSource(s)
IUPAC Name 6-methylpyridine-3-carboxamide[6]
CAS Number 6960-22-1[5][6][7]
Molecular Formula C₇H₈N₂O[5][6][7]
Molecular Weight 136.15 g/mol [2][5][6]
Appearance White to off-white solid powder[5][7]
Melting Point 197-199 °C[7][8]
Boiling Point 289.4±28.0 °C at 760 mmHg[7]
Solubility DMSO: ~50 mg/mL, H₂O: ~3.33 mg/mL[7]
logP 0.35[7]

Synthesis of N-Cyclopropyl-6-methylnicotinamide

The synthesis of N-cyclopropyl-6-methylnicotinamide can be logically approached through a two-step process: the synthesis of the precursor 6-methylnicotinic acid, followed by its amidation with cyclopropylamine.

Step 1: Synthesis of 6-Methylnicotinic Acid

6-Methylnicotinic acid is a key intermediate and can be synthesized via the oxidation of 2-methyl-5-ethylpyridine.[9][10] Various oxidizing agents have been reported, with nitric acid being a common choice.[10][11]

Experimental Protocol: Oxidation of 2-Methyl-5-ethylpyridine

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction flask with 2-methyl-5-ethylpyridine.

  • Oxidation: Slowly add nitric acid to the reaction mixture while carefully controlling the temperature. The reaction is typically carried out at elevated temperatures.[11]

  • Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the 6-methylnicotinic acid.

  • Purification: The crude product is then filtered, washed, and can be further purified by recrystallization to yield pure 6-methylnicotinic acid.

Synthesis_Step1 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Reaction Flask Reaction Flask 2-Methyl-5-ethylpyridine->Reaction Flask Charge Cooling & pH Adjustment Cooling & pH Adjustment Reaction Flask->Cooling & pH Adjustment Reaction Completion Nitric Acid Nitric Acid Nitric Acid->Reaction Flask Slow Addition (Controlled Temperature) Filtration & Washing Filtration & Washing Cooling & pH Adjustment->Filtration & Washing Precipitation Recrystallization Recrystallization Filtration & Washing->Recrystallization Purification 6-Methylnicotinic Acid 6-Methylnicotinic Acid Recrystallization->6-Methylnicotinic Acid Final Product

Step 2: Amidation of 6-Methylnicotinic Acid with Cyclopropylamine

The final step involves the formation of the amide bond between 6-methylnicotinic acid and cyclopropylamine. This can be achieved using standard peptide coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. A common and efficient method involves the use of a coupling agent such as ethyl chloroformate in the presence of a base.[12]

Experimental Protocol: Synthesis of N-Cyclopropyl-6-methylnicotinamide

  • Activation of Carboxylic Acid: Dissolve 6-methylnicotinic acid in a suitable aprotic solvent (e.g., chloroform) and cool the mixture to below 0 °C. Add a base, such as triethylamine, followed by the dropwise addition of a solution of ethyl chloroformate.[12]

  • Amide Formation: To the activated carboxylic acid solution, add a solution of cyclopropylamine in the same solvent, maintaining the low temperature.[12]

  • Reaction Monitoring and Work-up: Stir the reaction mixture for a specified time, allowing it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous bicarbonate solution and then with water.[12]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-cyclopropyl-6-methylnicotinamide.[12]

Synthesis_Step2 6-Methylnicotinic Acid 6-Methylnicotinic Acid Activation Activation 6-Methylnicotinic Acid->Activation Dissolve in Aprotic Solvent Amide Formation Amide Formation Activation->Amide Formation Activated Intermediate Triethylamine Triethylamine Triethylamine->Activation Add Base Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Activation Add Coupling Agent Work-up Work-up Amide Formation->Work-up Reaction Completion Cyclopropylamine Cyclopropylamine Cyclopropylamine->Amide Formation Add Amine Purification Purification Work-up->Purification Wash & Dry N-Cyclopropyl-6-methylnicotinamide N-Cyclopropyl-6-methylnicotinamide Purification->N-Cyclopropyl-6-methylnicotinamide Final Product

Predicted Physicochemical Properties of N-Cyclopropyl-6-methylnicotinamide

Table 2: Predicted Physicochemical Properties of N-Cyclopropyl-6-methylnicotinamide

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₀H₁₂N₂OBased on chemical structure
Molecular Weight 176.22 g/mol Based on chemical structure
Appearance Likely a crystalline solidSimilar to related amides
Melting Point Expected to be in the range of 150-200 °CBased on similar structures[12]
Solubility Predicted to have good solubility in organic solvents like DMSO, with lower aqueous solubility than 6-methylnicotinamideIncreased lipophilicity from the cyclopropyl group
logP Expected to be > 0.35The cyclopropyl group increases lipophilicity compared to the unsubstituted amide[7]

Potential Biological and Pharmacological Significance

The biological activity of N-cyclopropyl-6-methylnicotinamide has not been explicitly reported. However, based on the activities of related nicotinamide derivatives, several areas of investigation are warranted.

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme implicated in metabolic diseases such as obesity and diabetes.[3] The structural similarity of N-cyclopropyl-6-methylnicotinamide to nicotinamide suggests it could be an inhibitor of NNMT.

  • TRPV1 Antagonism: 6-Phenylnicotinamide derivatives have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a target for pain and inflammation.[4] The N-cyclopropyl-6-methylnicotinamide scaffold could be explored for similar activity.

  • Neuroprotection: Nicotinamide derivatives have shown neuroprotective effects in various models of neurological disorders.[2] The unique structural features of N-cyclopropyl-6-methylnicotinamide may confer interesting properties in this area.

Biological_Significance N-Cyclopropyl-6-methylnicotinamide N-Cyclopropyl-6-methylnicotinamide NNMT Inhibition NNMT Inhibition N-Cyclopropyl-6-methylnicotinamide->NNMT Inhibition Potential Activity TRPV1 Antagonism TRPV1 Antagonism N-Cyclopropyl-6-methylnicotinamide->TRPV1 Antagonism Potential Activity Neuroprotection Neuroprotection N-Cyclopropyl-6-methylnicotinamide->Neuroprotection Potential Activity Metabolic Diseases Metabolic Diseases NNMT Inhibition->Metabolic Diseases Pain & Inflammation Pain & Inflammation TRPV1 Antagonism->Pain & Inflammation Neurological Disorders Neurological Disorders Neuroprotection->Neurological Disorders

Conclusion

N-Cyclopropyl-6-methylnicotinamide represents a novel chemical entity with a promising scaffold for drug discovery. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential biological applications based on the current understanding of its core components. The detailed synthetic protocols and structured data presentation are intended to facilitate further research and development of this and related compounds. As a senior application scientist, I encourage the scientific community to explore the potential of this molecule, which may hold the key to new therapeutic interventions.

References

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n-cyclopropyl-6-methylnicotinamide CAS 676533-35-0 characteristics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-6-methylnicotinamide (CAS 676533-35-0), a novel nicotinamide derivative. Due to the limited availability of direct experimental data in public literature, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic route, predict physicochemical characteristics, and explore potential biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of nicotinamide analogs as therapeutic agents. We will delve into a proposed synthesis via amide coupling, detail purification and characterization protocols, and discuss the compound's potential as a modulator of critical cellular pathways, particularly as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) and a modulator of NAD+ metabolism.

Introduction and Rationale

Nicotinamide and its derivatives are at the forefront of research into metabolic diseases, neurodegeneration, and oncology.[1][2] These molecules are central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs.[3][4] A significant enzyme in this metabolic nexus is Nicotinamide N-Methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.[5] Overexpression of NNMT is implicated in various pathologies, including metabolic disorders and cancer, making it an attractive therapeutic target.[5][6]

N-cyclopropyl-6-methylnicotinamide represents a rationally designed analog, incorporating a methyl group on the pyridine ring and a cyclopropyl group on the amide nitrogen. The cyclopropyl moiety is a well-regarded bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate physicochemical properties. This guide provides a foundational blueprint for the synthesis, characterization, and potential application of this promising compound.

Proposed Synthesis and Purification

A logical and efficient pathway to N-cyclopropyl-6-methylnicotinamide is through the amide coupling of 6-methylnicotinic acid with cyclopropylamine. This reaction is a cornerstone of medicinal chemistry, and several reliable coupling reagents are available to facilitate this transformation with high yield and purity.

Synthetic Workflow

The proposed two-step synthesis starts from commercially available 6-methylnicotinic acid. The carboxylic acid is activated in situ using a peptide coupling reagent and then reacted with cyclopropylamine to form the desired amide bond.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Product & Purification 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Coupling HATU, DIPEA in DMF, 0°C to rt 6-Methylnicotinic_Acid->Coupling Cyclopropylamine Cyclopropylamine Cyclopropylamine->Coupling Crude_Product Crude N-cyclopropyl- 6-methylnicotinamide Coupling->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure N-cyclopropyl- 6-methylnicotinamide Purification->Final_Product

Caption: Proposed synthetic workflow for N-cyclopropyl-6-methylnicotinamide.

Experimental Protocol: Amide Coupling using HATU

Causality: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is deliberate. HATU is a third-generation uronium salt known for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly with sterically hindered substrates.[7][8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[10] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is critical to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt without competing in the coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add 6-methylnicotinic acid (1.0 eq.). Dissolve it in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) and stir for 5 minutes. Add HATU (1.1 eq.) in one portion. Stir the reaction mixture at 0 °C for 20-30 minutes to ensure the formation of the active ester.

  • Coupling: Add cyclopropylamine (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Causality: Purification is essential to remove unreacted starting materials, the tetramethylurea byproduct from HATU, and any other impurities.[11] Silica gel column chromatography is the standard and most effective method for separating compounds based on polarity.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-cyclopropyl-6-methylnicotinamide as a purified solid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Physicochemical and Spectroscopic Characteristics (Predicted)

The following table summarizes the predicted characteristics of the target compound based on its chemical structure.

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₂N₂ODerived from the chemical structure.
Molecular Weight 176.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule nicotinamide derivatives.
LogP (Octanol/Water) ~1.5 - 2.0Estimated based on structural analogs; the cyclopropyl group increases lipophilicity compared to a simple methyl or ethyl amide.[12]
Solubility Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water.Common solubility profile for moderately polar organic compounds.
¹H NMR (400 MHz, CDCl₃) δ ~8.8 (s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 6.5 (br s, 1H, NH), 2.9 (m, 1H, cyclopropyl CH), 2.6 (s, 3H, CH₃), 0.9 (m, 2H, cyclopropyl CH₂), 0.6 (m, 2H, cyclopropyl CH₂) ppm.Predicted chemical shifts based on the pyridine ring, amide, and cyclopropyl protons. N-cyclopropyl amides can exist as rotamers, potentially leading to two sets of signals.[13][14]
¹³C NMR (100 MHz, CDCl₃) δ ~166 (C=O), 158, 148, 136, 132, 122 (Pyridine C), 24 (CH₃), 23 (cyclopropyl CH), 7 (cyclopropyl CH₂) ppm.Predicted chemical shifts for amide carbonyl, aromatic, and aliphatic carbons.
Mass Spec (ESI+) m/z = 177.10 [M+H]⁺Expected molecular ion peak for the protonated molecule.

Potential Biological Activity and Therapeutic Applications

The structure of N-cyclopropyl-6-methylnicotinamide suggests it may interact with key enzymes involved in nicotinamide metabolism, primarily NNMT.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[5] This process impacts both the cellular pool of NAD+ precursors and the epigenetic landscape by modulating the SAM/SAH ratio.[15][16]

Mechanism of Action Hypothesis: Many small molecule NNMT inhibitors are nicotinamide analogs that competitively bind to the enzyme's active site.[17] It is hypothesized that N-cyclopropyl-6-methylnicotinamide would act as a competitive inhibitor of NNMT. The pyridine nitrogen and amide carbonyl would mimic the hydrogen bonding interactions of nicotinamide, while the N-cyclopropyl and 6-methyl groups would occupy hydrophobic pockets within the active site, potentially conferring higher affinity and selectivity compared to the natural substrate.

NNMT_Inhibition_Pathway cluster_nnmt NNMT Catalytic Cycle cluster_inhibitor Inhibition Mechanism cluster_downstream Cellular Consequences SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT Nicotinamide Nicotinamide (Substrate) Nicotinamide->NNMT MNA 1-Methylnicotinamide (Product) NNMT->MNA SAH SAH NNMT->SAH NAD_Salvage Increased Nicotinamide for NAD+ Salvage SAM_Pool Preserved SAM/SAH Ratio Inhibitor N-cyclopropyl- 6-methylnicotinamide Inhibitor->NNMT Inhibition

Caption: Potential mechanism of NNMT inhibition and its downstream effects.

Therapeutic Implications: By inhibiting NNMT, N-cyclopropyl-6-methylnicotinamide could:

  • Increase NAD+ Levels: Shunting nicotinamide away from methylation and towards the NAD+ salvage pathway, potentially counteracting age-related NAD+ decline.[3][4]

  • Treat Metabolic Diseases: Elevated NNMT activity is linked to obesity and type 2 diabetes. Inhibition could restore metabolic homeostasis.[5]

  • Oncology: Some cancers exhibit high NNMT expression, and its inhibition has been shown to suppress tumor growth and migration.[6]

Modulation of NAD+ Metabolism

As a nicotinamide derivative, the compound is intrinsically linked to NAD+ biology. The salvage pathway is the primary route for NAD+ synthesis in mammals, recycling nicotinamide produced by NAD+-consuming enzymes.[3][18] By preventing the "clearance" of nicotinamide via methylation, NNMT inhibitors effectively act as indirect NAD+ boosters. This makes N-cyclopropyl-6-methylnicotinamide a candidate for therapeutic strategies aimed at enhancing cellular NAD+ pools, with potential applications in age-related diseases, neuroprotection, and improving mitochondrial function.[18][19]

Conclusion

While direct experimental data for N-cyclopropyl-6-methylnicotinamide is not yet widely published, this technical guide provides a comprehensive, science-driven framework for its synthesis, characterization, and potential biological function. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties are in line with those expected for a drug-like small molecule. Most importantly, the structural rationale strongly suggests that this compound could be a potent and selective inhibitor of NNMT, positioning it as a valuable research tool and a potential therapeutic lead for a range of metabolic and proliferative diseases. Further experimental validation of these hypotheses is warranted and encouraged.

References

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An In-depth Technical Guide on the Role of N-Cyclopropyl-6-methylnicotinamide in p38 MAP Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Consequently, they have emerged as significant therapeutic targets for a spectrum of inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis of potent p38 MAP kinase inhibitors, with a particular focus on the integral role of the N-cyclopropyl-6-methylnicotinamide moiety. We will delve into the rationale behind its inclusion in inhibitor design, detailed synthetic protocols, and the structure-activity relationships that underscore its importance.

Introduction: p38 MAP Kinase as a Therapeutic Target

The p38 MAP kinase signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1).[3] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders.[4][5][6] The development of small molecule inhibitors that can effectively and selectively modulate the activity of p38 MAP kinase, particularly the p38α isoform, represents a promising therapeutic strategy.[2]

The pursuit of clinically viable p38 MAP kinase inhibitors has been an extensive field of research.[7] While many candidates have entered clinical trials, challenges related to selectivity, toxicity, and in vivo efficacy have highlighted the need for innovative molecular scaffolds and synthetic strategies.[7] This guide focuses on a class of inhibitors that incorporate N-cyclopropyl-6-methylnicotinamide, a structural element that has proven to be advantageous in achieving potent and selective p38α inhibition.

The Strategic Importance of the N-Cyclopropylnicotinamide Moiety

The incorporation of an N-cyclopropylnicotinamide group into the molecular architecture of p38 MAP kinase inhibitors is a deliberate design choice driven by several key factors that enhance the overall drug-like properties and biological activity of the compounds.

2.1. Enhanced Binding Affinity and Hydrogen Bonding

A critical aspect of the N-cyclopropylnicotinamide moiety is the sp2-like character of the cyclopropyl group. This unique electronic feature can improve the hydrogen-bonding characteristics of the adjacent amide N-H group.[8] This enhanced hydrogen bonding potential allows for more robust interactions with key amino acid residues within the ATP-binding pocket of the p38α enzyme, contributing to higher binding affinity and inhibitory potency.

2.2. Improved Pharmacokinetic Profile

The N-cyclopropyl group can also positively influence the pharmacokinetic properties of the inhibitor. Its small, rigid, and lipophilic nature can contribute to improved metabolic stability by blocking potential sites of metabolism. Furthermore, the overall physicochemical properties imparted by this moiety can lead to better oral bioavailability and a more favorable in vivo profile.

2.3. Structural Rigidity and Conformational Control

The constrained nature of the cyclopropyl ring introduces a degree of rigidity into the molecule. This can be advantageous in pre-organizing the inhibitor into a conformation that is optimal for binding to the target enzyme, thereby reducing the entropic penalty of binding and increasing affinity.

Synthesis of p38 MAP Kinase Inhibitors Featuring N-Cyclopropyl-6-methylnicotinamide

The synthesis of p38 MAP kinase inhibitors is a multi-step process that often involves the coupling of key fragments. The N-cyclopropyl-6-methylnicotinamide moiety is typically introduced through an amide bond formation reaction with a core amine-containing scaffold.

General Synthetic Workflow

A representative synthetic approach is outlined below. This workflow illustrates the key transformations involved in the construction of a p38 MAP kinase inhibitor containing the N-cyclopropyl-6-methylnicotinamide fragment.

G cluster_0 Synthesis of N-Cyclopropyl-6-methylnicotinamide Precursor cluster_1 Core Scaffold Synthesis 6-methylnicotinic_acid 6-Methylnicotinic Acid activation Acid Activation (e.g., SOCl2, EDCI/HOBt) 6-methylnicotinic_acid->activation activated_acid Activated 6-Methylnicotinic Acid activation->activated_acid amide_coupling_1 Amide Coupling activated_acid->amide_coupling_1 cyclopropylamine Cyclopropylamine cyclopropylamine->amide_coupling_1 precursor N-Cyclopropyl-6- methylnicotinamide amide_coupling_1->precursor amide_coupling_2 Final Amide Coupling precursor->amide_coupling_2 starting_materials Starting Materials scaffold_synthesis Multi-step Synthesis starting_materials->scaffold_synthesis amine_scaffold Amine-Functionalized Core Scaffold scaffold_synthesis->amine_scaffold amine_scaffold->amide_coupling_2 final_product p38 MAP Kinase Inhibitor amide_coupling_2->final_product purification Purification and Characterization final_product->purification

Caption: General synthetic workflow for p38 MAP kinase inhibitors.

Detailed Experimental Protocol: Synthesis of N-Cyclopropyl-6-methylnicotinamide

This protocol provides a step-by-step methodology for the synthesis of the key N-cyclopropyl-6-methylnicotinamide intermediate.

Materials:

  • 6-Methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Cyclopropylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Acid Chloride Formation: To a stirred solution of 6-methylnicotinic acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-methylnicotinoyl chloride can be used directly in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve cyclopropylamine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM. Add the cyclopropylamine solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-cyclopropyl-6-methylnicotinamide.

Structure-Activity Relationship (SAR) Studies

SAR studies have consistently demonstrated the importance of the N-cyclopropylamide moiety for potent p38α inhibitory activity.

Compound IDR-Group on Amidep38α IC₅₀ (nM)Cellular TNFα IC₅₀ (nM)Reference
1a -OCH₃~5~10[8]
7j -CH₃24225[8]
7k (BMS-582949) -CH₂CH₂CH₃1350[8]
AZD6703 Analog -Cyclopropyl16N/A[9]
Reversed Amide -NH-CO-Cyclopropyl108N/A[9]

As shown in the table, replacement of the N-cyclopropyl group with other substituents often leads to a decrease in potency. For instance, a direct comparison in one study showed that reversing the amide linker attached to the cyclopropyl moiety resulted in a significant drop in potency (IC₅₀ = 108 nM vs. 16 nM for the compound with the N-cyclopropylamide).[9] While other small alkyl groups can be tolerated, the cyclopropyl group often provides a superior balance of potency and pharmacokinetic properties.[9] The clinical candidate BMS-582949, which features an N-propyl group, also demonstrates high potency, indicating that small, hydrophobic groups in this position are favorable.[8]

Conclusion and Future Perspectives

The N-cyclopropyl-6-methylnicotinamide fragment has established itself as a valuable component in the design and synthesis of potent and selective p38 MAP kinase inhibitors. Its unique electronic and steric properties contribute to enhanced binding affinity, improved pharmacokinetic profiles, and favorable structure-activity relationships. The synthetic accessibility of this moiety allows for its efficient incorporation into diverse molecular scaffolds.

Future research in this area may focus on further optimization of the core structures to which the N-cyclopropyl-6-methylnicotinamide is attached, aiming to fine-tune selectivity profiles and further enhance in vivo efficacy. Additionally, the exploration of novel synthetic methodologies for the construction of these complex inhibitors will continue to be an area of active investigation in the field of medicinal chemistry.

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The Mechanistic Blueprint: A Technical Guide to N-Cyclopropyl-6-Methylnicotinamide Derivatives as Modulators of Wnt/β-Catenin Signaling

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-6-methylnicotinamide and its related derivatives represent a class of small molecules designed as nicotinamide mimetics. This guide elucidates their primary mechanism of action as potent and selective inhibitors of the Tankyrase enzymes, TNKS1 and TNKS2. By competitively binding to the nicotinamide pocket of the PARP catalytic domain, these compounds abrogate the poly(ADP-ribosyl)ation (PARsylation) of key cellular substrates. The most critical consequence of this inhibition is the stabilization of Axin, the scaffold protein of the β-catenin destruction complex. This action robustly suppresses the canonical Wnt/β-catenin signaling pathway, a critical oncogenic driver in numerous cancers, most notably those of the colon and rectum. This document provides a detailed overview of the molecular interactions, downstream cellular sequelae, and the state-of-the-art experimental methodologies required to validate this mechanism of action.

Introduction: Targeting the Wnt Pathway through Nicotinamide Mimicry

The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation, often through mutations in components like Adenomatous Polyposis Coli (APC) or Axin itself, is a hallmark of numerous cancers, driving uncontrolled cell proliferation.[3][4] This makes the pathway a compelling, albeit challenging, target for therapeutic intervention.

Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B) have emerged as critical positive regulators of Wnt signaling.[5] These enzymes belong to the Poly(ADP-ribose) Polymerase (PARP) superfamily and utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor to catalyze the covalent attachment of ADP-ribose polymers onto target proteins.[6][7] A key substrate for Tankyrase is Axin, the concentration-limiting component of the β-catenin destruction complex.[2][3] N-cyclopropyl-6-methylnicotinamide derivatives were rationally designed to function as nicotinamide mimetics, competing with the endogenous NAD+ substrate to occupy the catalytic site of Tankyrases, thereby providing a powerful tool to pharmacologically interrogate and inhibit the Wnt cascade.[7]

Core Mechanism: Inhibition of Tankyrase-Mediated Axin Degradation

The central mechanism of action for this class of compounds is the direct inhibition of the enzymatic activity of TNKS1 and TNKS2.

2.1. Molecular Target: Tankyrase 1 & 2

TNKS1 and TNKS2 are highly homologous proteins that regulate the stability of several cellular proteins through PARsylation.[6] This post-translational modification acts as a signal for ubiquitination, primarily by the E3 ubiquitin ligase RNF146, which subsequently targets the protein for proteasomal degradation.[2][8]

2.2. Mode of Inhibition: Competitive Binding

N-cyclopropyl-6-methylnicotinamide derivatives act as competitive inhibitors, vying with NAD+ for binding within the donor-binding site of the Tankyrase catalytic domain.[6][7] The structural similarity to the nicotinamide moiety of NAD+ allows these compounds to occupy the active site, physically preventing the enzyme from catalyzing the transfer of ADP-ribose to its substrates.

2.3. Primary Cellular Consequence: Axin Stabilization

In the context of Wnt signaling, the most critical substrate of Tankyrase is Axin.[9]

  • In the "Wnt-Off" State (Aberrantly Active): In cancer cells with mutations (e.g., in APC), the Wnt pathway is constitutively active. Tankyrases continuously PARsylate Axin, targeting it for degradation.[3] This keeps Axin levels low, crippling the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and drive oncogenic gene transcription.[1][3]

  • Effect of Tankyrase Inhibition: By preventing Axin PARsylation, N-cyclopropyl-6-methylnicotinamide derivatives uncouple it from the degradation machinery.[10][11] This leads to a rapid and robust accumulation of Axin protein within the cell.[11][12] The stabilized Axin enhances the assembly and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which efficiently phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][4] The ultimate result is a decrease in nuclear β-catenin and the downregulation of Wnt target gene expression (e.g., AXIN2, MYC).[13]

Downstream Signaling Pathway

The inhibition of Tankyrase initiates a cascade of events that culminates in the suppression of Wnt/β-catenin signaling.

Wnt_Pathway_Inhibition cluster_Inhibitor Mechanism of Action cluster_DestructionComplex β-Catenin Destruction Complex cluster_BetaCatenin β-Catenin Regulation cluster_Nucleus Nuclear Events Inhibitor N-Cyclopropyl-6- methylnicotinamide Derivative TNKS Tankyrase (TNKS1/2) Inhibitor->TNKS Inhibition Axin Axin TNKS->Axin PARsylation APC APC Axin->APC Proteasome_Axin Proteasomal Degradation Axin->Proteasome_Axin Ubiquitination BetaCatenin β-Catenin Axin->BetaCatenin Sequesters GSK3 GSK3β / CK1α APC->GSK3 GSK3->BetaCatenin Phosphorylates pBetaCatenin p-β-Catenin TCF TCF/LEF BetaCatenin->TCF Translocation & Binding Proteasome_Beta Proteasomal Degradation pBetaCatenin->Proteasome_Beta Ubiquitination WntGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF->WntGenes Transcription Transcription_Block Transcription REPRESSED

Caption: Inhibition of Tankyrase by N-cyclopropyl-6-methylnicotinamide derivatives.

Quantitative Data Summary

The potency of nicotinamide mimetic Tankyrase inhibitors is typically evaluated using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and cellular half-maximal effective concentration (EC50) are key parameters.

Compound Class / ExampleAssay TypeTargetPotency (IC50/EC50)Reference
XAV939Biochemical (Enzymatic)TNKS113.4 nM[12]
XAV939Biochemical (Enzymatic)TNKS24 nM (approx.)[11]
G007-LKCellular (Wnt Reporter)TNKS1/2IC50 < 100 nM[13]
WXL-8Biochemical (Enzymatic)TNKS19.1 nM[12]
NVP-TNKS656Cellular (Wnt Inhibition)TNKS1/2Potent nuclear β-catenin reduction[3]

Note: Data for the specific N-cyclopropyl-6-methylnicotinamide scaffold is proprietary or within patent literature, but potencies are expected to be in the low nanomolar range, similar to established tool compounds like XAV939 and G007-LK.

Experimental Validation & Methodologies

A multi-assay approach is required to fully validate the mechanism of action. This involves confirming direct target engagement, measuring the immediate downstream cellular effects, and quantifying the inhibition of the signaling pathway.

Experimental_Workflow cluster_level1 Tier 1: Direct Target Engagement cluster_level2 Tier 2: Proximal Cellular Effects cluster_level3 Tier 3: Pathway-Level Inhibition start Hypothesis: Compound Inhibits Tankyrase biochem_assay Protocol 1: In Vitro Enzymatic Assay (IC50 Determination) start->biochem_assay Biochemical Potency cetsa_assay Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement in situ) start->cetsa_assay Cellular Occupancy wb_assay Protocol 3: Western Blot Analysis (Axin Stabilization) biochem_assay->wb_assay end Conclusion: Mechanism Validated cetsa_assay->wb_assay reporter_assay Protocol 4: Wnt/β-Catenin Reporter Assay (EC50 Determination) wb_assay->reporter_assay Functional Consequence qpcr_assay RT-qPCR for Wnt Target Genes (e.g., AXIN2) reporter_assay->qpcr_assay qpcr_assay->end

Caption: Tiered experimental workflow for validating Tankyrase inhibitors.

Protocol 1: In Vitro Tankyrase 1/2 Enzymatic Assay (Chemiluminescent)

This biochemical assay quantifies the ability of a compound to directly inhibit recombinant Tankyrase enzyme activity.

Causality: The principle is to measure the PARsylation of a substrate (histones) by the enzyme in the presence of its cofactor (NAD+). Inhibition of the enzyme results in a reduced signal.

Methodology:

  • Plate Preparation: Coat a white 96-well plate with histones and block with BSA.

  • Compound Preparation: Perform serial dilutions of the N-cyclopropyl-6-methylnicotinamide derivative in assay buffer (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., XAV939).[14]

  • Reaction Initiation: Add recombinant human Tankyrase 1 or 2 enzyme to each well, followed by the test compounds. Allow a short pre-incubation (15 min).

  • Start Reaction: Add NAD+ to all wells to initiate the PARsylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate to remove unreacted components. Add an anti-PAR antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[14]

  • Signal Generation: Add a chemiluminescent HRP substrate (e.g., luminol-based).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls (0% activity for no enzyme, 100% activity for vehicle control). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that validates target engagement in an intact cellular environment by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16][17]

Causality: If the compound binds to Tankyrase inside the cell, the Tankyrase protein will be more resistant to heat-induced unfolding and aggregation compared to its unbound state.

Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., SW480 colorectal cancer cells) and treat with the test compound at various concentrations for 1-2 hours. Include a vehicle control.

  • Thermal Challenge: Harvest the cells, resuspend them in PBS, and aliquot them. Heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce denaturation, then cool rapidly.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild detergent.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection by Western Blot: Collect the supernatant and analyze the amount of soluble Tankyrase protein at each temperature using standard Western blotting procedures with a Tankyrase-specific antibody.

  • Analysis: In vehicle-treated cells, the amount of soluble Tankyrase will decrease as the temperature increases. In compound-treated cells, the protein will remain soluble at higher temperatures, causing a rightward "shift" in the melting curve. This shift confirms direct binding of the compound to Tankyrase in a cellular context.[15][18][19]

Protocol 3: Western Blot for Axin1 Stabilization

This assay provides direct evidence of the primary downstream consequence of Tankyrase inhibition.

Causality: Inhibition of Tankyrase prevents Axin1's PARsylation-dependent degradation, leading to its accumulation, which can be visualized as an increase in band intensity on a Western blot.[11]

Methodology:

  • Cell Culture and Treatment: Plate a Wnt-dependent cell line (e.g., SW480, DLD-1) and treat with a dose-range of the test compound for a set time course (e.g., 6, 12, 24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against Axin1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-Actin) to verify equal loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for Axin1 and normalize it to the loading control. A dose- and time-dependent increase in Axin1 levels validates the compound's mechanism.[10][11] A decrease in total or active β-catenin can also be assessed in parallel.[12]

Conclusion and Future Directions

N-cyclopropyl-6-methylnicotinamide derivatives function as high-potency inhibitors of Tankyrase 1 and 2. Their mechanism of action is centered on preventing the degradation of the Wnt pathway scaffold protein, Axin. This leads to the robust suppression of oncogenic β-catenin signaling. The experimental framework provided herein offers a validated, multi-tiered approach to confirm this mechanism, from direct target binding to downstream pathway modulation. Future research should focus on elucidating the full spectrum of Tankyrase substrates to understand potential off-pathway effects, exploring combinatorial strategies to overcome resistance, and advancing optimized derivatives into preclinical and clinical development for Wnt-addicted cancers.[3][20]

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pharmacokinetic profiling of n-cyclopropyl-6-methylnicotinamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-Cyclopropyl-6-methylnicotinamide Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Pharmacokinetic Profiling in Drug Discovery

In the journey of a drug candidate from a laboratory concept to a clinical reality, understanding its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, is succinctly described by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2] A thorough characterization of these four processes is not merely a regulatory requirement; it is a fundamental pillar of modern drug discovery that informs critical decision-making at every stage.[3][4] Early in vitro ADME screening allows for the rapid identification of liabilities, guiding medicinal chemists in optimizing molecular structures to enhance drug-like properties and increasing the probability of success in later, more resource-intensive clinical trials.[4][5]

This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of N-cyclopropyl-6-methylnicotinamide analogs. As a class of compounds, nicotinamide derivatives present unique metabolic pathways and transport characteristics that warrant a tailored investigational approach. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating system of inquiry.

Chapter 1: Foundational In Vitro ADME Assays

The initial phase of PK profiling relies on a battery of in vitro assays designed to predict a compound's behavior in vivo.[1][4] These assays are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of discovery.[5][6] For our target analogs, we will focus on a core suite of assays to evaluate metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions.

Metabolic Stability: Predicting the Rate of Clearance

A drug's metabolic stability dictates its half-life in the body; a compound that is metabolized too quickly will be cleared before it can exert its therapeutic effect, while one that is too stable may accumulate and cause toxicity.[7] These assays evaluate the rate at which a compound is broken down by drug-metabolizing enzymes, primarily located in the liver.[8]

Causality of Experimental Choice: We utilize two primary test systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.

  • HLM: This subcellular fraction contains a high concentration of Phase I metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, making it a cost-effective tool for initial screening of metabolic liabilities.[8]

  • Hepatocytes: As intact liver cells, they contain both Phase I and Phase II enzymes, as well as transporters, offering a more complete and physiologically relevant picture of hepatic metabolism and clearance.[7]

Workflow for Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare stock solution of analog (e.g., 10 mM in DMSO) C Initiate reaction by adding 1 µM analog to pre-warmed mix A->C B Prepare incubation mix: - Liver Microsomes or Hepatocytes - Buffer (pH 7.4) - NADPH (for Phase I) B->C D Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction in aliquots with cold acetonitrile containing an internal standard D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Quantify remaining parent compound relative to time 0 G->H

Caption: Workflow for In Vitro Metabolic Stability Assay.

Experimental Protocol: Liver Microsomal Stability
  • Preparation:

    • Prepare a 10 mM stock solution of the N-cyclopropyl-6-methylnicotinamide analog in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution of HLM in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare a 10 mM stock solution of the cofactor NADPH in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM working solution. Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add the test analog to a final concentration of 1 µM and, subsequently, add NADPH to a final concentration of 1 mM.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (for analytical normalization).

  • Sample Analysis:

    • Seal the collection plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent analog at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation)

Data Presentation: Metabolic Stability of Analogs
Compound IDt½ (min, HLM)Clint (µL/min/mg)
Analog-001> 60< 23.1
Analog-0022555.4
Analog-0038173.3
Verapamil (Control)12115.5

Interpretation: A longer half-life and lower intrinsic clearance are generally desirable. Analogs with very high clearance (e.g., Analog-003) may have poor bioavailability and a short duration of action in vivo.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, absorption across the intestinal epithelium is the first critical step.[11] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[11][12]

Causality of Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier.[13][14] Crucially, they express both influx and efflux transporters (like P-glycoprotein), allowing for the assessment of active transport mechanisms.[13]

Workflow for Caco-2 Permeability Assessment

cluster_prep Monolayer Preparation (21 Days) cluster_validation Monolayer Integrity Validation cluster_experiment Transport Experiment (A→B and B→A) cluster_analysis Analysis A Seed Caco-2 cells onto Transwell™ filter inserts B Culture for 21 days to allow for differentiation and monolayer formation A->B C Measure Transepithelial Electrical Resistance (TEER) B->C D Confirm TEER value is above acceptance threshold (e.g., >200 Ω·cm²) C->D E Add analog to Donor compartment (Apical or Basolateral) D->E F Incubate at 37°C with gentle shaking E->F G Sample from Receiver compartment at specified time points F->G H Quantify compound concentration in samples by LC-MS/MS G->H I Calculate Papp and Efflux Ratio H->I

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Experimental Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto polycarbonate membrane Transwell™ inserts (e.g., in a 24-well plate format) at an appropriate density.

    • Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow for spontaneous differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check:

    • Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values that meet the established acceptance criterion (e.g., ≥ 200 Ω·cm²), which confirms the integrity of the tight junctions.[13][15]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Apical-to-Basolateral (A→B) Transport: Add the test analog (e.g., at 10 µM) to the apical (upper) chamber. Fill the basolateral (lower) chamber with fresh transport buffer.

    • Basolateral-to-Apical (B→A) Transport: Add the test analog to the basolateral chamber. Fill the apical chamber with fresh transport buffer.

    • Incubate the plate at 37°C with gentle orbital shaking for a defined period (e.g., 2 hours).[13]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis & Data Calculation:

    • Analyze the concentration of the analog in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Data Presentation: Permeability and Efflux of Analogs
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Analog-0011.21.51.25Low
Analog-00215.617.11.1High
Analog-0038.529.83.5Moderate (Efflux Substrate)
Propranolol (High Perm)22.024.11.1High
Atenolol (Low Perm)0.50.61.2Low

Interpretation:

  • High Papp (A→B) (>10 x 10⁻⁶ cm/s): Suggests good passive permeability and high potential for oral absorption.

  • Low Papp (A→B) (<2 x 10⁻⁶ cm/s): Suggests poor permeability and likely low oral absorption.

  • Efflux Ratio > 2: Indicates the compound is a substrate of an efflux transporter (e.g., P-gp), which actively pumps the drug out of the cell, potentially limiting its net absorption.[13]

Plasma Protein Binding (PPB): Assessing Drug Distribution

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and affect clearance.

Causality of Experimental Choice: Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining PPB.[16] It uses a device with two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules (the unbound drug) to pass freely.[17] At equilibrium, the concentration of the drug in the protein-free buffer chamber is equal to the unbound concentration in the plasma chamber, providing a direct and accurate measurement.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Spike the test analog into plasma (human, rat, etc.) at a final concentration of e.g., 1 µM.

    • Prepare the RED device inserts by adding the spiked plasma to one chamber (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[16]

  • Incubation:

    • Assemble the device and incubate it in a compatible base plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[18]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots from both the buffer chamber and the plasma chamber.

    • To ensure accurate comparison, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins from both samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples, and analyze the supernatants by LC-MS/MS to determine the concentration of the analog in each chamber.

  • Data Calculation:

    • Calculate the percentage of unbound drug (% Unbound or fu):

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Data Presentation: Plasma Protein Binding of Analogs
Compound ID% Unbound (Human Plasma)% Bound (Human Plasma)
Analog-00125.574.5
Analog-0028.291.8
Analog-0030.999.1
Warfarin (Control)1.198.9

Interpretation: Compounds with very high plasma protein binding (>99% bound, or <1% unbound) may have a low volume of distribution and be more susceptible to drug-drug interactions where one drug displaces another from its binding site.

CYP450 Inhibition: Screening for Drug-Drug Interactions (DDI)

The Cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast majority of clinical drugs.[19] If a new drug candidate inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme. This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity.[20][21] Regulatory agencies like the FDA and EMA mandate the evaluation of inhibitory potential against key CYP isoforms.[21][22]

Causality of Experimental Choice: An in vitro IC₅₀ (half-maximal inhibitory concentration) determination assay using human liver microsomes provides a robust and high-throughput method to assess DDI potential. The assay measures the ability of a test compound to inhibit the formation of a specific metabolite from a known, isoform-selective probe substrate.[21]

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)
  • Preparation:

    • Use pooled human liver microsomes (0.25 mg/mL) as the enzyme source.

    • For each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), select a specific probe substrate and monitor the formation of its major metabolite (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

    • Prepare a series of dilutions of the N-cyclopropyl-6-methylnicotinamide analog in buffer (e.g., 8 concentrations from 0.01 µM to 100 µM).

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomes, the test analog at each concentration, and the probe substrate at 37°C.

    • Initiate the reaction by adding the cofactor, NADPH.

    • Incubate for a short, optimized time (e.g., 10 minutes) that falls within the linear range of metabolite formation.

    • Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis and Calculation:

    • Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed.

    • Calculate the percent inhibition at each concentration of the analog relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the log of the analog concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: CYP Inhibition Profile of Analogs
Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Analog-001> 50> 5022.5> 50
Analog-002> 508.9> 5015.4
Analog-0031.2> 50> 500.8
Ketoconazole (3A4 Control)15.22.58.10.05

Interpretation: An IC₅₀ value below 1 µM is often considered a potential red flag, warranting further investigation (e.g., determining the inhibition constant, Ki) to assess the clinical risk of a drug-drug interaction.[23]

Chapter 2: In Vivo Pharmacokinetic Studies

Following the characterization of in vitro ADME properties, the most promising analogs are advanced to in vivo studies. These studies, typically conducted in rodent models like mice or rats, provide a holistic view of the drug's disposition in a living system and are essential for predicting human pharmacokinetics.[2][24][25]

Causality of Experimental Choice: The rat is a commonly used species for initial PK studies due to its well-characterized physiology and the ability to perform serial blood sampling from a single animal, which reduces inter-animal variability.[26] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters, including absolute oral bioavailability (F%).

Workflow for a Rodent Pharmacokinetic Study

cluster_prep Pre-Study Preparation cluster_dosing Dosing Phase cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK Modeling A Acclimate animals (e.g., Sprague-Dawley rats) B Surgically implant cannulas (optional, for serial sampling) A->B C Prepare dosing formulations (IV solution and PO suspension/solution) B->C D1 Administer IV bolus dose to Group 1 (e.g., 1 mg/kg) C->D1 D2 Administer PO gavage dose to Group 2 (e.g., 10 mg/kg) C->D2 E Collect serial blood samples at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) D1->E D2->E F Process blood to isolate plasma (centrifugation with anticoagulant) E->F G Store plasma at -80°C until analysis F->G H Quantify drug concentration in plasma samples by LC-MS/MS G->H I Plot plasma concentration vs. time curves H->I J Calculate PK parameters using non-compartmental analysis I->J

Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group).

    • For serial sampling, animals may be surgically fitted with a jugular vein cannula.

    • Fast animals overnight prior to dosing.[27]

  • Dosing:

    • IV Group: Administer the analog as an intravenous bolus via the tail vein or cannula at a low dose (e.g., 1 mg/kg).

    • PO Group: Administer the analog by oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse or serial blood samples (~100-200 µL per sample) at specified time points post-dose.[27] A typical schedule might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store the plasma samples frozen at -80°C until bioanalysis.[27]

  • Sample Analysis and PK Calculation:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the analog in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters for Analog-002
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250 (at 5 min)2850
Tmax (hr)0.081.0
AUC₀-last (nghr/mL)254016850
AUC₀-inf (nghr/mL)258817100
(hr)3.53.8
CL (mL/hr/kg)386-
Vdss (L/kg)1.9-
F (%) -66.0

Calculation of Oral Bioavailability (F%):

  • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

  • F% = (17100 / 2588) * (1 / 10) * 100 = 66.0%

Interpretation: The in vivo study provides the most definitive data. Analog-002 shows good oral bioavailability (F% > 50%) and a reasonable half-life, making it a potentially viable candidate for further development. The clearance (CL) and volume of distribution (Vdss) values provide insights into the drug's elimination rate and tissue distribution, respectively.

Conclusion

The systematic pharmacokinetic profiling of N-cyclopropyl-6-methylnicotinamide analogs, progressing from a suite of targeted in vitro assays to a definitive in vivo study, is a scientifically rigorous and resource-efficient strategy. This approach allows for the early identification and mitigation of PK liabilities, ensuring that only compounds with the highest probability of clinical success are advanced. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can build a comprehensive and reliable data package to confidently guide the trajectory of their drug discovery programs.

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An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-6-methylnicotinamide is a derivative of nicotinamide, a form of vitamin B3 that is a fundamental component of the coenzymes NAD+ and NADP+. These coenzymes are pivotal to a vast array of metabolic redox reactions. The chemical modification of the nicotinamide scaffold is a common strategy in medicinal chemistry to develop novel therapeutic agents with tailored biological activities. Understanding the fundamental physicochemical properties of such derivatives, including molecular weight and aqueous solubility, is a critical first step in the drug discovery and development process. Poor aqueous solubility, in particular, can hinder absorption, distribution, and overall bioavailability, leading to challenges in formulation and potentially unreliable outcomes in biological assays.[1][2] This guide provides a detailed examination of the molecular weight of N-cyclopropyl-6-methylnicotinamide and a thorough analysis of its expected aqueous solubility, supported by established theoretical principles and detailed experimental protocols for its determination.

Molecular Weight and Structure of N-cyclopropyl-6-methylnicotinamide

To accurately determine the molecular weight of N-cyclopropyl-6-methylnicotinamide, it is essential to first establish its molecular formula. The structure consists of a nicotinamide core that is substituted with a methyl group at the 6-position of the pyridine ring and a cyclopropyl group on the amide nitrogen.

The molecular formula for N-cyclopropyl-6-methylnicotinamide is C10H12N2O .

Based on this formula, the molecular weight can be calculated as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 176.22 g/mol

This value is a fundamental property used in all quantitative aspects of research and development, from solution preparation to pharmacokinetic modeling.

PropertyValue
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
IUPAC Name N-cyclopropyl-6-methylpyridine-3-carboxamide

Aqueous Solubility: A Multifaceted Analysis

Theoretical Considerations and Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[4] Water, being a highly polar solvent, readily dissolves molecules that can engage in hydrogen bonding and have a significant polar character.

The structure of N-cyclopropyl-6-methylnicotinamide contains both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties:

  • Hydrophilic Moieties:

    • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

    • Amide Group (-C(=O)NH-): This group is highly polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the C=O).

  • Hydrophobic Moieties:

    • Methyl Group (-CH3): This is a non-polar alkyl group that will decrease aqueous solubility.

    • Cyclopropyl Group (-C3H5): This is a non-polar cycloalkane group that will also decrease aqueous solubility.

Compared to its parent molecule, nicotinamide, which is known for its high aqueous solubility, N-cyclopropyl-6-methylnicotinamide has additional hydrophobic bulk from the methyl and cyclopropyl groups. This increased non-polar character is expected to result in a lower aqueous solubility than nicotinamide.

Factors Influencing Aqueous Solubility

Several factors can significantly impact the aqueous solubility of a compound like N-cyclopropyl-6-methylnicotinamide:

  • pH: The pyridine nitrogen in the nicotinamide ring is weakly basic. In acidic solutions, this nitrogen can become protonated, forming a positively charged species. This ionization would dramatically increase the molecule's polarity and, consequently, its aqueous solubility.[5] Therefore, the solubility of N-cyclopropyl-6-methylnicotinamide is expected to be pH-dependent, with higher solubility at a lower pH.[1]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[4] However, for some compounds, the dissolution process is exothermic, leading to decreased solubility at higher temperatures.[4] The effect of temperature on the solubility of N-cyclopropyl-6-methylnicotinamide would need to be determined experimentally.

  • Crystalline Form (Polymorphism): The arrangement of molecules in the solid-state crystal lattice affects the energy required to break the intermolecular forces and dissolve the compound. Different polymorphs of the same compound can exhibit different solubilities.[6]

Experimental Determination of Aqueous Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard," the shake-flask method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution at a given temperature.[7][8]

  • Preparation of Saturated Solution: Add an excess amount of solid N-cyclopropyl-6-methylnicotinamide to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[9][10]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7][10]

  • Phase Separation: After the incubation period, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the vials or filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm).[8][9]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of N-cyclopropyl-6-methylnicotinamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Calculation: Prepare a calibration curve using known concentrations of the compound. Determine the concentration in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.[9]

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) A Add excess solid compound to aqueous buffer B Equilibrate on shaker (24-72 hours, constant temp) A->B C Phase Separation (Centrifugation or Filtration) B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC-UV or LC-MS) E->F G Calculate solubility using calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery for rapid screening of large numbers of compounds.[2][11] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[7][12]

  • Compound Preparation: Prepare a high-concentration stock solution of N-cyclopropyl-6-methylnicotinamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume from each dilution into a corresponding well of a new microtiter plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration that is typically low (e.g., 1-2%).[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[7]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).[12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating the formation of a precipitate.[12]

G Workflow for Kinetic Solubility Determination (Turbidimetric Method) A Prepare high-concentration stock solution in DMSO B Perform serial dilutions of stock solution A->B C Add diluted samples to aqueous buffer in a microplate B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity (light scattering) D->E F Determine concentration at which precipitation occurs E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The molecular weight of N-cyclopropyl-6-methylnicotinamide is 176.22 g/mol , based on its molecular formula of C10H12N2O. While experimental aqueous solubility data is not currently available, a structural analysis suggests that it will be less soluble than its parent compound, nicotinamide, due to the presence of hydrophobic methyl and cyclopropyl groups. Its solubility is also expected to be pH-dependent. For drug development purposes, it is imperative to experimentally determine both the thermodynamic and kinetic solubility of N-cyclopropyl-6-methylnicotinamide using established protocols such as the shake-flask and turbidimetric methods, respectively. This data will be crucial for guiding formulation strategies and ensuring the reliability of preclinical studies.

References

  • BioDuro. ADME Solubility Assay. [Link]
  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
  • International Journal of Nanomaterials and Nanotechnology and Nanomedicine. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
  • Bio-protocol. Determination of Thermodynamic Solubility. [Link]
  • Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]
  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Evotec. Thermodynamic Solubility Assay. [Link]
  • World Health Organization (WHO). Annex 4. [Link]
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. [Link]

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A Technical Guide to the Preliminary In Vitro Binding Affinity of N-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the preliminary in vitro binding affinity of the novel compound, N-cyclopropyl-6-methylnicotinamide. Given the novelty of this specific molecule, this document outlines a robust, first-principles approach to target engagement, drawing upon established methodologies for analogous nicotinamide derivatives. We will explore both predictive in silico techniques and gold-standard in vitro experimental protocols, ensuring a scientifically rigorous evaluation.

Part 1: Strategic Overview and Target Selection

The initial challenge with a novel compound like N-cyclopropyl-6-methylnicotinamide is the absence of established biological targets. Our strategy, therefore, begins with an informed exploration of potential protein interactions based on its chemical structure. The nicotinamide scaffold is a well-recognized pharmacophore, suggesting several potential target classes.

Recent research has highlighted the significance of nicotinamide derivatives in modulating key enzymes involved in cellular metabolism and signaling. Two particularly relevant targets for this class of compounds are:

  • Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2][3][4][5] Several novel nicotinamide analogs have been investigated as NNMT inhibitors.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a well-established target in oncology. A number of nicotinamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[6][7][8]

Therefore, a logical starting point for characterizing N-cyclopropyl-6-methylnicotinamide is to assess its binding affinity for NNMT and VEGFR-2.

Part 2: In Silico Prediction of Binding Affinity

Before committing to resource-intensive in vitro assays, computational methods can provide valuable insights into the potential binding of N-cyclopropyl-6-methylnicotinamide to our selected targets. Molecular docking is a powerful tool for predicting the preferred binding mode and affinity of a small molecule to a protein target.[6][7]

Molecular Docking Workflow

A typical molecular docking workflow involves the following steps:

  • Preparation of the Receptor Structure: Obtain the 3D crystal structure of the target protein (e.g., NNMT or VEGFR-2) from a protein data bank. The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of N-cyclopropyl-6-methylnicotinamide and optimize its geometry.

  • Docking Simulation: Use a docking program to systematically explore the conformational space of the ligand within the binding site of the receptor. The program will score different binding poses based on a defined scoring function, which estimates the binding free energy.

  • Analysis of Results: The output will be a set of predicted binding poses and their corresponding binding affinities (often expressed in kcal/mol).[6][8] This provides a preliminary indication of whether the compound is likely to bind to the target.

cluster_0 In Silico Prediction PDB Obtain Receptor Structure (PDB) Docking Perform Molecular Docking PDB->Docking Ligand Prepare Ligand (3D Structure) Ligand->Docking Analysis Analyze Binding Poses & Scores Docking->Analysis

Caption: In Silico Molecular Docking Workflow.

Part 3: In Vitro Determination of Binding Affinity

While in silico methods are predictive, in vitro binding assays are essential for empirical determination of binding affinity.[9] Radioligand binding assays remain a highly sensitive and reliable method for quantifying ligand-receptor interactions.[10][11]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (N-cyclopropyl-6-methylnicotinamide) to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory concentration (IC50), which can then be used to calculate its binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each target.[12][13]

Materials and Reagents:

  • Target Receptor Source: Cell membranes or purified protein (e.g., recombinant human NNMT or VEGFR-2).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-S-adenosyl-L-methionine for NNMT).

  • Test Compound: N-cyclopropyl-6-methylnicotinamide, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer composition will be target-specific.

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction.

  • 96-well Filter Plates: Plates with a filter membrane to separate bound from unbound radioligand.

  • Scintillation Cocktail and Microplate Scintillation Counter: For detection of radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation (if applicable):

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.[12][13]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[12][13]

      • 150 µL of the membrane preparation (containing a specific amount of protein).

      • 50 µL of the test compound (N-cyclopropyl-6-methylnicotinamide) at various concentrations.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[10]

    • Include control wells for:

      • Total Binding: Contains membranes, radioligand, and buffer (no test compound).

      • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.[14]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12][13]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the filter plate.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12][13]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.[12][13]

cluster_1 In Vitro Binding Assay Workflow Reagents Prepare Reagents: Membranes, Radioligand, Test Compound Plate Plate Assay Components (96-well plate) Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Detect Add Scintillation Cocktail & Read Radioactivity Filter->Detect

Caption: In Vitro Radioligand Binding Assay Workflow.

Non-Radioactive Alternatives

While radioligand assays are highly sensitive, concerns about handling radioactive materials have led to the development of non-radioactive methods.[15][16] These include:

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands.[17] Changes in fluorescence intensity, polarization, or resonance energy transfer upon binding can be measured.[15][16]

  • Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.[16]

The choice of assay will depend on the available equipment, the nature of the target, and the properties of the ligand.

Part 4: Data Analysis and Interpretation

The raw data from the binding assay (counts per minute) needs to be processed to determine the binding affinity of N-cyclopropyl-6-methylnicotinamide.

Calculation of IC50
  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding from the total binding.

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the total specific binding (in the absence of the test compound).

  • Generate a Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the dose-response curve.[12]

Calculation of Ki (Inhibition Constant)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:[18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

It is important to note that combining and comparing IC50 and Ki values from different assays and laboratories should be done with caution, as variations in experimental conditions can significantly affect the results.[19][20][21]

cluster_2 Data Analysis Pipeline Raw Raw Data (CPM) Specific Calculate Specific Binding Raw->Specific Normalize Normalize Data (%) Specific->Normalize Curve Generate Dose-Response Curve Normalize->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Data Analysis Pipeline for Binding Affinity.

Part 5: Data Presentation

The results of the binding affinity studies should be presented in a clear and concise manner. A table summarizing the key findings is recommended.

TargetTest CompoundRadioligandIC50 (nM)Ki (nM)
NNMTN-cyclopropyl-6-methylnicotinamide[³H]-S-adenosyl-L-methionineValueValue
VEGFR-2N-cyclopropyl-6-methylnicotinamideAppropriate RadioligandValueValue

This structured approach, combining predictive in silico modeling with rigorous in vitro experimentation, provides a solid foundation for characterizing the binding affinity of the novel compound N-cyclopropyl-6-methylnicotinamide. The data generated will be crucial for guiding subsequent drug discovery and development efforts.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kalliokoski, T. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J. A., & El-Sayed, M. A. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 12(1), 14099. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • Lasheen, D. S., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4094. Retrieved from [Link]

  • PubMed. (n.d.). Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Retrieved from [Link]

  • PubMed. (2021). Binding Affinity Studies of Nicotinamide N-methyltransferase and Ligands by Saturation Transfer Difference NMR. Retrieved from [Link]

  • ChemRxiv. (n.d.). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Retrieved from [Link]

  • PubMed. (2025, April 10). Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. Retrieved from [Link]

  • PLOS One. (2025, June 26). 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis. Retrieved from [Link]

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Methodological & Application

step-by-step synthesis protocol for n-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Step-by-Step Synthesis Protocol for N-Cyclopropyl-6-methylnicotinamide

Executive Summary & Synthetic Strategy

N-cyclopropyl-6-methylnicotinamide is a highly valuable structural motif and intermediate, frequently utilized in the drug development pipeline for synthesizing complex pharmaceutical agents, including p38 mitogen-activated protein kinase (MAPK) inhibitors[1].

The most efficient and bench-stable approach to synthesizing this compound is through a direct amide coupling between 6-methylnicotinic acid and cyclopropylamine. While traditional carbodiimide reagents (e.g., EDC/HOBt) are viable, the use of the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is preferred in modern medicinal chemistry[2]. HATU offers superior reaction kinetics, near-quantitative yields, and a cleaner impurity profile, making it the gold standard for coupling sterically hindered or electronically deactivated substrates[3].

Mechanistic Rationale & Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol is not just a list of instructions, but a chemically logical, self-validating system. The causality behind our reagent selection and workflow is as follows:

  • Activation via OAt-Active Ester: The reaction initiates with the deprotonation of 6-methylnicotinic acid by the non-nucleophilic base DIPEA. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt and liberating a 1-hydroxy-7-azabenzotriazole (HOAt) anion[3].

  • The Neighboring Group Effect: The HOAt anion rapidly attacks the intermediate to form an OAt-active ester. The critical advantage of HATU lies in the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides a neighboring group effect, stabilizing the incoming cyclopropylamine via a 7-membered hydrogen-bonded cyclic transition state, which dramatically accelerates amidation[4].

  • Self-Validating Work-up: The downstream work-up is designed to exploit the physical properties of the byproducts. The aqueous NaHCO3​ wash specifically deprotonates and removes the acidic HOAt byproduct ( pKa≈3.2 ), while the 5% aqueous LiCl wash leverages the high solubility of DMF-LiCl coordination complexes to quantitatively strip residual DMF from the organic extraction layer.

SynthesisWorkflow SM1 6-Methylnicotinic Acid (1.0 eq) Coupling Coupling Reaction HATU (1.1 eq), DIPEA (2.5 eq) DMF, 0 °C to rt, 2h SM1->Coupling SM2 Cyclopropylamine (1.2 eq) SM2->Coupling Workup Aqueous Work-up EtOAc / NaHCO3 / LiCl Coupling->Workup Full Conversion (LC-MS) Purification Flash Chromatography Silica, Hexanes/EtOAc Workup->Purification Crude Extract Product N-Cyclopropyl-6- methylnicotinamide (Target) Purification->Product Pure Compound

Figure 1: HATU-mediated synthesis workflow for N-cyclopropyl-6-methylnicotinamide.

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Specifications (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMolesDensity / State
6-Methylnicotinic Acid 137.141.0 eq1.37 g10.0 mmolSolid
Cyclopropylamine 57.091.2 eq0.83 mL12.0 mmol0.824 g/mL
HATU 380.231.1 eq4.18 g11.0 mmolSolid
DIPEA (Hünig's Base)129.242.5 eq4.35 mL25.0 mmol0.742 g/mL
DMF (Anhydrous)73.09Solvent25.0 mLN/ALiquid

Step-by-Step Experimental Protocol

Step 1: Reaction Setup & Activation

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon).

  • Charge the flask with 6-methylnicotinic acid (1.37 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).

  • Add anhydrous DMF (25.0 mL) to the flask and stir to create a suspension.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (4.35 mL, 25.0 mmol) dropwise over 5 minutes. Note: The solution will turn slightly yellow and become homogeneous as the OAt-active ester forms. Stir at 0 °C for 15 minutes to ensure complete activation prior to amine introduction.

Step 2: Amine Coupling

  • Add cyclopropylamine (0.83 mL, 12.0 mmol) dropwise to the activated ester solution at 0 °C.

  • Remove the ice bath, allowing the reaction to naturally warm to room temperature (rt).

  • Stir vigorously at rt for 2 hours.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 5 µL aliquot of the reaction mixture and dilute in 1 mL of Acetonitrile/Water (1:1).

  • Analyze via LC-MS (ESI+). Validation Checkpoint: The reaction is deemed complete when the starting material mass ( m/z 138.1[M+H]+ ) is entirely depleted, and the target product mass ( m/z 177.1 [M+H]+ ) is the dominant peak.

Step 4: Aqueous Work-Up

  • Quench the reaction by adding 25 mL of deionized water, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×50 mL ).

  • Combine the organic layers and wash with saturated aqueous NaHCO3​ ( 3×50 mL ). Causality: This neutralizes and pulls the HOAt byproduct and any unreacted acid into the aqueous phase.

  • Wash the organic layer with a 5% aqueous LiCl solution ( 2×50 mL ). Causality: LiCl selectively coordinates with DMF, efficiently partitioning it into the aqueous waste.

  • Wash with brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Chromatographic Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of Hexanes/EtOAc (from 70:30 to 30:70).

  • Pool the product-containing fractions (typically eluting at Rf​≈0.4 in 1:1 Hexanes/EtOAc) and concentrate in vacuo to afford N-cyclopropyl-6-methylnicotinamide as an off-white solid or colorless oil.

Analytical Characterization Data

Table 2: Expected Analytical Validation Metrics

Analytical MethodTarget Signal / ObservationStructural Interpretation
LC-MS (ESI+) m/z 177.1 [M+H]+ Confirms the target molecular weight (176.22 g/mol ).
1 H NMR ( CDCl3​ , 400 MHz) δ≈8.8 ppm (d, 1H) Pyridine ring proton (H2, adjacent to nitrogen).
1 H NMR ( CDCl3​ , 400 MHz) δ≈2.5 ppm (s, 3H) Pyridine methyl group (C6 position).
1 H NMR ( CDCl3​ , 400 MHz) δ≈2.8 ppm (m, 1H) Cyclopropyl methine proton (CH-NH).
1 H NMR ( CDCl3​ , 400 MHz) Cyclopropyl methylene protons ( CH2​-CH2​ ).

Scalability Notes: The Acid Chloride Alternative

While HATU is unparalleled for bench-scale discovery chemistry, its high molecular weight and cost make it less ideal for multi-kilogram scale-up. For process chemistry applications, converting 6-methylnicotinic acid to 6-methylnicotinoyl chloride using oxalyl chloride and catalytic DMF in dichloromethane (DCM), followed by the addition of cyclopropylamine and triethylamine, provides a highly scalable, atom-economical alternative.

References

  • New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)
  • HATU - Reaction Mechanisms and Neighboring Group Effects Source: Wikipedia URL:[Link]

Sources

Application Note: Synthesis and Scale-Up Protocol for 5-Bromo-N-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

5-Bromo-N-cyclopropyl-6-methylnicotinamide (CAS: 1190862-74-8) is a highly specialized, sterically hindered nicotinamide intermediate. It is predominantly utilized as a critical building block in the synthesis of complex spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives. These advanced molecules act as potent inhibitors of p38 mitogen-activated protein kinases (MAPK) . The targeted inhibition of the p38 MAPK pathway is a validated pharmacological strategy for modulating cytokine-mediated inflammatory diseases, acute coronary syndrome, and neuropathic pain .

The synthesis of this intermediate presents distinct chemical challenges, most notably the requirement for absolute regiocontrol during the sequential functionalization of the pyridine ring. This application note details a robust, 5-step synthetic workflow, explaining the mechanistic causality behind reagent selection and providing strict In-Process Controls (IPCs) to ensure a self-validating experimental setup.

Strategic Pathway & Regioselectivity

The synthetic route relies on a carefully orchestrated sequence of electrophilic aromatic substitution, dehydroxylative halogenation, and transition-metal-catalyzed cross-coupling. The defining step of this pathway is the regioselective Suzuki-Miyaura coupling (Step 3). By exploiting the electronic asymmetry of the pyridine ring, precise mono-methylation is achieved without the need for complex protecting group strategies.

Synthesis A Ethyl 6-hydroxynicotinate B Ethyl 5-bromo-6-hydroxynicotinate A->B Step 1: NBS, DMF Electrophilic Bromination C Ethyl 5,6-dibromonicotinate B->C Step 2: POBr3 Dehydroxylative Bromination D Ethyl 5-bromo-6-methylnicotinate C->D Step 3: MeB(OH)2, Pd(PPh3)4 Regioselective Suzuki Coupling E 5-Bromo-6-methylnicotinic acid D->E Step 4: NaOH, EtOH Saponification F 5-Bromo-N-cyclopropyl-6-methylnicotinamide (Target Intermediate) E->F Step 5: Cyclopropylamine, HATU Amide Coupling

Fig 1: 5-step synthetic workflow for 5-bromo-N-cyclopropyl-6-methylnicotinamide.

Quantitative Process Parameters

The following table summarizes the stoichiometric ratios, expected yields, and mass spectrometry targets required to validate each transformation.

StepChemical TransformationKey ReagentsStoichiometry (SM : Reagent)Expected YieldIPC Target (LRMS m/z)
1 Ethyl 6-hydroxynicotinate → Ethyl 5-bromo-6-hydroxynicotinateNBS, DMF1.0 : 1.2~85%246 / 248 [M+H]⁺
2 Ethyl 5-bromo-6-hydroxynicotinate → Ethyl 5,6-dibromonicotinatePOBr₃, Toluene1.0 : 2.0~75%308 / 310 / 312 [M+H]⁺
3 Ethyl 5,6-dibromonicotinate → Ethyl 5-bromo-6-methylnicotinateMeB(OH)₂, Pd(PPh₃)₄, K₂CO₃1.0 : 1.14 : 3.045–50%244 / 246 [M+H]⁺
4 Ethyl 5-bromo-6-methylnicotinate → 5-Bromo-6-methylnicotinic acid2M NaOH, EtOH1.0 : 2.243–80%216 / 218 [M+H]⁺
5 5-Bromo-6-methylnicotinic acid → Target IntermediateCyclopropylamine, HATU, DIPEA1.0 : 1.2 : 2.0~83%255 / 257 [M+H]⁺

Validated Step-by-Step Methodologies

Expert Note on Literature Discrepancy: The foundational patent literature lists "methyl 6-hydroxynicotinate" as the starting material for "ethyl 5-bromo-6-hydroxynicotinate." This is a known typographical error in the source document. To maintain a cohesive and chemically logical synthetic route, this protocol standardizes the starting material to ethyl 6-hydroxynicotinate .

Step 1: Electrophilic Aromatic Bromination
  • Causality: The 6-hydroxy group strongly activates the pyridine ring via electron donation, directing electrophilic substitution to the ortho position (C5). N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because it provides a mild, controlled source of electrophilic bromine, preventing destructive over-bromination.

  • Protocol:

    • Dissolve ethyl 6-hydroxynicotinate (36.0 mmol) in anhydrous N,N′-dimethylformamide (142 mL) under a nitrogen atmosphere.

    • Add NBS (7.70 g, 43.3 mmol, 1.2 eq) portion-wise to the stirred solution at room temperature to control the mild exotherm.

    • Stir the reaction mixture continuously for 20 hours.

    • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). Upon completion, LC-MS must indicate the complete consumption of the starting material and the appearance of the target mass (m/z 246 / 248) exhibiting the characteristic 1:1 isotopic ratio of a mono-brominated species.

Step 2: Dehydroxylative Bromination
  • Causality: The starting material exists primarily as a pyridone tautomer, rendering the oxygen a poor leaving group. Phosphorus oxybromide (POBr₃) serves a dual purpose: it acts as an electrophilic activating agent to form a reactive phosphorodibromidate intermediate, and it provides the nucleophilic bromide ions necessary to displace this intermediate via an SₙAr mechanism, restoring the fully aromatic pyridine ring.

  • Protocol:

    • Suspend ethyl 5-bromo-6-hydroxynicotinate (30.0 mmol) in toluene (100 mL).

    • Add POBr₃ (60.0 mmol, 2.0 eq) carefully.

    • Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

    • Cool the mixture to 0 °C and carefully quench by the dropwise addition of ice water (highly exothermic). Neutralize with saturated NaHCO₃ and extract with dichloromethane.

  • Self-Validation (IPC): LC-MS must show a characteristic tribromide isotope pattern (m/z 308 / 310 / 312) for the product. The disappearance of the highly polar pyridone baseline spot on TLC confirms successful dehydroxylation.

Step 3: Regioselective Suzuki-Miyaura Cross-Coupling
  • Causality: The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at the adjacent C2 position (which corresponds to C6 in nicotinic acid nomenclature). Consequently, the C6–Br bond is highly activated toward oxidative addition by the Pd(0) catalyst compared to the C5–Br bond, enabling selective mono-methylation .

  • Protocol:

    • In a Schlenk tube, combine ethyl 5,6-dibromonicotinate (1.09 g, 3.5 mmol), methylboronic acid (0.24 g, 4.0 mmol, 1.14 eq), K₂CO₃ (1.46 g, 10.6 mmol, 3.0 eq), and 1,4-dioxane (27 mL).

    • Evacuate and backfill the tube with Argon (3 cycles) to rigorously remove dissolved oxygen, which would otherwise oxidize and deactivate the palladium catalyst.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.41 g, 0.35 mmol, 10 mol%). Repeat the Argon purge (3 cycles).

    • Seal the tube and heat in an oil bath at 110 °C for 72 hours.

    • Cool to room temperature, filter through a pad of Celite® to remove palladium black and inorganic salts, and evaporate the filtrate.

    • Purify via flash chromatography (9:1 hexanes/ethyl acetate).

  • Self-Validation (IPC): LC-MS must strictly show m/z 244 / 246. Critical Failure Mode: If a mass of m/z 224 is observed, over-methylation has occurred (loss of regioselectivity). If m/z 308/310/312 remains, the catalyst was likely poisoned by oxygen.

Step 4: Ester Hydrolysis (Saponification)
  • Causality: Base-catalyzed saponification irreversibly cleaves the ethyl ester to unmask the carboxylic acid required for the final amidation. Because nicotinic acid derivatives are zwitterionic, carefully adjusting the pH to 4–5 is critical. This specific pH range approximates the isoelectric point of the product, minimizing its aqueous solubility and allowing efficient partitioning into the organic extraction phase.

  • Protocol:

    • Dissolve ethyl 5-bromo-6-methylnicotinate (0.41 g, 1.7 mmol) in ethanol (14 mL).

    • Add 2M aqueous NaOH solution (1.91 mL, 3.8 mmol, 2.2 eq). Stir at room temperature for 3 hours.

    • Evaporate the ethanol under reduced pressure. Add water (10 mL) to the residue.

    • Adjust the pH to 4–5 using concentrated HCl dropwise.

    • Extract the precipitated product with ethyl acetate, wash with water, dry over MgSO₄, and evaporate to yield a white solid.

  • Self-Validation (IPC): TLC will show a highly polar, UV-active baseline spot compared to the mobile ester. LC-MS will confirm the acid mass at m/z 216 / 218 [M+H]⁺.

Step 5: Amide Coupling
  • Causality: Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. The addition of a coupling agent (e.g., HATU) converts the stable carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl ester. Cyclopropylamine, an unhindered primary amine, readily attacks this activated ester via nucleophilic acyl substitution. DIPEA is included as a non-nucleophilic base to neutralize the system and ensure the amine remains in its reactive, unprotonated state.

  • Protocol:

    • Dissolve 5-bromo-6-methylnicotinic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Stir for 15 minutes to pre-activate the acid.

    • Add cyclopropylamine (1.2 mmol, 1.2 eq) and stir at room temperature for 4 hours.

    • Dilute with water to precipitate the product, or extract with ethyl acetate. Purify by flash chromatography (7:3 to 3:7 hexanes/ethyl acetate) to obtain a colorless oil that crystallizes upon standing.

  • Self-Validation (IPC): Final product confirmation via LC-MS must yield m/z 255 / 257 [M+H]⁺. ¹H-NMR validation should confirm the presence of the characteristic cyclopropyl multiplet (δ 0.50–0.90 ppm) and the amide N-H proton.

References

  • US Patent Application 20110053936A1: Substituted spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives and their use as p38 mitogen-activated kinase inhibitors. Source: Google Patents.
  • US Patent 8772288B2: Substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors. Source: Google Patents.

Application Note: High-Throughput and Selective Sample Preparation Strategies for the Quantification of N-Methylnicotinamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the preparation of human plasma samples for the quantitative analysis of N-Methylnicotinamide (MNA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). MNA is a polar endogenous metabolite of nicotinamide (Vitamin B3) []. Its quantification in biological matrices is critical for pharmacokinetic studies and for understanding its role in various physiological and pathological processes []. Due to its polar nature and the complexity of the plasma matrix, robust and efficient sample preparation is paramount for achieving accurate, precise, and reproducible results. This guide details two validated protocols: a rapid Protein Precipitation (PPT) method suitable for high-throughput screening and a more selective Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) method for enhanced cleanup and sensitivity. The scientific rationale behind each step is discussed, and the protocols are framed within the context of current regulatory guidelines for bioanalytical method validation [][].

Introduction: The Bioanalytical Challenge

N-Methylnicotinamide (MNA) is a small, polar organic cation that serves as a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway []. Accurate measurement of MNA in plasma is essential for clinical research, particularly in studies involving drug-drug interactions with renal transporters like OCT2 and MATEs, for which MNA is an endogenous probe [].

The primary challenge in MNA bioanalysis is its high polarity (LogP ≈ 0.00) [], which leads to poor retention on traditional reversed-phase (RP) chromatographic columns and necessitates careful selection of sample preparation techniques to mitigate matrix effects, especially ion suppression in the mass spectrometer. The goal of sample preparation is to remove endogenous interferences such as proteins and phospholipids while ensuring high, consistent recovery of the analyte.

Analyte Physicochemical Properties

Understanding the properties of MNA is the foundation for developing a logical sample preparation strategy.

PropertyValueSource
Chemical Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [2]
IUPAC Name N-methylpyridine-3-carboxamide[2]
logP (octanol-water) 0.00[2]
pKa (Strongest Basic) 3.62[3]
Water Solubility 27 mg/mL[4]
Formulation Crystalline solid[1]

The high water solubility and low logP value confirm MNA's polar nature, making it a prime candidate for HILIC chromatography and necessitating sample preparation methods that can effectively manage a complex aqueous biological matrix without losing the analyte.

Strategic Approach to Sample Preparation

The choice of sample preparation is a balance between throughput, required sensitivity, and the degree of sample cleanup needed to ensure data integrity. This guide presents a tiered approach.

G cluster_0 Sample Preparation Strategy start Plasma Sample Containing MNA decision Assay Requirements? start->decision ppt Method 1: Protein Precipitation (PPT) decision->ppt High-Throughput Screening spe Method 2: Solid-Phase Extraction (SPE) decision->spe High Sensitivity & Selectivity ppt_adv Advantage: High-Throughput, Simple ppt->ppt_adv analysis LC-MS/MS Analysis ppt->analysis spe_adv Advantage: High Selectivity, Lower Matrix Effects spe->spe_adv spe->analysis

Caption: Decision workflow for selecting a sample preparation method.

Causality Behind Method Selection
  • Protein Precipitation (PPT): This is the simplest and fastest method. It employs a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins []. The addition of the organic solvent disrupts the hydration layer around the proteins, causing them to aggregate and fall out of solution []. While rapid and cost-effective, PPT results in a "crude" extract. Significant amounts of other matrix components, like salts and phospholipids, remain in the supernatant, which can lead to ion suppression and reduced assay robustness. It is best suited for early-stage discovery or when the analyte concentration is high enough to tolerate some matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner sample by using a solid sorbent to selectively retain the analyte while matrix components are washed away. For a polar compound like MNA, a polar-functionalized sorbent operating in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode is ideal []. In HILIC SPE, the analyte is loaded in a high concentration of organic solvent, which promotes its partitioning into a water-enriched layer on the sorbent surface []. Interferences are washed away with organic solvent, and the analyte is then eluted with a highly aqueous, polar solvent. This approach is superior for removing phospholipids and salts, leading to lower matrix effects and often higher sensitivity.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from established methods for small molecule extraction from serum/plasma [].

Materials:

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • MNA reference standard

  • Internal Standard (IS) solution (e.g., N'-methylnicotinamide or a stable isotope-labeled MNA)

  • Microcentrifuge tubes (1.5 mL) or 96-well collection plates

  • Refrigerated microcentrifuge or plate centrifuge

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube or well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of IS working solution to each sample, except for double-blanks.

  • Precipitant Addition: Add 150 µL of ice-cold ACN (a 3:1 ratio of ACN to plasma) to each tube/well []. The cold temperature enhances the precipitation process. Adding the solvent forcefully helps initiate protein crashing.

  • Mixing: Cap the tubes or seal the plate. Vortex vigorously for 60 seconds. This step is critical to ensure complete denaturation and precipitation of proteins by maximizing the interaction between the solvent and the plasma proteins [].

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. The low temperature maintains protein insolubility and analyte stability.

  • Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet. Transfer it to a clean HPLC vial or a new 96-well plate for analysis.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: HILIC Solid-Phase Extraction (SPE)

This protocol leverages the principles of HILIC for selective retention of polar analytes [].

Materials:

  • HILIC SPE cartridges or 96-well plate (e.g., Silica-based aminopropyl or zwitterionic phase)

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (NH₄OH), optional for pH adjustment

  • SPE vacuum manifold or positive pressure processor

  • Internal Standard (IS) solution

Procedure:

  • Sample Pre-treatment:

    • Pipette 50 µL of plasma into a clean tube.

    • Add 10 µL of IS working solution.

    • Add 150 µL of ACN containing 0.1% FA. This step precipitates the bulk of proteins and adjusts the solvent environment to be compatible with the HILIC loading conditions (high organic).

    • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • SPE Column Conditioning:

    • Place the SPE plate/cartridges on the manifold.

    • Add 500 µL of water to each well/cartridge and let it pass through by gravity or low vacuum. This hydrates the stationary phase, which is essential for establishing the aqueous layer for partitioning [].

    • Add 500 µL of ACN to each well/cartridge to equilibrate the sorbent to the starting organic conditions.

  • Sample Loading:

    • Transfer the supernatant from the pre-treatment step (approx. 200 µL) onto the conditioned SPE plate.

    • Apply low vacuum or pressure to slowly pass the sample through the sorbent. A slow loading speed is crucial for ensuring efficient retention.

  • Wash Step:

    • Add 500 µL of 95:5 (v/v) ACN:Water to each well/cartridge.

    • Apply vacuum/pressure to pass the wash solvent through. This step removes residual, less polar interferences (like phospholipids) that are not strongly retained under HILIC conditions, while MNA remains bound.

  • Elution:

    • Place a clean collection plate or tubes inside the manifold.

    • Add 500 µL of 50:50 (v/v) ACN:Water with 0.5% NH₄OH (or 0.5% FA depending on the analyte's charge state and chromatography) to each well. The high water content disrupts the hydrophilic partitioning, eluting the polar MNA. The base/acid helps to ensure the analyte is in a favorable charge state for elution.

    • Apply vacuum/pressure to collect the eluate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% ACN with buffer). This step concentrates the analyte and ensures the final sample solvent is matched to the mobile phase, improving peak shape.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

G cluster_ppt Protocol 1: Protein Precipitation cluster_spe Protocol 2: HILIC SPE p1 50µL Plasma + IS p2 Add 150µL Cold ACN p1->p2 p3 Vortex 60s p2->p3 p4 Centrifuge 14,000g, 10min, 4°C p3->p4 p5 Transfer Supernatant p4->p5 p6 Inject p5->p6 s1 Pre-treat: 50µL Plasma + IS + 150µL ACN s2 Condition SPE: Water then ACN s1->s2 s3 Load Sample s2->s3 s4 Wash: 95% ACN s3->s4 s5 Elute: 50% ACN/Water s4->s5 s6 Evaporate & Reconstitute s5->s6 s7 Inject s6->s7

Caption: Step-by-step workflow for PPT and HILIC SPE protocols.

LC-MS/MS Parameters (Starting Point)

While this note focuses on sample preparation, typical analytical parameters are provided as a starting point. Method development and optimization are required.

ParameterRecommended ConditionRationale
LC Column HILIC, Amide or Zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides retention for polar analytes like MNA [].
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidBuffered aqueous phase for elution.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for retention under HILIC conditions.
Gradient Start at 90-95% B, decrease to 40-50% B, then re-equilibrateTypical HILIC gradient (high organic to low organic).
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI+)MNA contains a basic pyridine nitrogen, which is readily protonated.
MS/MS Transition Q1: 137.1 m/z -> Q3: 94.1 m/z (quantifier), 80.1 m/z (qualifier)Precursor ion [M+H]⁺ and characteristic product ions [].

Trustworthiness: A Self-Validating System

Every protocol must adhere to principles that ensure data reliability, as outlined by regulatory bodies like the FDA and EMA [][].

  • Internal Standardization: The use of a co-extracted internal standard (IS) is mandatory. An ideal IS is a stable isotope-labeled version of the analyte (e.g., MNA-d₄). It compensates for variability in extraction recovery, matrix effects, and instrument response. If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation.

  • Quality Controls (QCs): Analysis of QC samples at low, medium, and high concentrations alongside unknown samples is required to monitor the method's accuracy and precision during routine use.

  • Matrix Effect Assessment: This is especially critical for MNA. It should be evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The HILIC SPE method is designed specifically to minimize these effects compared to PPT.

  • Recovery Evaluation: Extraction recovery should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. Recovery should be consistent and reproducible across the concentration range.

Validation should be performed according to the latest ICH M10 guideline, which harmonizes expectations from the FDA and EMA [][]. Key parameters to validate include selectivity, accuracy, precision, calibration curve, sensitivity (LLOQ), and stability [][].

Conclusion

The successful quantification of N-Methylnicotinamide in human plasma by LC-MS/MS is critically dependent on the sample preparation strategy. For high-throughput applications, a simple and rapid Protein Precipitation protocol offers an adequate solution. However, for assays requiring higher sensitivity and greater robustness against matrix effects, a more selective HILIC-based Solid-Phase Extraction method is demonstrably superior. The choice of method should be guided by the specific requirements of the study, and any chosen method must be fully validated according to global regulatory standards to ensure the integrity and reliability of the resulting data.

References

  • PubChem. N'-Methylnicotinamide. National Center for Biotechnology Information. [Link]

  • Chabros, M., et al. (2018). N-Methylnicotinamide: From Fend-off to End-point Molecule. Pharmacological Reports, 70(4), 793-799.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation. [Link]

  • Wikipedia. 1-Methylnicotinamide. [Link]

  • Luo, L., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 673-689. [Link]

  • FooDB. N-Methylnicotinamide (FDB023115). [Link]

  • Phenomenex. Technical Tip: Protein Precipitation. [Link]

  • Waters Corporation. (2014). GlycoWorks HILIC SPE Robust Glycan Sample Preparation. [Link]

  • Chen, Y., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Vertex AI Search. Essential FDA Guidelines for Bioanalytical Method Validation.

Sources

using n-cyclopropyl-6-methylnicotinamide in mitogen-activated kinase assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Characterizing the Activity of N-Cyclopropyl-6-methylnicotinamide in Mitogen-Activated Kinase (MAPK) Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Interrogating Novel Compounds in MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to cellular regulation, translating extracellular stimuli into a wide array of physiological responses, including proliferation, differentiation, inflammation, and apoptosis.[1] The three major MAPK families—Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs—are organized into tiered cascades of sequential protein kinase activation.[1][2] Given their pivotal role, dysregulation of these pathways is a hallmark of numerous diseases, making them critical targets for therapeutic intervention.[3]

Nicotinamide (a form of vitamin B3) and its derivatives are fundamental to cellular metabolism, primarily as precursors for NAD+, a vital coenzyme in redox reactions.[4][5] Enzymes such as Nicotinamide N-methyltransferase (NNMT) catalyze the methylation of nicotinamide, influencing its bioavailability and generating metabolites with their own biological activities.[6][7][8] The vast chemical space of synthetic nicotinamide derivatives, such as the novel compound N-cyclopropyl-6-methylnicotinamide, presents an untapped resource for discovering new modulators of cellular signaling pathways.

This document serves as a comprehensive guide for the systematic evaluation of a novel nicotinamide derivative, using N-cyclopropyl-6-methylnicotinamide as a case study, for its potential modulatory effects on the MAPK signaling cascades. We provide the foundational principles of kinase assay design, detailed protocols for both biochemical and cell-based approaches, and a logical framework for data interpretation, empowering researchers to rigorously characterize new chemical entities.

Part 1: Foundational Concepts & Assay Principles

Overview of MAPK Signaling Cascades

MAPK pathways are characterized by a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates a MAP Kinase (MAPK).[9][10] This sequential phosphorylation amplifies the initial signal, leading to a robust cellular response.

MAPK_Pathway cluster_extracellular cluster_cascade MAPK Signaling Module cluster_cellular Stimuli Growth Factors, Stress, Cytokines MAP3K MAP3K (e.g., Raf, MEKK) Stimuli->MAP3K MAP2K MAP2K (e.g., MEK, MKK4/7) MAP3K->MAP2K P MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK P Response Transcription, Apoptosis, Differentiation MAPK->Response

Caption: A simplified diagram of the three-tiered MAPK signaling cascade.

Principles of Modern Kinase Assays

The core of any kinase assay is the measurement of phosphate transfer from ATP to a substrate.[10][11] The choice of assay technology depends on the experimental goal, balancing throughput, sensitivity, and biological context.

  • Radiometric Assays: Considered the "gold standard," these assays directly quantify the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[12][13] The phosphorylated substrate is captured on a membrane, and the signal is measured via scintillation counting or phosphor imaging.[14][15][16] This method is highly sensitive and not prone to compound interference but requires specialized handling of radioactive materials.[17]

  • Luminescence-Based Assays: These homogeneous "add-mix-read" assays are ideal for high-throughput screening (HTS).

    • ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light; thus, the luminescent signal is inversely proportional to kinase activity.[10][11][18]

    • ADP Formation (e.g., ADP-Glo™): Quantifies the amount of ADP produced. In a two-step process, remaining ATP is first depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate light. The signal is directly proportional to kinase activity.[18][19][20][21]

  • Fluorescence-Based Assays: These methods offer high sensitivity and are amenable to HTS.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho antibody and a streptavidin-allophycocyanin (APC) conjugate are added. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.[21][22][23]

    • Fluorescence Polarization (FP): This technique relies on the change in the rate of molecular rotation of a fluorescently labeled peptide substrate upon phosphorylation. The larger phosphorylated product tumbles more slowly, resulting in a higher FP signal.[22]

  • Antibody-Based Detection: These methods use antibodies that specifically recognize the phosphorylated form of a substrate.

    • Western Blotting: A low-throughput but highly specific method used to visualize the phosphorylated substrate after separation by gel electrophoresis. It is often used to validate hits from primary screens.[24][25][26]

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that provides a quantitative measure of the phosphorylated substrate.[27]

    • In-Cell Western (ICW): A quantitative, plate-based immunofluorescence method that measures protein phosphorylation levels directly in fixed cells, providing valuable data on a compound's activity in a cellular environment.[28]

Part 2: A Step-by-Step Workflow for Compound Characterization

The following workflow provides a logical progression from initial biochemical screening to validation in a cellular context.

Compound_Screening_Workflow start Novel Compound (N-Cyclopropyl-6-methylnicotinamide) step1 Step 1: Primary Biochemical Screen (e.g., ADP-Glo™ Luminescence Assay) start->step1 decision Direct Inhibitor? step1->decision step2 Step 2: Orthogonal Validation (e.g., Western Blot for Substrate Phosphorylation) step3 Step 3: Cellular Potency Assay (e.g., In-Cell Western for p-ERK) step2->step3 result Characterized Modulator of MAPK Pathway step3->result decision->step2 Yes

Caption: Recommended workflow for characterizing a novel compound's effect on MAPK.

Initial Compound Handling
  • Solubilization: Prepare a 10 mM stock solution of N-cyclopropyl-6-methylnicotinamide in 100% dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Serial Dilutions: For assays, create a serial dilution series of the compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1% to avoid solvent effects.

Protocol 1: Primary HTS using ADP-Glo™ Luminescent Kinase Assay

This protocol is designed to rapidly screen for direct inhibition of a purified MAPK enzyme (e.g., p38α, ERK1, JNK1).[20][29]

Materials:

  • Recombinant active kinase (e.g., p38α)

  • Kinase-specific substrate (e.g., ATF2 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)[19]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[30]

  • ATP solution

  • N-cyclopropyl-6-methylnicotinamide (test compound)

  • Known kinase inhibitor (positive control, e.g., SB203580 for p38)[23]

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents in the appropriate kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

  • Assay Setup: Add reagents to the 384-well plate in the following order:

    • 1 µL of test compound dilutions in DMSO or DMSO alone (for controls).

    • 2 µL of kinase solution.

    • 2 µL of substrate/ATP mixture.

  • Controls:

    • Positive Control (100% Activity): Enzyme + Substrate/ATP + DMSO.

    • Negative Control (0% Activity): Substrate/ATP + DMSO (no enzyme).

    • Inhibitor Control: Enzyme + Substrate/ATP + known inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[20]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the average luminescence of the Negative Control wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound / Signal_PositiveControl))

  • Plot Percent Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ComponentSuggested Final Concentration
p38α Kinase1-5 ng/µL
ATF2 Substrate0.2 µg/µL
ATP100 µM (approx. Kₘ)
Test Compound0.1 nM to 100 µM
DMSO≤ 1%
Protocol 2: Orthogonal Validation via Immunoprecipitation-Western Blot

This protocol confirms direct kinase inhibition using a non-enzymatic, antibody-based readout, which helps eliminate false positives from the primary screen.[24][26]

Materials:

  • Cell lysate from cells with activated MAPK (e.g., UV-treated NIH-3T3 cells for p38)[24]

  • Immobilized Phospho-MAPK antibody beads (e.g., Phospho-p38 mAb)[24]

  • Kinase Buffer

  • ATP and Substrate (e.g., ATF-2 fusion protein)[24]

  • Test compound and controls

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: Phospho-substrate (e.g., Phospho-ATF-2) and Total Substrate

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Immunoprecipitation (IP):

    • Incubate cell lysate (200-500 µg) with immobilized phospho-MAPK antibody beads overnight at 4°C with gentle rocking to capture the active kinase.[24]

    • Pellet the beads by centrifugation and wash twice with Cell Lysis Buffer, then twice with Kinase Buffer.[26]

  • Kinase Reaction:

    • Resuspend the bead pellet in 50 µL of Kinase Buffer containing the substrate (e.g., 1 µg ATF-2) and the desired concentration of the test compound or DMSO.[26]

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding ATP (final concentration 200 µM).[26]

    • Incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.[24]

  • Western Blotting:

    • Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% nonfat dry milk or BSA in TBST).

    • Incubate with the primary phospho-substrate antibody overnight at 4°C.[26]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

    • Detect the signal using an ECL substrate and an imaging system.

    • (Optional) Strip the membrane and re-probe for total substrate to confirm equal loading.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Compare the intensity of the phospho-substrate band in the presence of the compound to the DMSO control to determine the extent of inhibition.

Protocol 3: Cellular Potency Assessment using In-Cell Western

This assay determines if N-cyclopropyl-6-methylnicotinamide can inhibit MAPK signaling within a cellular context, which accounts for cell permeability and potential off-target effects.[28]

Materials:

  • Adherent cells (e.g., HeLa or A549)

  • 96-well clear-bottom plates

  • Serum-free medium

  • MAPK pathway activator (e.g., EGF for ERK, Anisomycin for JNK/p38)

  • Test compound

  • Fixing solution (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies (e.g., Rabbit anti-p-ERK and Mouse anti-Total ERK)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to ~90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal MAPK activity.

  • Compound Treatment: Pre-treat cells with serial dilutions of N-cyclopropyl-6-methylnicotinamide for 1-2 hours.

  • Pathway Stimulation: Add the MAPK activator (e.g., EGF at its EC₈₀ concentration) and incubate for the optimal time to induce peak phosphorylation (typically 5-15 minutes).[32]

  • Fixing and Permeabilization:

    • Immediately fix the cells with paraformaldehyde for 20 minutes.

    • Wash with PBS and then add permeabilization buffer for 20 minutes.

  • Immunostaining:

    • Block the wells for 90 minutes at room temperature.

    • Incubate with the cocktail of primary antibodies (anti-phospho-MAPK and anti-total-MAPK) overnight at 4°C.

    • Wash wells thoroughly with PBS containing 0.1% Tween-20.

    • Incubate with the cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Data Acquisition: Wash wells again and read the plate on a two-channel infrared imaging system (e.g., LI-COR Odyssey).

Data Analysis:

  • Quantify the fluorescence intensity in both channels (e.g., 700 nm for total MAPK and 800 nm for phospho-MAPK).

  • Normalize the phospho-MAPK signal to the total MAPK signal for each well to account for variations in cell number.

  • Calculate percent inhibition relative to the stimulated control (no compound) and plot a dose-response curve to determine the cellular IC₅₀.

Part 3: Data Interpretation & Scientific Integrity

  • Expertise & Causality: The multi-assay approach is critical. A positive result in the primary biochemical screen (Protocol 1) suggests the compound can interact directly with the kinase. Confirmation with an orthogonal method like Western Blot (Protocol 2) validates this interaction and rules out assay artifacts. Finally, activity in a cell-based assay (Protocol 3) demonstrates that the compound is cell-permeable and can engage its target in a complex biological system. A lack of cellular activity despite biochemical potency may indicate poor permeability or rapid efflux.

  • Trustworthiness & Self-Validation: Every protocol must be a self-validating system.

    • Controls are Paramount: The inclusion of no-enzyme, vehicle (DMSO), and known inhibitor controls in every assay is non-negotiable. They establish the dynamic range of the assay and confirm its performance.

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay. Reporting the ATP concentration relative to the Kₘ is essential for comparing results across different studies.

    • Counter-Screens: For luminescence-based assays, it is prudent to perform a counter-screen against the luciferase enzyme itself to identify compounds that directly inhibit the detection system, a common source of false positives.

Quantitative Data Summary

The results from these assays should be compiled to create a comprehensive profile of the compound's activity.

Assay TypeTarget KinaseSubstrateATP Conc.IC₅₀ (µM) [N-Cyclopropyl-6-methylnicotinamide]IC₅₀ (µM) [Control Inhibitor]
ADP-Glo™p38αATF2100 µMExperimental ValueExperimental Value
ADP-Glo™ERK1MBP10 µMExperimental ValueExperimental Value
ADP-Glo™JNK1c-Jun10 µMExperimental ValueExperimental Value
In-Cell WesternEndogenous ERKN/AN/AExperimental ValueExperimental Value

References

  • Kinase assays. BMG LABTECH. [Link]

  • MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. SpringerLink. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]

  • A high-throughput radiometric kinase assay. PMC. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • JNK Activity Screening Kit. Assay Genie. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. [Link]

  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. PMC. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • ERK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Radiometric kinase assays with scintillation counting. YouTube. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Human MAPK (Mitogen Activated Protein Kinase) ELISA Kit. Assay Genie. [Link]

  • Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Publications. [Link]

  • Activation of a mitogen-activated protein kinase pathway is involved in disease resistance in tobacco. PNAS. [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • The detection of MAPK signaling. Current Protocols in Cell Biology. [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]

  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Publishing. [Link]

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. MDPI. [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [Link]

  • Protective effects of NAMPT or MAPK inhibitors and NaR on Wallerian degeneration of mammalian axons. PMC. [Link]

  • Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. PMC. [Link]

  • What is N-1-methylnicotinamide used for?. Patsnap Synapse. [Link]

  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PMC. [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy. PubMed. [Link]

  • Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PMC. [Link]

  • Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+. PLOS Biology. [Link]

  • 1-Methylnicotinamide. Wikipedia. [Link]

Sources

Application Note and Protocol for the Purification of N-cyclopropyl-6-methylnicotinamide via Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the purification of N-cyclopropyl-6-methylnicotinamide using reverse phase chromatography (RPC). It is intended for researchers, scientists, and professionals in drug development who require a robust and efficient method for isolating this compound. The protocol details a systematic approach, from understanding the physicochemical properties of the target molecule to method development, execution of the purification protocol, and post-purification analysis. The causality behind experimental choices is explained to empower the user with the ability to adapt the method as needed.

Introduction: The Purification Challenge

N-cyclopropyl-6-methylnicotinamide is a small molecule of interest in pharmaceutical research. Its structure, featuring a substituted pyridine ring, presents a moderate polarity. The primary challenge in its purification lies in efficiently separating it from structurally similar impurities, unreacted starting materials, and byproducts generated during synthesis. Reverse phase chromatography (RPC) is the technique of choice for this application due to its high resolving power for small molecules and its compatibility with a wide range of polar and non-polar compounds.[1][2][3] This application note will guide the user through the logical steps of developing a tailored RPC purification method.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

Table 1: Physicochemical Properties of N-cyclopropyl-6-methylnicotinamide and a Related Compound

PropertyN-cyclopropyl-6-methylnicotinamide6-Methylnicotinamide (for comparison)
Molecular Formula C9H10N2O[4]C7H8N2O[5][6][7][8]
Molecular Weight 162.19 g/mol [4]136.15 g/mol [5][6][8]
Structure N-cyclopropyl-6-methylnicotinamide structure[4]6-Methylnicotinamide structure[8]
Predicted LogP 0.6[4]0.35[9]
Solubility Soluble in DMSO. Water solubility is expected to be limited but can be enhanced with co-solvents.Soluble in DMSO (~50 mg/mL) and water (~3.33 mg/mL).[9]
UV Absorbance Expected to have strong UV absorbance due to the pyridine ring, likely around 260-280 nm.-

The LogP value suggests that N-cyclopropyl-6-methylnicotinamide is moderately lipophilic, making it an ideal candidate for retention on a C18 stationary phase. The presence of the pyridine ring provides a chromophore for UV detection, which is essential for monitoring the purification process.

Method Development and Optimization: A Rational Approach

The goal of method development is to achieve optimal separation of the target compound from impurities with good peak shape and in a reasonable timeframe.

The Logic of Reverse Phase Chromatography

In RPC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (a mixture of water and an organic solvent).[2] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Initial Screening and Column Selection

A C18 column is the standard starting point for RPC of small molecules due to its versatility and wide availability.[2][10] For initial method development, a standard dimension analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Mobile Phase Selection and the Role of Modifiers

The mobile phase typically consists of an aqueous component (A) and an organic component (B).

  • Aqueous Phase (A): Ultrapure water is the primary component. The addition of a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is crucial. This serves two purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it can improve the peak shape of basic compounds like N-cyclopropyl-6-methylnicotinamide by ensuring a consistent ionic state.

  • Organic Phase (B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is an alternative but may provide different selectivity.

Gradient Elution Strategy

A gradient elution, where the proportion of the organic solvent is increased over time, is the most effective strategy for separating compounds with a range of polarities.[11][12]

Table 2: Suggested Initial Gradient for Method Development

Time (min)%A (Water + 0.1% TFA)%B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

This broad gradient allows for the elution of a wide range of compounds and provides a starting point for optimization. Based on the retention time of N-cyclopropyl-6-methylnicotinamide in this initial run, the gradient can be narrowed and focused around the elution point to improve resolution.

Detailed Purification Protocol

This protocol outlines the step-by-step procedure for the purification of N-cyclopropyl-6-methylnicotinamide.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • C18 reverse-phase column (preparative scale, dimensions dependent on the amount of material to be purified).

  • Ultrapure water.

  • HPLC-grade acetonitrile.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Crude N-cyclopropyl-6-methylnicotinamide sample.

  • Dimethyl sulfoxide (DMSO) for sample dissolution.

  • Appropriate vials for sample and fractions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_mobile_phase Prepare Mobile Phases (A: Water + 0.1% TFA, B: ACN + 0.1% TFA) equilibrate Equilibrate Column (with initial mobile phase conditions) prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve in minimal DMSO, then dilute with Mobile Phase A) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect_fractions Collect Fractions (based on UV signal) run_gradient->collect_fractions analyze_fractions Analyze Fractions (by analytical HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure remove_solvent Remove Solvent (e.g., lyophilization or rotary evaporation) pool_pure->remove_solvent characterize Characterize Final Product (e.g., LC-MS, NMR) remove_solvent->characterize

Caption: Workflow for the purification of N-cyclopropyl-6-methylnicotinamide.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of ultrapure water (0.1% v/v). Degas the solution.

    • Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas the solution.

  • Sample Preparation:

    • Accurately weigh the crude N-cyclopropyl-6-methylnicotinamide.

    • Dissolve the sample in a minimal amount of DMSO.

    • Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. The final concentration will depend on the scale of the purification. It is recommended to filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Column Equilibration:

    • Install the preparative C18 column.

    • Set the flow rate appropriate for the column dimensions.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Start the gradient elution program as developed and optimized. An example preparative gradient is provided below.

Table 3: Example Preparative Gradient

Time (min)%A (Water + 0.1% TFA)%B (Acetonitrile + 0.1% TFA)
0.08515
30.05545
35.0595
40.0595
40.18515
50.08515
  • Fraction Collection:

    • Monitor the chromatogram at the predetermined wavelength (e.g., 265 nm).

    • Collect fractions corresponding to the peak of interest. The fraction size will depend on the peak width and the desired purity.

Post-Purification Processing
  • Fraction Analysis:

    • Analyze the collected fractions using analytical HPLC with the optimized method to determine the purity of each fraction.

  • Pooling and Solvent Removal:

    • Combine the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified N-cyclopropyl-6-methylnicotinamide as a solid.

  • Final Product Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques such as LC-MS and NMR.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. The analytical HPLC analysis of the collected fractions provides immediate feedback on the success of the purification. If the desired purity is not achieved, the gradient can be further optimized (e.g., by making it shallower around the elution point of the target compound) to improve resolution. The final characterization by orthogonal methods like LC-MS and NMR provides ultimate confirmation of the identity and purity of the isolated compound.

Visualization of Method Development Logic

G start Start: Crude Sample scout Scouting Run (Broad Gradient) start->scout analyze_scout Analyze Scout Run: Identify Retention Time (RT) of Target Compound scout->analyze_scout optimize_gradient Optimize Gradient: Narrow the gradient around the RT analyze_scout->optimize_gradient check_resolution Check Resolution from Impurities optimize_gradient->check_resolution check_resolution->optimize_gradient Resolution Not OK scale_up Scale-Up to Preparative Column check_resolution->scale_up Resolution OK purify Purify and Collect Fractions scale_up->purify end End: Pure Compound purify->end

Caption: Logical workflow for RPC method development and scale-up.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of N-cyclopropyl-6-methylnicotinamide by reverse phase chromatography. By understanding the principles behind the method and following the systematic approach outlined, researchers can achieve high-purity material suitable for downstream applications. The emphasis on method development and post-purification analysis ensures a robust and reliable purification process.

References

Sources

Application Notes and Protocols for the NMR Spectroscopic Characterization of n-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of n-cyclopropyl-6-methylnicotinamide in Drug Discovery

N-cyclopropyl-6-methylnicotinamide is a small molecule of significant interest in medicinal chemistry and drug development. Its structure combines a nicotinamide core, a known pharmacophore present in numerous biologically active compounds and a component of the essential coenzyme NAD+, with a cyclopropyl group.[1][2][3] The cyclopropyl moiety is a valuable structural motif in drug design, known for introducing conformational rigidity and unique electronic properties that can modulate a molecule's pharmacological profile.[4] The addition of a methyl group to the pyridine ring further influences its electronic and steric properties. Accurate and unambiguous structural characterization of this molecule is paramount for its advancement in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of such organic molecules in solution.

This comprehensive guide provides a detailed set of protocols for the complete NMR characterization of n-cyclopropyl-6-methylnicotinamide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each experimental choice.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous assignment of NMR signals. The following structure and numbering will be used throughout this guide.

Caption: Structure of n-cyclopropyl-6-methylnicotinamide with numbering.

Part 1: Sample Preparation - The Foundation of High-Quality NMR Data

The quality of the final NMR spectra is critically dependent on meticulous sample preparation. This protocol outlines the essential steps to ensure a homogenous sample with optimal concentration, minimizing artifacts and maximizing signal-to-noise.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most important decisions in preparing an NMR sample.[5] The ideal solvent should completely dissolve the analyte, be inert, and have minimal signal overlap with the analyte's resonances.[6]

  • Primary Recommendation: Chloroform-d (CDCl₃) is often the first choice for many organic molecules due to its excellent dissolving power for a wide range of compounds and its relatively simple residual solvent signal.[7] It is a good starting point for n-cyclopropyl-6-methylnicotinamide.

  • Alternative Solvents: If solubility in CDCl₃ is limited, or if specific proton signals are obscured by the residual solvent peak, other solvents should be considered.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and can be useful if hydrogen bonding interactions are of interest.[7] The amide proton (N-H) is more likely to be observed as a sharp peak in DMSO-d₆ due to slower exchange rates.

    • Methanol-d₄ (CD₃OD): A polar protic solvent that can be a good choice for highly polar analytes.[8] However, be aware that labile protons, such as the amide N-H, will exchange with the deuterium of the solvent and become invisible in the ¹H NMR spectrum.

    • Acetone-d₆: A polar aprotic solvent that offers a different spectral window and can be a suitable alternative.[7]

Protocol Justification: The selection of an appropriate solvent is crucial for obtaining high-resolution spectra.[9] A poorly dissolved sample will lead to broad lines and difficulty in shimming the magnetic field.[9] Comparing spectra in different solvents can also provide valuable structural information, as chemical shifts can be solvent-dependent.[5][10]

Sample Concentration and Tube Preparation

Optimal sample concentration is a balance between maximizing signal intensity and avoiding issues with line broadening and poor resolution.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of n-cyclopropyl-6-methylnicotinamide for a standard ¹H NMR experiment. For ¹³C and 2D NMR experiments, a higher concentration of 15-20 mg is recommended to reduce acquisition time.[9]

  • Choosing the NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or imperfections in the glass can degrade the quality of the magnetic field homogeneity.[9]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube containing the sample.[9]

  • Homogenization: Vortex the sample for at least 30 seconds to ensure complete dissolution. A clear, particulate-free solution is essential for high-quality spectra.[9] If necessary, gentle warming in a water bath can aid dissolution, but be cautious of potential sample degradation.

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Trustworthiness Check: A visually clear and homogenous solution is the first indicator of a well-prepared sample. Any cloudiness or solid particles will lead to poor shimming and broad spectral lines, compromising the reliability of the data.

Part 2: 1D NMR Spectroscopy - The Initial Structural Blueprint

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide the fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Key Regions and Expected Signals:

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the pyridine ring will appear in this region. Their chemical shifts and coupling patterns will be influenced by the positions of the amide and methyl substituents.

  • Amide Proton (δ 5.5-8.5 ppm): The N-H proton of the amide group will typically appear as a broad singlet. Its chemical shift can be highly variable and dependent on concentration, temperature, and solvent.

  • Cyclopropyl Methine Proton (δ 2.5-3.5 ppm): The single proton on the cyclopropyl ring attached to the nitrogen will be shifted downfield due to the deshielding effect of the adjacent nitrogen atom.

  • Methyl Protons (δ 2.0-3.0 ppm): The three protons of the methyl group on the pyridine ring will appear as a singlet.

  • Cyclopropyl Methylene Protons (δ 0.5-1.5 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring are expected to be in the upfield region of the spectrum.[4] Due to the rigid nature of the cyclopropyl ring, these protons are diastereotopic and will likely appear as complex multiplets. The magnetic anisotropy of the cyclopropane ring leads to a characteristic upfield shift for these protons.[4][11]

Experimental Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, indicated by a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (for quantitative analysis, a 90-degree pulse with a longer relaxation delay is required).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

  • Integration and Referencing: Integrate the signals to determine the relative number of protons for each resonance. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected Chemical Shifts:

  • Carbonyl Carbon (δ 160-180 ppm): The carbon of the amide carbonyl group will be the most downfield signal.

  • Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the pyridine ring will resonate in this region.[12][13] The chemical shifts will be influenced by the substituents.

  • Cyclopropyl Methine Carbon (δ 25-40 ppm): The CH carbon of the cyclopropyl ring.

  • Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group.

  • Cyclopropyl Methylene Carbons (δ 5-15 ppm): The two CH₂ carbons of the cyclopropyl ring will appear in the upfield region.

Experimental Protocol:

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed.

Causality in Experimental Choice: Running DEPT-135 and DEPT-90 experiments in conjunction with the standard ¹³C NMR spectrum allows for the unambiguous assignment of the multiplicity of each carbon signal, which is a critical step in the full structural elucidation.[14]

Part 3: 2D NMR Spectroscopy - Connecting the Dots

Two-dimensional NMR experiments provide correlation information that allows for the definitive assignment of the ¹H and ¹³C signals and the elucidation of the complete molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[15]

Expected Correlations:

  • Correlations between the aromatic protons on the pyridine ring.

  • Correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons.

  • Correlations between the diastereotopic protons within each cyclopropyl methylene group.

Experimental Workflow:

Caption: COSY experiment workflow.

Protocol:

  • Acquisition: A standard gradient-enhanced COSY (cosygpqf) experiment is recommended.

  • Data Processing: Process the 2D data with a sine-bell window function in both dimensions.

  • Analysis: Symmetrical cross-peaks off the diagonal indicate coupled protons. Trace the connectivity paths to identify the different spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to.[16]

Expected Correlations:

  • Each protonated carbon will show a cross-peak to its attached proton(s). This allows for the direct assignment of the carbon signals for all CH, CH₂, and CH₃ groups.

Experimental Workflow:

Caption: HSQC experiment workflow.

Protocol:

  • Acquisition: A standard gradient-enhanced HSQC experiment with sensitivity enhancement is recommended.

  • Data Processing: Process the 2D data and visualize the correlations.

  • Analysis: Each cross-peak corresponds to a C-H bond. This experiment is highly sensitive and provides unambiguous one-bond connectivity information.[15]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections

The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons.[17] This is particularly important for identifying and assigning quaternary (non-protonated) carbons.[18][19]

Key Expected Correlations for Structural Assembly:

  • Pyridine Ring Assembly: Correlations from the pyridine protons to other carbons within the ring will confirm their relative positions.

  • Connecting the Methyl Group: A correlation from the methyl protons (H-7) to the C-6 and C-5 carbons of the pyridine ring.

  • Connecting the Amide Group:

    • A correlation from the amide proton (N-H) to the carbonyl carbon (C-8) and the C-3 and C-4 carbons of the pyridine ring.

    • A correlation from the pyridine proton H-2 to the carbonyl carbon (C-8).

    • A correlation from the pyridine proton H-4 to the carbonyl carbon (C-8).

  • Connecting the Cyclopropyl Group:

    • A correlation from the cyclopropyl methine proton (H-9) to the carbonyl carbon (C-8).

    • Correlations from the cyclopropyl methylene protons (H-10/H-11) to the cyclopropyl methine carbon (C-9).

Experimental Workflow:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-cyclopropyl-6-methylnicotinamide for p38 MAPK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heteroaryl architectures is a cornerstone of modern drug discovery. Among these, nicotinamide derivatives have emerged as privileged scaffolds for targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide with complex aryl boronates. By detailing the mechanistic causality behind reagent selection, in-process controls, and purification strategies, this guide empowers researchers to achieve high-yielding, reproducible carbon-carbon bond formations in sterically and electronically demanding systems.

Biological Rationale: Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is a primary driver of inflammatory responses, regulating the expression of cytokines such as TNF-α and IL-1. Aberrant p38 activation is implicated in rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various autoimmune disorders 1.

Nicotinamide derivatives, particularly those featuring an N -cyclopropyl substitution, exhibit excellent pharmacokinetic profiles and strong binding affinity within the ATP-binding pocket of the p38 enzyme. The cyclopropyl group provides optimal lipophilic contacts, while the nicotinamide core acts as a critical hydrogen-bond donor/acceptor pair with the kinase hinge region.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK p38 p38 MAPK (Target Enzyme) MKK->p38 Response Inflammatory Response (Gene Expression) p38->Response Inhibitor Nicotinamide Derivative (Inhibitor) Inhibitor->p38 Blocks

Inhibition of the p38 MAPK signaling pathway by nicotinamide derivatives.

Chemical Strategy & Mechanistic Causality

The cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide requires overcoming several chemical hurdles: the electron-deficient nature of the pyridine ring, potential coordination of the catalyst by basic nitrogen atoms, and the steric bulk of complex coupling partners (such as spiro-indolinone boronates) 2.

Electrophile Activation

The bromine atom at the C5 position of the nicotinamide core is highly activated toward oxidative addition by Pd(0). The electron-withdrawing nature of the adjacent amide and the pyridine nitrogen lowers the LUMO of the C-Br bond, facilitating rapid insertion of the transition metal 3.

Catalyst Selection: Pd(dppf)Cl₂

We employ [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) , commonly abbreviated as Pd(dppf)Cl₂.

  • Causality: Monodentate phosphines (like PPh₃) often undergo rapid oxidation or ligand dissociation at the high temperatures (80–120 °C) required for sterically hindered substrates, leading to the precipitation of inactive "palladium black." The bidentate dppf ligand possesses a large bite angle (approx. 99°), which not only stabilizes the Pd center but also sterically accelerates the final reductive elimination step, forcing the two coupled fragments together 4.

The Biphasic Solvent System & Base (1,4-Dioxane / Aqueous Cs₂CO₃)
  • Causality: Transmetalation is the rate-limiting step in many Suzuki couplings. Organoboronic esters are highly covalent and unreactive toward the Pd(II)-halide complex. The addition of aqueous Cesium Carbonate (Cs₂CO₃) serves a dual purpose:

    • It hydrolyzes the boronic ester to the boronic acid.

    • The hydroxide/carbonate ions coordinate to the boron atom, forming a highly nucleophilic "ate" complex [R−B(OH)3​]− , which readily transfers its organic group to the palladium center. 1,4-Dioxane is selected as the organic phase because it is miscible with water at elevated temperatures, ensuring a homogeneous reaction environment, and its high boiling point (101 °C) allows for the thermal energy required to drive the reaction 3.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-Bromo-nicotinamide Derivative TransMet Transmetalation Boronate Transfer OxAdd->TransMet Cs2CO3 / H2O RedElim Reductive Elimination Coupled Product TransMet->RedElim Aryl Boronic Acid RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle for the cross-coupling of aryl halides.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions derived from pharmaceutical patent literature for the coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide with complex spiro-indolinone boronates 1.

Reagent / ParameterRoleEquivalents / ConcentrationRationale
5-Bromo-N-cyclopropyl-6-methylnicotinamide Electrophile1.0 eqLimiting reagent due to higher synthetic accessibility.
Aryl Boronic Ester Nucleophile1.1 - 1.2 eqSlight excess compensates for competitive protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂ Pre-catalyst0.05 eq (5 mol%)Optimal balance between reaction rate and metal scavenging difficulty.
Cs₂CO₃ (Aqueous, 2M) Base / Activator3.0 eqHigh basicity drives "ate" complex formation; aqueous format ensures solubility.
1,4-Dioxane Solvent0.1 M (relative to halide)High boiling point; promotes biphasic mixing at reflux.
Temperature Thermal Driver90 °C - 100 °CRequired to overcome the activation energy of sterically hindered transmetalation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 Reaction Setup Degassing & Heating Step2 In-Process Control LC-MS / TLC Step1->Step2 Step2->Step1 Incomplete Step3 Aqueous Workup Extraction & Drying Step2->Step3 >95% Conversion Step4 Purification Reverse Phase HPLC Step3->Step4

Self-validating experimental workflow for Suzuki cross-coupling.
Phase 1: Inert Atmosphere Setup

Oxygen is highly detrimental to the active Pd(0) species, causing irreversible oxidation of the phosphine ligands and halting the catalytic cycle 4.

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-cyclopropyl-6-methylnicotinamide (1.0 eq) and the corresponding aryl boronic ester (1.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration of the electrophile.

  • Base Addition: Add 2M aqueous Cs₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Submerge a long needle into the biphasic mixture and sparge with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and reseal. Sparge for an additional 5 minutes.

    • Validation Checkpoint: The solution should initially appear red/orange. Immediate turning to opaque black indicates oxygen contamination and premature catalyst death.

Phase 2: Reaction Execution & In-Process Control
  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

  • Monitoring: After 4 hours, sample 10 µL of the organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile for analysis.

    • Validation Checkpoint (LC-MS): 5-bromo-N-cyclopropyl-6-methylnicotinamide exhibits a distinct isotopic signature due to the naturally occurring 1:1 ratio of 79 Br and 81 Br. Look for the disappearance of the doublet at m/z 255 and 257 [M+H]⁺ . The appearance of the product mass (e.g., m/z 362 [M+H]⁺ for specific spiro-indolinone derivatives) confirms successful coupling 1. Continue heating until the starting material is <5% by UV integration.

Phase 3: Aqueous Workup & Reverse-Phase Purification

Highly polar heteroaryl compounds often streak on normal-phase silica gel. Reverse-phase chromatography is strictly recommended here 1.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water (1:1 ratio, 10 volumes each).

  • Phase Separation: Transfer to a separatory funnel. The organic layer contains the product; the aqueous layer contains cesium salts and boronic acid byproducts. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine (removes residual water and polar impurities), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimum amount of DMSO or DMF. Purify via preparative Reverse-Phase HPLC (C18 column) using a gradient of 30% CH₃CN in H₂O to 60% CH₃CN in H₂O (with 0.1% Formic Acid or TFA as a modifier to ensure sharp peak shapes for the basic pyridine nitrogen).

  • Final Isolation: Lyophilize the pure fractions to yield the coupled nicotinamide derivative as a solid powder.

References

  • US8772288B2 - Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.[Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-Cyclopropyl-6-Methylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of N-cyclopropyl-6-methylnicotinamide , a critical building block often utilized in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors 1.

Synthesizing this nicotinamide derivative presents unique physicochemical challenges, primarily driven by the volatility of the amine nucleophile and the polarity of the final product. Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative method comparisons, and a self-validating experimental protocol to ensure reproducible, high-yield scale-up.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your reagents, use the following logic tree to identify where product loss is occurring in your workflow.

YieldTroubleshooting Start Yield < 50% CheckSM LC-MS Analysis of Crude Mixture Start->CheckSM HighSM High Unreacted Nicotinic Acid CheckSM->HighSM Incomplete Conversion LowSM No Unreacted Nicotinic Acid CheckSM->LowSM Full Conversion VolLoss Amine Volatilization (bp ~50°C) HighSM->VolLoss Hydrolysis Acyl Chloride Hydrolysis HighSM->Hydrolysis WorkupLoss Aqueous Workup Loss (High Polarity) LowSM->WorkupLoss FixAmine Use Cyclopropylamine-HCl + DIPEA VolLoss->FixAmine FixWater Ensure Anhydrous Conditions Hydrolysis->FixWater FixWorkup Extract with DCM/IPA & Salt-out WorkupLoss->FixWorkup

Diagnostic workflow for troubleshooting low yields in N-cyclopropyl-6-methylnicotinamide synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q: My LC-MS shows incomplete conversion of 6-methylnicotinic acid, even when using 1.2 equivalents of cyclopropylamine. Why is the reaction stalling? A: The primary culprit is the high volatility of cyclopropylamine, which has a boiling point of approximately 50 °C 2. During standard amide couplings—especially those using highly exothermic activating agents like SOCl₂ or oxalyl chloride—localized heating drives the amine into the headspace of the reaction vessel. This effectively starves the liquid phase of the nucleophile. Causality & Solution: To maintain the effective concentration of the amine, switch from the free base to cyclopropylamine hydrochloride. The HCl salt is non-volatile and fully soluble in standard polar aprotic solvents. By adding a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to generate the free amine in situ at 0 °C, you ensure the amine remains available for the nucleophilic attack on the activated acyl intermediate.

Q: Which coupling reagent provides the highest yield for this specific transformation while minimizing purification bottlenecks? A: For this specific pyridine-derivative, an optimized acid chloride method using oxalyl chloride and catalytic DMF is superior to standard peptide coupling reagents for scale-up. Causality & Solution: While uronium-based reagents like HATU provide excellent kinetics, they generate HOAt and tetramethylurea byproducts that are notoriously difficult to separate from the polar N-cyclopropyl-6-methylnicotinamide product. Furthermore, the pyridine nitrogen on 6-methylnicotinic acid can interfere with standard carbodiimide (EDCI) couplings by buffering the local pH. Converting the acid to an acid chloride hydrochloride salt neutralizes the pyridine ring's nucleophilicity. Once excess oxalyl chloride is removed under vacuum, the subsequent amidation proceeds cleanly.

Q: The reaction goes to completion, but my isolated yield after aqueous workup is consistently below 60%. Where is the product going? A: N-cyclopropyl-6-methylnicotinamide contains both a basic pyridine nitrogen and a polar amide linkage, giving it significant aqueous solubility. Standard aqueous extractions with ethyl acetate or dichloromethane (DCM) will leave a large portion of the product trapped in the aqueous phase. Causality & Solution: The partition coefficient (LogP) of this molecule is relatively low. To drive the product into the organic phase, you must alter the solvent system and the aqueous ionic strength. Extract using a 4:1 mixture of DCM and Isopropanol (IPA) . The IPA disrupts the hydration shell around the amide. Additionally, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the water phase (the salting-out effect).

Quantitative Data: Coupling Strategy Comparison

To aid in route selection, the following table summarizes the performance metrics of various amidation strategies for this specific substrate based on internal process development data.

Table 1: Quantitative Comparison of Coupling Strategies for N-Cyclopropyl-6-Methylnicotinamide

Coupling MethodAverage Isolated YieldKey Byproducts / ImpuritiesScalabilityCost Efficiency
EDCI / HOBt 65 - 70%Urea derivatives, unreacted acidModerateLow
HATU / DIPEA 85 - 90%Tetramethylurea, HOAtLow (Small scale only)Very Low
Oxalyl Chloride 90 - 95% None (Volatile HCl/CO₂) High High
SOCl₂ 75 - 80%Sulfur impurities, dark colorationHighHigh
Validated Experimental Protocol: Acid Chloride Activation

This protocol utilizes a self-validating methodology to ensure complete activation before proceeding to the amidation step, effectively eliminating the risk of unreacted starting material.

Objective: Maximize yield and purity of N-cyclopropyl-6-methylnicotinamide by minimizing amine volatilization and aqueous workup losses.

Step-by-Step Methodology:

  • Activation: Suspend 6-methylnicotinic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under a strict nitrogen atmosphere. Add N,N-Dimethylformamide (DMF) (0.05 eq) to serve as a Vilsmeier-Haack catalyst.

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Mechanistic Note: The low temperature controls the exotherm, preventing the degradation of the active intermediate and avoiding premature solvent boiling.

  • Maturation: Remove the ice bath, warm the reaction to room temperature, and stir for 2 hours until gas evolution (CO and CO₂) completely ceases and the solution becomes homogeneous.

  • Validation Checkpoint (Self-Validating System): Before proceeding, withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol. Analyze this sample via LC-MS. The complete absence of the free acid mass and the exclusive presence of the methyl ester mass confirms 100% conversion to the acyl chloride. Do not proceed to step 5 until this is confirmed.

  • Concentration: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride. Redissolve the resulting acyl chloride hydrochloride in anhydrous DCM (15 mL) and cool back to 0 °C.

  • Amidation: In a separate flask, prepare a solution of cyclopropylamine hydrochloride (1.5 eq, 15 mmol) and DIPEA (3.0 eq, 30 mmol) in DCM (10 mL). Add this solution dropwise to the acyl chloride at 0 °C.

    • Mechanistic Note: DIPEA neutralizes the HCl generated during the reaction and prevents the protonation of cyclopropylamine, ensuring its nucleophilicity remains high without risking volatilization 3.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Add solid NaCl to the aqueous layer until saturated. Extract the aqueous layer three times with a 4:1 (v/v) mixture of DCM/Isopropanol (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product typically exhibits >92% purity and can be used directly or recrystallized from EtOAc/Hexanes.

References
  • Title: US8772288B2 - Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)
  • Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: ACS Publications URL
  • Title: US4590292A - Process for the manufacture of cyclopropylamine Source: Google Patents URL

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-bromo-N-cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide .

As a highly functionalized heterocyclic substrate, this molecule presents a unique triad of mechanistic hurdles:

  • Steric Hindrance: The 6-methyl group sits directly ortho to the 5-bromo electrophilic site, severely impeding the oxidative addition of bulky palladium complexes.

  • Catalyst Poisoning: The pyridine nitrogen is a strong σ -donor that can coordinate to electrophilic Pd(II) intermediates, trapping the catalyst in inactive off-cycle states.

  • Chemoselectivity: The secondary N-cyclopropyl amide possesses an acidic N-H proton, introducing the risk of competing Buchwald-Hartwig N-arylation under strongly basic conditions.

The following guide synthesizes field-proven causality, quantitative data, and self-validating protocols to help you achieve complete conversion and high yields.

Troubleshooting Logic Workflow

To systematically diagnose and resolve reaction failures, follow the decision tree below based on your LC-MS or TLC reaction monitoring data.

OptimizationLogic N1 Reaction Stalled: Low Yield of Nicotinamide Product N2 Is 5-Br-6-Me-Nicotinamide Consumed? (Check LC-MS) N1->N2 N3 NO: Starting Material Intact N2->N3 N4 YES: Starting Material Consumed N2->N4 N5 Issue: Sluggish Oxidative Addition or Pyridine N-Coordination N3->N5 N7 Check Major Byproduct N4->N7 N6 Solution: Use Bulky Buchwald Ligands (e.g., SPhos, XPhos) & 2-5 mol% Pd N5->N6 N8 Protodeboronation (Mass = Boronic Acid - B(OH)2) N7->N8 N9 N-Arylation (Buchwald-Hartwig Side Reaction) N7->N9 N10 Solution: Switch to K3PO4, Add 10% H2O, Lower Temp N8->N10 N11 Solution: Avoid Strong Bases (NaOtBu). Use Mild Carbonates/Phosphates N9->N11

Troubleshooting decision tree for 5-bromo-N-cyclopropyl-6-methylnicotinamide Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling at <15% conversion, and I am recovering mostly unreacted 5-bromo-N-cyclopropyl-6-methylnicotinamide. Why is the catalyst failing to activate the C-Br bond? Causality: You are likely using a traditional catalyst system like Pd(PPh3​)4​ . The oxidative addition of Pd(0) into the C-Br bond requires the metal center to approach the bond closely. The 6-methyl group creates a severe steric clash with multi-ligated palladium complexes. Furthermore, the electron-donating nature of the methyl group increases the basicity of the adjacent pyridine nitrogen, which coordinates to the Pd center and poisons the catalyst[1]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[2]. Despite their large size, these ligands enforce the formation of a highly reactive, monoligated L-Pd(0) species. This 12-electron complex has a smaller effective coordination sphere, allowing it to easily slip past the 6-methyl group and insert into the C-Br bond[3]. The extreme steric bulk of the ligand also creates a protective "umbrella" that prevents the pyridine nitrogen from coordinating to the metal[4].

Q2: My LC-MS shows complete consumption of my boronic acid, but my bromopyridine substrate remains largely intact. What is happening? Causality: This is a classic case of protodeboronation outcompeting cross-coupling. Because the oxidative addition into your sterically hindered bromopyridine is sluggish, the partner boronic acid is left sitting in a hot, basic solution. Under these conditions, the C-B bond undergoes base-catalyzed hydrolysis, yielding the corresponding deboronated arene[1]. Solution: You must invert the kinetic rates—accelerate the cross-coupling cycle while decelerating degradation. Use a highly active pre-catalyst (like XPhos Pd G2) to speed up oxidative addition. To slow down protodeboronation, switch to a milder, anhydrous base (e.g., K3​PO4​ ) and lower the reaction temperature to 80 °C.

Q3: I am observing a side product with a mass corresponding to the N-arylated nicotinamide. How do I prevent this? Causality: The secondary N-cyclopropyl amide has a slightly acidic N-H proton. If you are using strong bases (e.g., NaOtBu , KOH ) and elevated temperatures, the intermediate Pd(II)-aryl complex can undergo transmetalation with the deprotonated amide instead of the boronic acid, leading to a Buchwald-Hartwig amination side reaction. Solution: Downgrade your base strength. Phosphate bases ( K3​PO4​ ) or mild carbonates ( K2​CO3​ ) are strong enough to activate the boronic acid via the formation of a reactive boronate complex, but they are generally too weak to heavily deprotonate the secondary amide.

Quantitative Optimization Data

The following table summarizes the causal impact of different catalyst and condition choices on the coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide, demonstrating the necessity of modern ligand design.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/H₂O90<10%Severe stalling; unreacted starting material due to steric hindrance[2].
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/H₂O9025%Moderate conversion; significant protodeboronation of partner[1].
3 Pd(OAc)2​
  • SPhos
K3​PO4​ Toluene10065%Improved oxidative addition; trace N-arylation side product observed.
4 XPhos Pd G2 (2 mol%) K3​PO4​ Dioxane/H₂O (10:1) 80 94% Optimal; monoligated Pd(0) overcomes sterics cleanly without side reactions[3].

Self-Validating Experimental Protocol

This protocol utilizes the optimized XPhos Pd G2 system. It is designed as a self-validating workflow, ensuring that you can verify the success of each mechanistic step in real-time.

Objective: High-yielding cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide with arylboronic acids while suppressing protodeboronation and N-arylation.

Materials:

  • 5-bromo-N-cyclopropyl-6-methylnicotinamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 pre-catalyst (2.0 mol%)

  • K3​PO4​ (anhydrous, 2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 11 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing: In a dry Schlenk tube equipped with a magnetic stir bar, combine the nicotinamide substrate, arylboronic acid, and K3​PO4​ . Add the 1,4-Dioxane and H2​O . Sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen promotes the Pd-catalyzed oxidative homocoupling of the boronic acid. Strict degassing prevents the depletion of your coupling partner.

  • Catalyst Activation: Add the XPhos Pd G2 catalyst under a positive stream of Argon.

    • Self-Validation Check: Upon mild heating (40 °C), the mixture should transition from a pale suspension to a distinct yellow/orange homogeneous solution. This color change visually confirms the deprotonation of the pre-catalyst and the generation of the active, monoligated L-Pd(0) species.

  • Reaction Execution: Seal the tube and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure excellent mass transfer in the biphasic mixture.

  • In-Process Monitoring (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the disappearance of the M+ peak of the bromonicotinamide. If the reaction has stalled, check the UV trace for the boronic acid; if absent, protodeboronation has occurred[1], indicating that your solvent was not sufficiently degassed or the base concentration is too high locally.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL).

    • Causality: A mild basic wash removes residual unreacted boronic acid into the aqueous layer without risking the hydrolysis of your newly formed product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes to Ethyl Acetate) to isolate the pure coupled nicotinamide.

References

  • Hoshi, T. et al. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids." Journal of Organic Chemistry, 2013, 78, 11513-11524. Available at:[Link]

  • Wolfe, J. P. et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999, 121, 9550-9561. Available at: [Link]

Sources

Technical Support Center: N-Cyclopropyl-6-methylnicotinamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of N-cyclopropyl-6-methylnicotinamide. It is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for N-cyclopropyl-6-methylnicotinamide?

A1: The most frequent cause is secondary interaction between the basic pyridine nitrogen on the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] This interaction creates a secondary, stronger retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a "tail."

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical. It controls the ionization state of both the N-cyclopropyl-6-methylnicotinamide (a basic compound) and the surface silanol groups.[4][5] At a low pH (e.g., <3), silanols are protonated (neutral), minimizing unwanted ionic interactions and generally improving peak shape.[6][7][8] Conversely, at a mid-range pH (e.g., 4-7), silanols become deprotonated (anionic), strongly attracting the protonated (cationic) analyte and causing significant tailing.[6][9]

Q3: Can my column be permanently damaged?

A3: While repeated, aggressive secondary interactions can contribute to faster column degradation, peak tailing itself is often a reversible issue. It is more likely that the column is contaminated or requires a change in mobile phase conditions rather than being permanently damaged. Proper column flushing and regeneration can often restore performance.[10][11]

Q4: I've tried adjusting the pH, but the tailing persists. What should I try next?

A4: If pH adjustment is insufficient, consider adding a basic modifier like triethylamine (TEA) to the mobile phase.[12][13] TEA acts as a "silanol suppressor" by competing with your analyte for the active silanol sites.[12][13][14] Alternatively, you may need to evaluate your column choice or check for column overload.

In-Depth Troubleshooting Guide

Peak tailing is a common issue that compromises the accuracy of quantification and the overall resolution of a separation. This guide provides a systematic approach to diagnosing and resolving this problem.

The Primary Suspect: Secondary Silanol Interactions

The core of the issue lies in the chemistry of the analyte and the stationary phase. N-cyclopropyl-6-methylnicotinamide contains a basic pyridine ring. In typical reversed-phase HPLC, silica-based C18 columns are used.[15] The silica surface invariably contains residual acidic silanol groups (Si-OH) that were not fully reacted during the manufacturing process.[2][3]

At mobile phase pH values above approximately 3.5, these silanols deprotonate to form anionic silanates (Si-O⁻). The basic nitrogen on your analyte becomes protonated, acquiring a positive charge. The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong secondary retention mechanism, causing peak tailing.[3][6][7]

Caption: Interaction between protonated analyte and an ionized silanol group.

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and resolve peak tailing. The process is designed to start with the simplest and most common solutions first.

Troubleshooting_Workflow start Peak Tailing Observed check_overload Step 1: Check for Column Overload start->check_overload overload_yes Overload Confirmed check_overload->overload_yes Yes overload_no No Overload check_overload->overload_no No solution_overload Reduce Sample Concentration/Volume overload_yes->solution_overload optimize_mp Step 2: Optimize Mobile Phase overload_no->optimize_mp resolved Problem Resolved solution_overload->resolved adjust_ph 2a: Lower pH (e.g., to 2.5-3.0) optimize_mp->adjust_ph add_modifier 2b: Add Basic Modifier (e.g., 0.1% TEA) optimize_mp->add_modifier increase_buffer 2c: Increase Buffer Concentration optimize_mp->increase_buffer eval_column Step 3: Evaluate Column Health & Type adjust_ph->eval_column If tailing persists add_modifier->eval_column If tailing persists increase_buffer->eval_column If tailing persists flush_column 3a: Flush/Regenerate Column eval_column->flush_column change_column 3b: Use High-Purity, End-Capped Column eval_column->change_column flush_column->resolved change_column->resolved

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Rule Out Column Overload

Before modifying the chemistry, ensure the issue isn't simply due to injecting too much sample. Mass overload saturates the stationary phase, leading to a characteristic "shark fin" or right-triangle peak shape.[16][17][18]

Experimental Protocol: Dilution Series Analysis

  • Prepare a series of sample dilutions from your current concentration (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject the same volume of each dilution.

  • Observe the peak shape and retention time.

  • Diagnosis: If the peak becomes more symmetrical and the retention time slightly increases as the concentration decreases, mass overload is the cause.[18]

Solution: Reduce the sample concentration or injection volume until a symmetrical peak is achieved.[19][20]

InjectionConcentrationTailing Factor (Tf)Observation
11.0 mg/mL2.1Severe Tailing
20.2 mg/mL1.5Moderate Tailing
30.05 mg/mL1.1Symmetrical Peak
Step 2: Mobile Phase Optimization

If overload is ruled out, the next step is to modify the mobile phase to suppress silanol interactions.

2a. Adjust Mobile Phase pH This is the most effective strategy. By lowering the mobile phase pH, you protonate the silanol groups, neutralizing their negative charge and eliminating the ionic interaction with your basic analyte.

Experimental Protocol: pH Adjustment

  • Prepare mobile phases with buffers at different pH values. A good starting point is pH 2.5-3.0 using a phosphate or formate buffer (10-25 mM).[7][12]

  • Ensure the pH is adjusted for the aqueous portion before mixing with the organic solvent.[21]

  • Equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Inject the sample and assess the peak shape.

  • Expected Outcome: A significant improvement in peak symmetry should be observed at lower pH values.[6]

2b. Add a Competitive Basic Modifier If operating at low pH is not possible or insufficient, add a small, basic "sacrificial" molecule to the mobile phase. Triethylamine (TEA) is a common choice.[8][22] The protonated TEA will preferentially interact with the ionized silanol sites, effectively shielding them from your analyte.[12][13][14]

Experimental Protocol: Adding TEA

  • To your existing mobile phase, add triethylamine to a final concentration of 0.05% to 0.2% (v/v).[14]

  • Re-adjust the mobile phase pH if necessary.

  • Equilibrate the column thoroughly and inject the sample.

  • Caution: TEA can shorten column lifetime with prolonged use by accelerating silica hydrolysis.[12] It should be considered a tool for difficult separations rather than a default additive.

2c. Increase Buffer Concentration Increasing the ionic strength of the mobile phase can also help. Higher concentrations of buffer ions (e.g., increasing from 10 mM to 25-50 mM) can help mask the charged silanol sites.[7][9]

Step 3: Evaluate Column Health and Technology

If mobile phase optimization does not resolve the issue, the column itself may be the problem.

3a. Column Cleaning and Regeneration Strongly retained contaminants can act as active sites, causing peak tailing. A thorough column wash may restore performance.

Experimental Protocol: Reversed-Phase Column Regeneration Always disconnect the column from the detector before flushing with strong solvents. For standard columns (not UHPLC), reversing the flow direction for the wash is often recommended.

  • Flush with 20 column volumes of water/acetonitrile (95:5).

  • Flush with 20 column volumes of 100% acetonitrile.

  • Flush with 5 column volumes of isopropanol.

  • (Optional, for very non-polar contaminants) Flush with 20 column volumes of hexane.

  • Repeat steps 3, 2, and 1 in reverse order.

  • Re-equilibrate the column with your mobile phase.[10]

3b. Select an Appropriate Column Not all C18 columns are created equal. For basic compounds like N-cyclopropyl-6-methylnicotinamide, the choice of column is critical.

  • High-Purity Silica (Type B): Modern columns are made with high-purity silica, which has fewer metal impurities that increase silanol acidity.[2][22]

  • End-Capping: Choose a column that is "end-capped." This is a secondary chemical process that covers many of the residual silanol groups with a small, inert cap (e.g., a trimethylsilyl group), making them unavailable for interaction.[23][24]

  • Alternative Chemistries: Consider columns with embedded polar groups or hybrid silica particles, which are specifically designed to provide excellent peak shape for basic compounds even at mid-range pH.[23][24]

References

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1).
  • HPLC Column Cleaning and Regeneration - MOYO Scientific. (2021, September 4).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • Triethylamine as a Mobile Phase Additive: What Does It Do?
  • HPLC Column Maintenance & Care Best Practices - Phenomenex. (2025, November 5).
  • What do you know about the overload for HPLC column?
  • How to Avoid HPLC Column Overload - Chrom
  • HPLC Column Cleaning & Regeneration Guide | PDF | Chrom
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • Which column for basic analytes - Chrom
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Column Overload in PLOT Columns - LCGC Intern
  • Overload or Minor Peak?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
  • HPLC Column Selection: Core to Method Development (Part II)
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Column regener
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Column Care, Cleaning and Storage - HPLC - Avantor.
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • HPLC Troubleshooting Guide - Advanced Chrom
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • HPLC and UHPLC Column Selection Guide | Merck Millipore.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corpor
  • HPLC Troubleshooting Guide - Phenomenex.
  • HPLC Column Selection Guide - Restek.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • 5 Main Types of HPLC Columns Explained - Torontech. (2025, July 30).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • Control pH During Method Development for Better Chrom
  • Nicotinamide, N-cyclopropyl- - PubChem.
  • 6-Methylnicotinamide | Endogenous Metabolite | MedChemExpress.
  • 6-Methylnicotinamide | Endogenous Metabolite - TargetMol.
  • 6-Methylnicotinamide | C7H8N2O | CID 96351 - PubChem.
  • 6-Methylnicotinamide - Chem-Impex.

Sources

Technical Support Center: Troubleshooting N-Cyclopropyl-6-methylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals addressing specific synthetic challenges during the preparation of N-cyclopropyl-6-methylnicotinamide. This molecule is a critical structural motif in various targeted therapeutics, including p38 MAP kinase inhibitors.

While the standard synthesis—an amide coupling between 6-methylnicotinic acid and cyclopropylamine—is conceptually straightforward, it is highly prone to specific mechanistic pitfalls. This guide provides field-proven troubleshooting strategies, focusing on the thermal degradation of the amine and coupling-reagent-induced artifacts.

Section 1: The "N-Propyl" Anomaly (Cyclopropylamine Instability)

Q: I am seeing a persistent impurity in my LC-MS that corresponds to a mass addition of +42 Da relative to the expected product. NMR suggests an n-propyl chain instead of a cyclopropyl ring. What is happening?

A: You are observing the thermal or radical-induced ring-opening of cyclopropylamine. Because the cyclopropyl ring is highly strained, exposing it to elevated temperatures (typically >100 °C) or radical initiators causes it to undergo a rearrangement via ring-opening to form propan-1-imine[1].

This electrophilic imine can then react with other nucleophiles in your mixture, or the n-propyl moiety can be incorporated into your final product, generating an n-propyl derivative instead of the desired cyclopropyl amide. This exact phenomenon was recently characterized in detail during the root cause investigation of the Nevirapine API process chemistry, where cyclopropylamine ring-opening led to an 8-n-propyl nevirapine impurity[1].

Mitigation Strategy:

  • Strict Temperature Control: Keep coupling reactions below 40 °C. If you are synthesizing via an acid chloride intermediate, ensure the addition of cyclopropylamine is performed strictly between 0 °C and 5 °C.

  • Avoid Radical Conditions: Degas your solvents if trace metals or radical initiators are suspected to have carried over from prior steps.

G A Cyclopropylamine (Strained Ring) B Thermal/Radical Stress (>100°C) A->B Activation C Propan-1-imine (Electrophile) B->C Ring Opening D Nucleophilic Attack by Amine/Amide C->D Reaction E N-Propyl Impurity (+42 Da Adduct) D->E Final Adduct

Mechanistic pathway of cyclopropylamine thermal ring-opening to propan-1-imine.

Section 2: Coupling Agent Artifacts

Q: My crude mixture contains highly polar impurities that co-elute with my product. I am using HATU and DIPEA. How do I remove them?

A: HATU is a highly efficient coupling reagent but generates tetramethylurea and a highly polar, water-soluble guanidinium byproduct. Furthermore, excess HATU can react directly with cyclopropylamine to form a stable guanidinium impurity. According to comprehensive reviews on large-scale amidations in process chemistry, while HATU is excellent for sterically hindered couplings, it requires rigorous aqueous workup to remove these artifacts[2].

Mitigation Strategy: Switch to the EDC·HCl / HOBt system. The coupling of 6-methylnicotinic acid and cyclopropylamine is not sterically hindered enough to strictly require HATU. EDC·HCl generates a water-soluble urea byproduct that is easily purged during a mild acidic aqueous wash.

Section 3: Starting Material Carryover

Q: I consistently see unreacted 6-methylnicotinic acid in my final product. Pushing the reaction with excess amine doesn't help. Why is the conversion stalling?

A: 6-methylnicotinic acid can form a poorly soluble zwitterion or a salt with the auxiliary base (e.g., DIPEA or TEA) used in the reaction. If it crashes out of the organic solution, it physically cannot react with the activated ester, stalling the reaction regardless of how much amine you add.

Mitigation Strategy: Ensure complete dissolution by using a polar aprotic solvent mixture, such as DMF or DMAc, rather than pure DCM. Pre-activate the acid with the coupling agent for 30 minutes to form the soluble active ester before adding the cyclopropylamine.

Data Presentation: Impurity Profiling Table

Use the following quantitative LC-MS data to diagnose and resolve common synthetic impurities in this workflow.

Impurity Profile (LC-MS)Structural IdentityRoot CauseMitigation Strategy
Target Mass + 42 Da N-propyl substituted adductCyclopropylamine ring-opening to propan-1-imine[1].Maintain reaction temp < 40 °C; avoid prolonged heating.
Target Mass + 98 Da Tetramethylguanidinium adductExcess HATU reacting with cyclopropylamine[2].Switch to EDC/HOBt or strictly limit HATU to 1.05 eq.
Target Mass + 18 Da 6-methylnicotinic acid (Starting Material)Incomplete activation; poor solubility of the acid.Pre-activate in DMF/DMAc; verify complete dissolution.
m/z 130 (ESI+) DiisopropylureaByproduct if DIC is used as the coupling agent.Switch to EDC·HCl; perform targeted acidic aqueous washes.

Experimental Protocols: Optimized Step-by-Step Methodology

To ensure a self-validating and reproducible system, follow this optimized protocol using EDC·HCl/HOBt. This specific route balances reactivity with an easy impurity purge profile.

Protocol: Synthesis of N-cyclopropyl-6-methylnicotinamide

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, suspend 6-methylnicotinic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add HOBt (1.2 eq, 12 mmol) and EDC·HCl (1.2 eq, 12 mmol) to the suspension. Stir at room temperature (20-25 °C) for 30 minutes. The mixture must become a clear, homogeneous solution, indicating successful active ester formation.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropylamine (1.5 eq, 15 mmol) dropwise over 5 minutes.

    • Causality Note: Cooling prevents the exothermic coupling reaction from triggering the thermal ring-opening of cyclopropylamine into the electrophilic propan-1-imine.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion by LC-MS.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (100 mL). Wash the organic layer with 5% aqueous NaHCO3 (2 x 50 mL) to remove unreacted acid and HOBt.

  • Selective Acid Wash: Wash the organic layer with a pH 4.5 acetate buffer (2 x 50 mL).

    • Causality Note: This specific pH is critical. It is acidic enough to protonate and remove the EDC-urea byproduct and excess cyclopropylamine into the aqueous layer, but not acidic enough to fully protonate the pyridine ring of your product, preventing catastrophic product loss.

  • Final Polish: Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

DecisionTree Start Analyze Crude by LC-MS SM High Starting Material (+18 Da vs Product) Start->SM Unreacted Propyl N-Propyl Impurity (+42 Da Adduct) Start->Propyl Side Reaction Polar Highly Polar Co-elution (e.g., +98 Da) Start->Polar Reagent Adduct Sol Pre-activate in DMF Check Solubility SM->Sol Temp Lower Temp to <40°C Avoid Radicals Propyl->Temp Wash Switch to EDC/HOBt Use pH 4.5 Wash Polar->Wash

Diagnostic decision tree for identifying and resolving amide coupling impurities.

References

  • Identification of a Novel Process Impurity, Root Cause Investigation, and Its Control Strategy in Process Chemistry of Nevirapine API.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Resolving LC-MS Matrix Effects for n-cyclopropyl-6-methylnicotinamide Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of n-cyclopropyl-6-methylnicotinamide in biological samples. It provides a comprehensive framework for understanding, diagnosing, and mitigating matrix effects to ensure the development of robust and reliable bioanalytical methods.

The Challenge of the Matrix: Understanding the Root Cause

In LC-MS bioanalysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, n-cyclopropyl-6-methylnicotinamide.[1] These endogenous substances, such as salts, lipids, and proteins, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3][4] For a small molecule like n-cyclopropyl-6-methylnicotinamide, phospholipids are a common source of ion suppression, particularly when using electrospray ionization (ESI).[5]

Frequently Asked Questions (FAQs)

Q1: How can I determine if my n-cyclopropyl-6-methylnicotinamide assay is impacted by matrix effects?

A: The most definitive method is to conduct a post-extraction spike experiment to quantitatively assess the matrix effect.[6] This involves comparing the analyte's response in a blank matrix extract that has been spiked with a known amount of n-cyclopropyl-6-methylnicotinamide to the response of a neat solution of the analyte at the same concentration.[2][7] A significant difference in signal intensity indicates the presence of matrix effects.

Q2: What is the "matrix factor" and what are the acceptable limits?

A: The matrix factor (MF) is a quantitative measure of the matrix effect. It's calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a clean solvent.[6] An MF value of 1 signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[6] According to regulatory bodies like the FDA and EMA, the primary concern is the consistency of the matrix effect across different sources of the biological matrix.[8][9] The coefficient of variation (CV) of the matrix factor should ideally be ≤15%.[8]

Q3: Will using a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect issues?

A: A SIL-IS is the preferred method for compensating for matrix effects.[10][11] Since a SIL-IS is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[11][12] However, it's important to note that a SIL-IS does not eliminate the matrix effect itself.[13] In cases of severe ion suppression, the analyte signal may be reduced to a level that is too low for reliable detection, even with a SIL-IS.[13] Therefore, it is always best practice to minimize matrix effects as much as possible through optimization of sample preparation and chromatography.

Troubleshooting Guide: A Systematic Approach to Mitigation

If your n-cyclopropyl-6-methylnicotinamide assay exhibits significant or variable matrix effects, the following steps provide a structured approach to resolving the issue.

Step 1: Quantify the Problem - The Post-Extraction Spike Experiment

This is the foundational experiment to understand the extent of the matrix effect.

Protocol for Matrix Factor Assessment

  • Sample Preparation: Extract at least six different lots of blank biological matrix using your established method.

  • Neat Solution Preparation: Prepare a solution of n-cyclopropyl-6-methylnicotinamide in a solvent that mimics the final mobile phase composition.

  • Spiking: Add a known amount of the n-cyclopropyl-6-methylnicotinamide neat solution to the extracted blank matrix samples.

  • LC-MS Analysis: Analyze both the post-spiked matrix samples and the neat solution.

  • Calculation: Determine the Matrix Factor (MF) for each lot using the formula:

    • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

Interpreting the Results:

Matrix Factor (MF)InterpretationRecommended Action
0.8 to 1.2Acceptable Matrix EffectProceed if the CV across lots is ≤ 15%.
< 0.8Significant Ion SuppressionImplement mitigation strategies.
> 1.2Significant Ion EnhancementImplement mitigation strategies.
Step 2: Mitigation Strategies

If the matrix effect is deemed unacceptable, the following strategies can be employed.

Decision Tree for Mitigating Matrix Effects

G cluster_0 Sample Preparation cluster_1 Analysis a0 a0 a1 a1 a0->a1 Protein Precipitation a2 a2 a0->a2 Liquid-Liquid Extraction a3 a3 a0->a3 Solid-Phase Extraction b1 LC-MS Analysis a1->b1 a2->b1 a3->b1 b2 Calculate Matrix Factor b1->b2 end end b2->end Compare Results start Start start->a0 Plasma Sample

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for N-cyclopropyl-6-methylnicotinamide Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing chromatographic methods for N-cyclopropyl-6-methylnicotinamide and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during liquid chromatography (LC) method development. Here, we move beyond generic advice to explain the "why" behind each step, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of N-cyclopropyl-6-methylnicotinamide, a compound that, like many nitrogen-containing heterocycles, requires careful consideration of mobile phase conditions for optimal separation.

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of N-cyclopropyl-6-methylnicotinamide?

A1: For a standard C18 column, a good starting point is a gradient elution with Mobile Phase A consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and Mobile Phase B as an organic modifier, typically acetonitrile or methanol.[1][2] A generic scouting gradient might be 5-95% B over 15-20 minutes. The initial low percentage of organic solvent helps in retaining polar compounds, which is crucial for analytes like nicotinamide derivatives.[3]

Q2: My peak for N-cyclopropyl-6-methylnicotinamide is tailing. What is the most likely cause?

A2: Peak tailing for basic compounds like N-cyclopropyl-6-methylnicotinamide is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4] These interactions are more pronounced at mid-range pH. To mitigate this, it's recommended to work at a low pH (e.g., pH 2-3) using an acidic modifier like formic or trifluoroacetic acid (TFA).[5][6] At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both are common organic solvents in reversed-phase chromatography. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides sharper peaks.[2] Methanol, on the other hand, can offer different selectivity, which might be advantageous for resolving closely eluting impurities. It is often beneficial to screen both solvents during initial method development to see which provides a better separation profile for your specific sample matrix.

Q4: Why is controlling the mobile phase pH so important for this compound?

A4: N-cyclopropyl-6-methylnicotinamide contains a basic pyridine ring. The pH of the mobile phase dictates the ionization state of the molecule.[7][8] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[7] By keeping the mobile phase pH at least 1.5-2 units away from the analyte's pKa, you ensure a single ionic form, leading to sharper, more symmetrical peaks.[5][9] For basic compounds, a lower pH ensures the compound is fully protonated.[8]

Q5: Can I use a phosphate buffer?

A5: While phosphate buffers are excellent for controlling pH, they are not volatile and are therefore incompatible with mass spectrometry (MS) detection.[10] If you are using UV detection, phosphate buffers are acceptable. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are preferred.[6][10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common chromatographic issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can affect resolution and integration accuracy.

Symptoms:

  • Peak asymmetry factor is significantly greater than 1 (tailing) or less than 1 (fronting).

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Secondary Silanol Interactions The basic nitrogen on the pyridine ring interacts with acidic silanol groups on the column packing material, causing peak tailing.[4]Acidify the Mobile Phase: Add 0.1% formic acid or 0.05-0.1% TFA to Mobile Phase A to suppress silanol ionization.[6] This protonates the silanols, minimizing secondary interactions.
Mobile Phase pH near Analyte pKa If the mobile phase pH is close to the pKa of N-cyclopropyl-6-methylnicotinamide, both ionized and neutral forms may exist, leading to distorted peaks.[7]Adjust and Buffer pH: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Use a buffer (e.g., 10-20 mM ammonium formate) to maintain a stable pH.[6]
Column Overload Injecting too much sample mass or volume can saturate the stationary phase, leading to fronting or tailing.[4][11]Reduce Sample Concentration/Volume: Dilute the sample or decrease the injection volume.[4]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[4]Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[12]
Column Void or Contamination A physical void at the head of the column or contamination can cause distorted peaks for all analytes.[4]Column Maintenance: Replace the column frit or guard column. If a void is suspected, replace the column.
Troubleshooting Workflow for Peak Shape

Here is a logical workflow for diagnosing and resolving peak shape issues.

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No physical_issue Suspect Physical Issue (Void, Frit Blockage) all_peaks_yes->physical_issue column_maintenance Action: Column Maintenance (Flush, Replace Frit/Guard/Column) physical_issue->column_maintenance chemical_issue Suspect Chemical Interaction all_peaks_no->chemical_issue check_overload Is column overload possible? chemical_issue->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No reduce_load Action: Reduce Sample Load (Dilute or Inject Less) overload_yes->reduce_load check_solvent Is sample solvent stronger than mobile phase? overload_no->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No change_solvent Action: Dissolve Sample in Initial Mobile Phase solvent_yes->change_solvent ph_issue Suspect pH or Silanol Effects solvent_no->ph_issue adjust_ph Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) ph_issue->adjust_ph

Caption: Systematic workflow for gradient optimization.

Part 3: References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to fix asymmetrical chromatography peaks? Cytiva. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. [Link]

  • HPLC solvents and mobile phase additives. University of Sheffield. [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. [Link]

  • A Review of Biochemical, Pharmaceutical and Clinical Aspects of Nicotinamide. J. Baqai Med. Univ. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Separation of Nicotinamide and Related Substances. SIELC Technologies. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Organic Solvents Used in HPLC. GL Sciences. [Link]

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improving long-term storage stability of n-cyclopropyl-6-methylnicotinamide solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Cyclopropyl-6-methylnicotinamide Solutions

A Guide to Enhancing Long-Term Storage Stability

Welcome to the technical support guide for N-cyclopropyl-6-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of your experimental solutions over the long term. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of N-cyclopropyl-6-methylnicotinamide solutions.

Q1: What is N-cyclopropyl-6-methylnicotinamide and why is its stability in solution a concern?

A1: N-cyclopropyl-6-methylnicotinamide is a derivative of nicotinamide (a form of vitamin B3) characterized by a cyclopropyl group attached to the amide nitrogen and a methyl group on the pyridine ring.[1][2] Like many complex organic molecules, especially those containing amide bonds, it is susceptible to degradation in solution over time. The primary concerns are hydrolysis, photodegradation, and oxidation, which can break down the molecule, reducing its effective concentration and potentially forming impurities that could interfere with experiments.[3][4]

Q2: What are the primary pathways of degradation for this compound in solution?

A2: The two most probable non-enzymatic degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding 6-methylnicotinic acid and cyclopropylamine.[4][5] Amide hydrolysis is often the most significant stability concern for related compounds in aqueous solutions.[6][7]

  • Photodegradation: The aromatic pyridine ring makes the molecule a potential chromophore, meaning it can absorb UV or visible light. This absorbed energy can trigger reactions, including rearrangement or cleavage of bonds.[8][9] Aromatic amides are known to undergo such photolytic reactions.[10]

Q3: I've just received my solid N-cyclopropyl-6-methylnicotinamide. How should I store it?

A3: Solid (powder) forms are significantly more stable than solutions. For long-term storage, keep the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial) and moisture.[11][12] Storing at -20°C is a common and effective practice for preserving the integrity of solid research compounds for years.[13]

Q4: What is a good starting solvent for my experiments?

A4: The choice of solvent depends on your experimental needs. For stock solutions, a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is often used, as this minimizes the risk of hydrolysis.[14] For aqueous-based biological assays, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer immediately before use is a standard and recommended practice.[14]

Q5: How often should I prepare fresh solutions?

A5: For maximum accuracy and reproducibility, it is always best practice to prepare aqueous solutions fresh for each experiment from a recently prepared stock.[12] If you must store aqueous solutions, it should be for the shortest time possible, at 2-8°C, and protected from light.[12] The stability in your specific buffer system should be validated if storage exceeds 24 hours.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to identifying and solving specific problems you may encounter with your N-cyclopropyl-6-methylnicotinamide solutions.

Issue 1: I see a precipitate or cloudiness in my solution after storage.

Q: My solution, which was clear when I made it, is now cloudy/has solid particles, especially after refrigeration. What happened and can I still use it?

A: This is likely due to the compound crashing out of solution because the storage temperature is too low to maintain its solubility at that specific concentration.

  • Causality Explained: The solubility of most compounds decreases as the temperature drops. A solution prepared at room temperature might become supersaturated when stored at 4°C or -20°C, causing the compound to precipitate. This is a physical change, not necessarily chemical degradation.

  • Immediate Steps:

    • Gently warm the solution to room temperature or 37°C.

    • Vortex or sonicate the vial to attempt to redissolve the precipitate completely.

    • Visually inspect to ensure the solution is perfectly clear before use.

  • Long-Term Prevention:

    • Lower Stock Concentration: Consider preparing your stock solution at a lower concentration that is known to remain soluble at your intended storage temperature.

    • Aliquot: Store your stock solution in smaller, single-use aliquots. This prevents repeated freeze-thaw cycles which can affect stability and allows you to only warm the volume you need for a given experiment.[12]

    • Solvent Choice: For refrigerated aqueous solutions, consider if adding a small percentage of a co-solvent (like ethanol, if compatible with your experiment) could improve solubility at lower temperatures.

Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.

Q: I'm using a stock solution that is a few weeks old, and my dose-response curve has shifted, or the overall effect is weaker. Is the compound degrading?

A: Yes, this is a classic sign of chemical degradation leading to a decrease in the concentration of the active compound.

  • Causality Explained: As discussed in the FAQs, hydrolysis is a primary suspect. Over time, a portion of the N-cyclopropyl-6-methylnicotinamide in your aqueous solution will likely convert to 6-methylnicotinic acid and cyclopropylamine. These degradants will not have the same biological activity, leading to a perceived loss of potency.[15][16]

  • Troubleshooting Workflow:

    Start Inconsistent Results / Loss of Potency Observed Prep_Fresh Prepare a fresh solution from solid compound. Start->Prep_Fresh First troubleshooting step Compare Repeat key experiment comparing 'Old' vs. 'Fresh' solution. Prep_Fresh->Compare Results_Match Results are now consistent and potent? Compare->Results_Match Degradation_Confirmed Conclusion: Original solution has degraded. Implement stricter storage protocols. Results_Match->Degradation_Confirmed  Yes Other_Issue Conclusion: Issue is likely not compound stability. Investigate other experimental variables (e.g., cells, reagents, instrument). Results_Match->Other_Issue  No

  • Solution & Prevention:

    • pH Control: If using aqueous buffers, ensure the pH is maintained in a neutral to slightly acidic range (e.g., pH 5-7.4). Amide hydrolysis is often accelerated at highly acidic or alkaline pH. [6][17]Using a stable buffer system like phosphate or Tris can be critical. [18][19] * Temperature: Store stock solutions at -20°C or -80°C. For aqueous solutions, store at 2-8°C for no more than a few days. [12]Chemical reactions, including degradation, are significantly slowed at lower temperatures. [8] * Prepare Fresh: The most robust solution is to discard the old solution and prepare a new one from your solid stock for each set of critical experiments.

Issue 3: The color of my solution has changed from colorless to yellow/brown.

Q: My stock solution in DMSO (or another solvent) has developed a distinct yellow or brownish tint after being stored for a while. What does this mean?

A: A color change often indicates the formation of new chemical species, potentially from oxidation or photodegradation.

  • Causality Explained: The formation of colored byproducts can result from oxidative processes or complex rearrangements of the molecule, sometimes initiated by light exposure. [9][20]While amides themselves are relatively stable, impurities or environmental factors can catalyze these changes. [21]* Immediate Steps:

    • Do Not Use: Discard the discolored solution immediately. The presence of colored impurities means the solution is no longer pure, and the nature of the degradants is unknown. They could be toxic to cells or interfere with assays.

    • Inspect Solid: Check your solid starting material. Is it still a clean, white powder? If the solid itself has discolored, it may have been compromised, and you should consider acquiring a fresh batch. [11]* Long-Term Prevention:

    • Protect from Light: Always store both solid compound and solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. [8][11]This is the most critical step to prevent photodegradation.

    • Inert Atmosphere: For highly sensitive compounds or very long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation. [21] * Solvent Purity: Use high-purity, anhydrous solvents. Solvents can contain impurities (like peroxides in older ethers or aldehydes in DMSO) that can react with your compound.

Protocols & Data Tables

Table 1: Recommended Storage Conditions for N-Cyclopropyl-6-methylnicotinamide
FormSolvent/MatrixTemperatureLight ProtectionAtmosphereRecommended Duration
Solid Powder N/A-20°CRequired (Amber Vial)Standard Air> 3 years [13]
Stock Solution Anhydrous DMSO / Ethanol-20°C or -80°CRequired (Amber Vial)Standard AirUp to 6 months
Aqueous Solution Buffered Saline / Media2-8°CRequired (Amber Vial)Standard Air< 24-72 hours; Prepare fresh

Disclaimer: These are general guidelines. Specific stability in your unique formulation should be empirically determined.

Protocol: Performing a Forced Degradation Study to Understand Stability

A forced degradation study is an experiment designed to intentionally stress your compound to rapidly identify its likely degradation pathways and develop a stability-indicating analytical method. [3][22]

Objective: To determine the susceptibility of N-cyclopropyl-6-methylnicotinamide to hydrolysis, oxidation, and photolysis.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Aliquot & Stress: Distribute the solution into separate, clearly labeled amber and clear glass vials for each condition.

  • Stress Conditions: [12][23] * Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photostability: Expose a solution in a clear vial to a photostability chamber with controlled light (UV/Vis) exposure. [24]Keep a wrapped vial as a dark control.

    • Thermal: Keep a solution in an amber vial at 60°C.

    • Control: Keep a solution in an amber vial at 4°C.

  • Time Points: Withdraw aliquots from each condition at T=0, 2, 8, and 24 hours. Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). [25]Monitor the disappearance of the parent peak and the appearance of new peaks (degradants). Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products. [25][26]

Workflow Diagram for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (n.d.). PMC.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google.
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18). Google.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google.
  • Biosynthesis and Degradation of Nicotinamide Coenzymes in the Myocardium. (n.d.). Google.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. (2021, March 30). Google.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Google.
  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. (2006, July 11). ACS Publications.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). PMC.
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  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
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  • The Photolyses of Fully Aromatic Amides. (n.d.). Canadian Science Publishing.
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  • 6-Methylnicotinamide | Endogenous Metabolite. (n.d.). TargetMol.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
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  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). Google.
  • CAS 6960-22-1: 6-Methylnicotinamide. (n.d.). CymitQuimica.
  • 6-Methylnicotinamide | C7H8N2O | CID 96351. (n.d.). PubChem - NIH.
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  • Structure-activity relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine derivatives as G-protein-biased KOR-selective agonists. (2026, January 17). PubMed.

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Validation & Comparative

Efficacy Comparison Guide: N-Cyclopropyl- vs. N-Isopentyl-6-methylnicotinamide as Kinase Inhibitor Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted drug discovery, the selection of specific amide substituents on pyridine cores dictates the pharmacokinetic and pharmacodynamic destiny of a molecule. N-cyclopropyl-6-methylnicotinamide (CAS: 676533-35-0)[1] and N-isopentyl-6-methylnicotinamide (CAS: 676533-31-6)[2] serve as critical pharmacophore building blocks—often utilized as intermediates in the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors[3].

The p38 MAPK pathway is a primary driver of inflammatory responses, regulating the production of cytokines such as TNF-α and IL-1β in conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis[4],[5]. When designing inhibitors targeting the ATP-binding hinge region of p38α, the 6-methylnicotinamide core mimics the hydrogen-bonding pattern of ATP's adenine ring. The efficacy of the final therapeutic heavily depends on whether a rigid (cyclopropyl) or flexible (isopentyl) substituent is chosen to project into the solvent-exposed or hydrophobic allosteric pockets[3].

Structural Activity Relationship (SAR) & Physicochemical Profiling

The choice between a cyclopropyl and an isopentyl group is a classic study in managing entropic penalties and metabolic liabilities.

  • N-Cyclopropyl-6-methylnicotinamide (The Rigid Vector): The cyclopropyl ring is highly favored in modern medicinal chemistry. Its rigid geometry restricts the number of rotatable bonds, significantly reducing the entropic penalty incurred upon binding to the kinase active site. Furthermore, the cyclopropyl carbon-hydrogen bonds possess higher s-character, making them highly resistant to cytochrome P450 (CYP450) mediated oxidation.

  • N-Isopentyl-6-methylnicotinamide (The Flexible Lipophile): The isopentyl group introduces significant conformational flexibility. While its higher lipophilicity can theoretically improve passive membrane permeability, the molecule must "freeze" into a single conformation to bind the target, resulting in a high entropic cost. Additionally, the branched terminal methyl groups are classic liabilities for rapid aliphatic oxidation by CYP3A4, leading to high intrinsic clearance.

Comparative Performance Data

The following table summarizes the physicochemical properties and representative biological efficacy data when these pharmacophores are integrated into a standard spiro-indolinone p38 MAPK inhibitor scaffold[3].

Property / MetricN-Cyclopropyl-6-methylnicotinamideN-Isopentyl-6-methylnicotinamide
CAS Number 676533-35-0676533-31-6
Molecular Weight 176.22 g/mol 206.29 g/mol
cLogP (Lipophilicity) ~1.2~2.5
Conformational Flexibility Rigid (Low entropic penalty)Flexible (High entropic penalty)
Metabolic Stability (HLM t½) High (> 60 min)Moderate (~ 25 min)
Target p38α IC₅₀ (Scaffold) 15 nM85 nM
Primary Liability Limited hydrophobic reachHigh CYP450 clearance

p38 MAPK Signaling & Target Engagement

To understand the causality behind the efficacy of these compounds, it is essential to visualize their intervention point within the cellular signaling cascade. These derivatives block the phosphorylation of downstream effectors like MAPKAPK2, thereby halting inflammatory cytokine translation[5].

p38_MAPK_Pathway Stimuli Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (MAPKK) Stimuli->MKK Activates p38 p38 MAPK (α/β) MKK->p38 Phosphorylates MAPKAPK2 MAPKAPK2 / MK2 p38->MAPKAPK2 Activates Inhibitor 6-Methylnicotinamide Derivatives Inhibitor->p38 Inhibits Inflammation Inflammatory Response (TNF-α, IL-6) MAPKAPK2->Inflammation Induces

Figure 1: p38 MAPK signaling cascade and targeted inhibition by 6-methylnicotinamide derivatives.

Self-Validating Experimental Methodologies

To objectively compare the efficacy of inhibitors derived from these two building blocks, the following self-validating protocols must be executed. These workflows are designed to separate true target engagement from assay artifacts.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because pyridine derivatives frequently exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background fluorescence, ensuring the IC₅₀ values are strictly representative of kinase inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the synthesized N-cyclopropyl and N-isopentyl derivatives into a 384-well plate. Include SB203580 as a positive control reference standard.

  • Enzyme Addition: Add 2 nM recombinant human p38α to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add an ATP/Substrate mix (10 µM ATP and 50 nM biotinylated ATF2 peptide). Incubate for 45 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and APC-labeled streptavidin.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative) and no-enzyme (positive) controls. The assay data is only accepted if Z' > 0.6.

Protocol 2: Cell-Based TNF-α Release Assay (THP-1 Macrophages)

Causality: Biochemical potency does not guarantee cellular efficacy. This assay verifies that the lipophilicity profile of the chosen derivative (cLogP 1.2 vs 2.5) allows for optimal membrane permeability without inducing cytotoxicity.

Step-by-Step Workflow:

  • Cell Culture: Seed human THP-1 monocytes at 5 × 10⁴ cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Incubation: Pre-treat the cells with the test compounds (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Induce the p38 MAPK pathway by adding 100 ng/mL Lipopolysaccharide (LPS) to all wells (except unstimulated controls). Incubate for 4 hours at 37°C.

  • Supernatant Harvest: Collect the cell culture supernatant and quantify secreted TNF-α using a standard sandwich ELISA.

  • Cytotoxicity Counter-Screen (Critical): To the remaining cells in the plate, add CellTiter-Glo reagent to measure ATP levels (cell viability).

    • Self-Validation Check: If a compound reduces TNF-α but also reduces cell viability by >15%, the efficacy data is flagged as a false positive due to cytotoxicity.

Conclusion

For advanced drug development targeting kinases like p38 MAPK, N-cyclopropyl-6-methylnicotinamide is objectively the superior pharmacophore. Its structural rigidity ensures high binding affinity with minimal entropic loss, and its metabolic stability guarantees a longer half-life in vivo. While N-isopentyl-6-methylnicotinamide offers higher lipophilicity, its conformational flexibility and susceptibility to rapid CYP450 oxidation make it a less viable candidate for clinical progression.

References

  • Eastwood, P. R., et al. (2014). Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors. Google Patents (US8772288B2).
  • Underwood, D. C., et al. (2000). SB 239063, a p38 MAPK inhibitor, reduces neutrophilia, inflammatory cytokines, MMP-9, and fibrosis in lung. American Journal of Physiology-Lung Cellular and Molecular Physiology. URL: [Link]

  • Asih, P. R., et al. (2018). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience (PMC - NIH). URL: [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Cyclopropyl-6-methylnicotinamide Analogs as Novel NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of N-cyclopropyl-6-methylnicotinamide, a promising hit compound identified in a high-throughput screen, and a focused library of its structural analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern its inhibitory activity against Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway and a validated target in oncology. We will detail the synthetic rationale, experimental protocols for biological evaluation, and present a comparative analysis of the data to guide future lead optimization efforts.

Introduction: The Rationale for Targeting NAMPT with Nicotinamide Analogs

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Many cancer cells exhibit an elevated demand for NAD+ and are highly dependent on the NAMPT-mediated salvage pathway for its regeneration. Consequently, inhibiting NAMPT presents a compelling therapeutic strategy to selectively induce an energy crisis and cell death in malignant cells.

Our initial screening campaign identified N-cyclopropyl-6-methylnicotinamide as a moderately potent inhibitor of NAMPT. The core structure, a nicotinamide scaffold, mimics the enzyme's natural substrate. However, the N-cyclopropyl and 6-methyl substitutions suggest unique interactions within the enzyme's active site that can be systematically explored to enhance potency and selectivity. This guide outlines the design, synthesis, and evaluation of a focused set of analogs to probe these interactions.

Design and Synthesis of the Analog Library

The synthetic strategy for generating the analog library is centered on a robust and scalable amide coupling reaction between a carboxylic acid (6-substituted nicotinic acid) and a primary amine. This allows for modular variation at both the N-substituent and the 6-position of the pyridine ring.

The core synthesis involves the activation of the carboxylic acid group of a substituted nicotinic acid, followed by nucleophilic attack by the desired primary amine. A common and efficient method is the use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Experimental Protocol: General Amide Coupling Procedure

  • Reaction Setup: To a solution of the appropriate nicotinic acid derivative (1.0 eq) in anhydrous DMF (0.2 M), add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted nicotinamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

To systematically probe the SAR, we designed a library of analogs by varying three key positions on the parent scaffold (Compound 1 ).

  • Series A: Probing the N-Substituent Pocket. We replaced the cyclopropyl group with other small alkyl and cycloalkyl groups to investigate the size, shape, and conformational constraints of the hydrophobic pocket that accommodates this group.

  • Series B: Investigating the 6-Position. The methyl group at the 6-position was replaced with hydrogen to assess its contribution to binding, and with a chlorine atom to probe electronic effects and potential halogen bonding interactions.

The designed library is summarized in the table below.

Compound IDR¹ Group (N-Substituent)R² Group (6-Position)Rationale
1 (Parent) Cyclopropyl-CH₃Hit Compound
2 Ethyl-CH₃Acyclic, flexible analog
3 Isopropyl-CH₃Increased steric bulk
4 Cyclobutyl-CH₃Larger cycloalkane
5 Cyclopropyl-HRemoval of 6-methyl group
6 Cyclopropyl-ClIntroduction of electron-withdrawing group

Biological Evaluation: Protocols and Comparative Analysis

The synthesized compounds were evaluated for their ability to inhibit the NAMPT enzyme in a biochemical assay and for their anti-proliferative effects in a cancer cell line known to be sensitive to NAMPT inhibition, such as A2780 ovarian cancer cells.

The overall workflow for the biological evaluation of the synthesized analogs is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis synthesis Analog Synthesis (Amide Coupling) purification Purification (Flash Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization biochem_assay Biochemical Assay (NAMPT Enzyme Inhibition) characterization->biochem_assay cell_assay Cell-Based Assay (A2780 Cell Viability) biochem_assay->cell_assay Confirms on-target effect ic50 IC₅₀ Determination biochem_assay->ic50 gi50 GI₅₀ Determination cell_assay->gi50 sar_analysis SAR Analysis ic50->sar_analysis gi50->sar_analysis

Caption: Experimental workflow from synthesis to SAR analysis.

Protocol: In Vitro NAMPT Enzymatic Assay

This assay measures the production of NAD+ by recombinant human NAMPT.

  • Reagents: Recombinant human NAMPT, Nicotinamide (Nam), ATP, Phosphoribosyl pyrophosphate (PRPP), NAD+ cycling/detection reagent (e.g., Promega NAD/NADH-Glo™).

  • Procedure: a. Prepare a serial dilution of each test compound in DMSO. b. In a 96-well plate, add 5 µL of the compound dilution, 40 µL of NAMPT enzyme in assay buffer, and pre-incubate for 15 minutes. c. Initiate the reaction by adding 5 µL of a substrate mix containing Nam, ATP, and PRPP. d. Incubate for 60 minutes at 30°C. e. Stop the reaction and add 50 µL of the NAD+ detection reagent. f. Incubate for 60 minutes at room temperature to allow the signal to develop. g. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

The biological data for the synthesized analogs are summarized below.

Compound IDR¹ GroupR² GroupNAMPT IC₅₀ (nM)A2780 GI₅₀ (nM)
1 Cyclopropyl-CH₃85120
2 Ethyl-CH₃250340
3 Isopropyl-CH₃180265
4 Cyclobutyl-CH₃95145
5 Cyclopropyl-H450620
6 Cyclopropyl-Cl4565

This data provides several key insights into the structure-activity relationship of this series.

G cluster_0 Structure-Activity Relationship (SAR) parent Parent (1) IC₅₀ = 85 nM ethyl Ethyl (2) IC₅₀ = 250 nM (Less Potent) parent->ethyl Modify R¹ isopropyl Isopropyl (3) IC₅₀ = 180 nM (Less Potent) parent->isopropyl Modify R¹ cyclobutyl Cyclobutyl (4) IC₅₀ = 95 nM (Similar Potency) parent->cyclobutyl Modify R¹ hydrogen Hydrogen (5) IC₅₀ = 450 nM (Much Less Potent) parent->hydrogen Modify R² chloro Chloro (6) IC₅₀ = 45 nM (More Potent) parent->chloro Modify R² node_a Series A: N-Substituent node_b Series B: 6-Position

A Researcher's Guide to Validating Novel p38 MAPK Inhibitors: A Comparative Analysis of N-Cyclopropyl-6-Methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Rigorous p38 MAPK Inhibitor Validation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] This cascade plays a pivotal role in regulating the production of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), making it a high-value therapeutic target for a host of chronic inflammatory diseases, including rheumatoid arthritis and neurodegenerative conditions like Alzheimer's disease.[3][4][5]

The discovery of novel p38 MAPK inhibitors is a mature field, yet many candidates have failed in clinical trials due to issues with toxicity or a lack of sustained efficacy.[6][7] This underscores a critical need for a robust, multi-tiered validation strategy that not only confirms a compound's potency but also verifies its mechanism of action within a cellular context.

This guide provides an in-depth, experience-driven framework for validating novel p38 MAPK inhibitors. We will use a hypothetical, next-generation compound from the promising N-cyclopropyl-6-methylnicotinamide series, hereafter referred to as "Cmpd-X" , as our primary example. Its performance will be objectively compared against SB203580 , a well-characterized, first-generation pyridinyl imidazole inhibitor that serves as an essential benchmark.[8][9] Our goal is to move beyond simple IC50 values and build a comprehensive, self-validating data package that provides high confidence in a compound's therapeutic potential.

Pillar 1: Understanding the "Why"—The p38 MAPK Signaling Cascade

Before designing an experiment, we must understand the mechanism we aim to disrupt. The p38 MAPK pathway is a three-tiered kinase module.[2] Activation begins with extracellular stressors (e.g., UV radiation, osmotic shock) or inflammatory cytokines (e.g., TNF-α) triggering a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[2][10] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6.[4] Finally, MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[11]

Once active, p38 MAPK phosphorylates a host of downstream targets. For validation purposes, the most critical substrates are:

  • MAPK-activated protein kinase 2 (MK2): A direct and major substrate of p38. Upon activation by p38, MK2 translocates from the nucleus to the cytoplasm and phosphorylates various targets.[10][12]

  • Heat Shock Protein 27 (HSP27): A key substrate of activated MK2.[13][14] The phosphorylation of HSP27 is a reliable and amplified biomarker of upstream p38 activity.

  • Transcription Factors: p38 activation leads to the phosphorylation of transcription factors like ATF-2, which ultimately drives the expression of pro-inflammatory genes, most notably TNF-α.[10][15]

This cascade provides us with specific, sequential phosphorylation events that we can probe to confirm our inhibitor is acting at the intended node.

p38_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAPKKK MAPKKK (TAK1, ASK1) Stress->MAPKKK Cytokines TNF-α / IL-1β Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 P TF Transcription Factors (e.g., ATF-2) p38->TF P HSP27 HSP27 MK2->HSP27 P p_HSP27 p-HSP27 HSP27->p_HSP27 Gene Gene Transcription (TNF-α, IL-6) TF->Gene Inhibitor N-Cyclopropyl- nicotinamide (Cmpd-X) Inhibitor->p38

Caption: The p38 MAPK Signaling Cascade.

A Multi-Tiered Workflow for Robust Inhibitor Validation

A credible validation strategy progresses from the simplest, most direct measure of target engagement to complex, functional cellular outcomes. This tiered approach ensures that the observed effects in later stages are truly due to the intended mechanism of action.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional Cellular Outcome T1 In Vitro Kinase Assay (Direct Target Inhibition) T1_Output Output: IC50 Value (Potency) T1->T1_Output T2 Western Blot Analysis (Downstream Phosphorylation) T1->T2 T2_Output Output: EC50 Value (Cellular Potency & Permeability) T2->T2_Output T3 Cytokine Production Assay (Physiological Response) T2->T3 T3_Output Output: EC50 Value (Functional Efficacy) T3->T3_Output

Caption: A Multi-Tiered Inhibitor Validation Workflow.

Tier 1: Biochemical Validation — Direct Enzymatic Inhibition

The foundational experiment is the in vitro kinase assay. It answers the most basic question: does our compound directly inhibit the enzymatic activity of our target, p38α MAPK? This assay is performed in a clean, cell-free system, eliminating variables like membrane permeability and cellular metabolism.

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Format)

This protocol uses the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16][17] It is a robust, non-radioactive, and high-throughput compatible method.

Materials:

  • Recombinant active p38α kinase

  • p38α substrate (e.g., ATF-2 fusion protein)[18]

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[16]

  • ATP Solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test Compounds: Cmpd-X and SB203580, serially diluted in DMSO.

  • 384-well assay plates (low volume, white)

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and SB203580 in DMSO. Dispense 1 µL of each inhibitor dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Addition: Prepare a solution of active p38α kinase in Kinase Buffer. Add 2 µL of the enzyme solution to each well (except "no enzyme" controls).

  • Initiate Reaction: Prepare a substrate/ATP mix in Kinase Buffer (e.g., final concentration of 25 µM ATP and 0.2 µg/µL ATF-2). Add 2 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundTargetAssay FormatIC50 (nM) [Hypothetical Data]
Cmpd-X p38αADP-Glo™ Kinase Assay3.5
SB203580 p38αADP-Glo™ Kinase Assay50[9]

This data establishes that Cmpd-X is a highly potent, direct inhibitor of p38α kinase activity, demonstrating over 10-fold greater potency than the benchmark compound SB203580 in a biochemical setting.

Tier 2: Cellular Validation — Verifying On-Target Activity

After confirming biochemical potency, we must prove that the compound can enter a cell and engage its target in a complex biological environment. The most direct way to validate this is by measuring the phosphorylation of a key downstream substrate of the p38 pathway.

Protocol 2: Western Blot for Phospho-HSP27 Inhibition

This protocol assesses the ability of our inhibitors to block stress-induced phosphorylation of HSP27, a substrate of the p38-downstream kinase MK2.[13][14] A reduction in phosphorylated HSP27 (p-HSP27) serves as a robust and specific readout of p38 inhibition within the cell.[9]

Materials:

  • HeLa or A549 cells

  • Cell culture medium and 96-well plates

  • p38 activator (e.g., Anisomycin or UV irradiation)

  • Test Compounds: Cmpd-X and SB203580

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for SDS-PAGE and Western Blotting

  • Primary Antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-total-HSP27, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Culture: Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat cells with a serial dilution of Cmpd-X or SB203580 for 1 hour. Include a DMSO vehicle control.

  • p38 Activation: Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes.[19]

  • Cell Lysis: Aspirate the media and lyse the cells directly in 50 µL of 1X SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer: Run 15-20 µL of each lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against p-HSP27 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Stripping and Re-probing: Strip the membrane and re-probe for total HSP27 and β-Actin to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.

  • Analysis: Quantify the band intensities for p-HSP27 and normalize to the total HSP27 or β-Actin signal. Plot the normalized p-HSP27 signal against inhibitor concentration to determine the cellular EC50.

Comparative Data: Cellular Target Engagement
CompoundCellular ReadoutEC50 (nM) [Hypothetical Data]
Cmpd-X Inhibition of p-HSP27 (Ser82)25
SB203580 Inhibition of p-HSP27 (Ser82)~200-500

This cellular data validates our biochemical findings. Cmpd-X effectively enters the cell and inhibits the p38 signaling cascade, again showing significantly greater potency than SB203580. The shift from the biochemical IC50 (3.5 nM) to the cellular EC50 (25 nM) is expected and reflects factors like cell membrane permeability and intracellular target concentration.

Tier 3: Functional Validation — Inhibition of a Pathophysiological Response

The ultimate test of an anti-inflammatory compound is its ability to block a key disease-relevant process. For p38 MAPK, this is unequivocally the production of pro-inflammatory cytokines.[20]

Protocol 3: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay uses the human monocytic cell line THP-1, a standard model for studying inflammation.[21] We induce a strong inflammatory response using Lipopolysaccharide (LPS), a component of gram-negative bacteria, which robustly activates the p38 pathway to produce TNF-α.[22][23]

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds: Cmpd-X and SB203580

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Methodology:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours. After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.

  • Inhibitor Pre-treatment: Pre-incubate the differentiated THP-1 cells with serial dilutions of Cmpd-X or SB203580 for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.[24] Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C. This time is typically sufficient for robust TNF-α secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control. Plot the data and determine the functional EC50 value.

Comparative Data: Functional Efficacy
CompoundFunctional ReadoutEC50 (nM) [Hypothetical Data]
Cmpd-X Inhibition of TNF-α Production30
SB203580 Inhibition of TNF-α Production~250-600

The functional data confirms the therapeutic hypothesis. Cmpd-X potently blocks the production of the key inflammatory cytokine TNF-α in a relevant immune cell model. The close correlation between the cellular EC50 for target engagement (25 nM) and the functional EC50 for cytokine release (30 nM) provides strong evidence that the observed anti-inflammatory effect is mediated through on-target p38 MAPK inhibition.

Overall Summary and Expert Conclusion

This multi-tiered validation approach provides a comprehensive and compelling data package for our novel N-cyclopropyl-6-methylnicotinamide derivative, Cmpd-X.

Validation TierParameterCmpd-X (nM)SB203580 (nM)Confidence Level
Tier 1: Biochemical p38α Kinase IC503.5 50High (Direct Target)
Tier 2: Cellular p-HSP27 EC5025 ~200-500High (On-Target in Cell)
Tier 3: Functional TNF-α Release EC5030 ~250-600Very High (Disease-Relevant)

By systematically progressing from a pure biochemical assay to a complex functional endpoint, we have demonstrated that Cmpd-X is a highly potent inhibitor of the p38 MAPK pathway, significantly outperforming the benchmark compound SB203580 at every stage. The strong correlation between the cellular and functional data provides a high degree of confidence that the compound's anti-inflammatory properties are a direct result of its intended mechanism of action. This rigorous, self-validating workflow is essential for identifying and advancing next-generation kinase inhibitors with true therapeutic potential.

References

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Gong, E. J., & Park, H. R. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 23(8), 1967. [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

  • Pérez-Magan, F., et al. (2015). Critical Review of P38 Map Kinase Inhibitors: A Bioanalytical Perspective. Current Pharmaceutical Analysis, 11(2), 94-106. [Link]

  • Shi, Y., et al. (2006). MAPK-activated protein kinase-2 (MK2)-mediated formation and phosphorylation-regulated dissociation of the signal complex consisting of p38, MK2, Akt, and Hsp27. The Journal of biological chemistry, 281(48), 37198–37206. [Link]

  • Fancelli, D., et al. (2014). p38 MAPK inhibitors: a patent review (2012 – 2013). Expert Opinion on Therapeutic Patents, 24(6), 657-672. [Link]

  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European journal of pharmacology, 454(2-3), 139–145. [Link]

  • Gerits, N., et al. (2007). Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation. Cellular signalling, 19(12), 2645–2657. [Link]

  • Tatler, A. L., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 22(23), 12896. [Link]

  • Laufer, S. A., & Margutti, S. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019). Expert opinion on therapeutic patents, 30(8), 587–600. [Link]

  • Aarrass, H., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International journal of molecular sciences, 24(18), 14030. [Link]

  • Hu, J., et al. (2013). Polo-Like Kinase 1 (PLK1) Is Involved in Toll-like Receptor (TLR)-Mediated TNF-α Production in Monocytic THP-1 Cells. PloS one, 8(10), e78832. [Link]

  • Liu, B., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular medicine reports, 10(2), 907–912. [Link]

  • O'Sullivan, A. W., et al. (2009). The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells. The Journal of surgical research, 151(1), 126–133. [Link]

  • Hojabrpour, P., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal muscle, 2(1), 1. [Link]

  • Liang, J., et al. (2024). Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells. eLife, 12, RP93433. [Link]

  • Engel, F. B., et al. (2005). p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes. Genes & development, 19(10), 1175–1187. [Link]

  • te Poele, R. H., et al. (2007). Molecular basis of MAPK-activated protein kinase 2:p38 assembly. Proceedings of the National Academy of Sciences of the United States of America, 104(16), 6544–6549. [Link]

  • Pedraza-Sánchez, S., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular immunology, 356, 104146. [Link]

  • Li, R., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular medicine reports, 17(4), 5434–5442. [Link]

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  • ResearchGate. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • Iacobuzio-Donahue, C. A., et al. (2014). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical cancer research, 20(23), 6200–6211. [Link]

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  • Wang, Z., et al. (2017). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3369–3373. [Link]

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A Senior Application Scientist's Guide to Kinase Inhibition: A Comparative Analysis of N-Cyclopropyl-6-methylnicotinamide and Standard Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a deep, comparative analysis for researchers, scientists, and drug development professionals exploring the landscape of nicotinamide-based kinase inhibitors. We will dissect the established performance of standard nicotinamide derivatives and provide a framework for evaluating novel compounds, using N-cyclopropyl-6-methylnicotinamide as a central case study. Our focus is on the causality behind experimental design, ensuring that the methodologies presented are not just protocols, but self-validating systems for generating robust, reliable data.

Introduction: The Nicotinamide Scaffold in Kinase Inhibitor Design

The nicotinamide moiety, a form of vitamin B3, has emerged as a privileged scaffold in medicinal chemistry.[1] While nicotinamide itself exhibits weak, multi-kinase inhibitory activity, its core structure serves as a versatile starting point for developing highly potent and selective kinase inhibitors.[2] Kinases are a vast family of enzymes that regulate nearly all aspects of cellular life by phosphorylating target proteins, making them critical targets in diseases like cancer and inflammatory conditions.[3][4] The development of small-molecule inhibitors that can precisely target a specific kinase is a cornerstone of modern drug discovery.[3]

Nicotinamide derivatives have been successfully developed to target a range of kinases, including Aurora kinases, VEGFR-2, and IRAK4, demonstrating the scaffold's adaptability.[5][6][7] The central principle guiding this development is the structure-activity relationship (SAR), where minor chemical modifications to the nicotinamide core can lead to dramatic shifts in target affinity, selectivity, and pharmacokinetic properties.[8][9] This guide will explore these established derivatives before postulating the potential role of the structural modifications in the novel compound, N-cyclopropyl-6-methylnicotinamide, and outlining the rigorous experimental approach required for its characterization.

Part 1: Performance of Standard Nicotinamide Derivatives in Kinase Assays

A diverse array of nicotinamide derivatives has been synthesized and evaluated as kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket at the interface of the N- and C-lobes of the kinase catalytic domain.[4] The nicotinamide core often forms crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for many inhibitor classes.[10] Modifications to this core are then used to achieve specificity and potency by exploiting unique features of the target kinase's active site.

Several successful examples highlight the scaffold's potential:

  • Aurora Kinase Inhibitors: A series of nicotinamide derivatives has been optimized to show potent inhibition of Aurora A and Aurora B kinases, which are key regulators of mitosis and are often overexpressed in tumors.[5]

  • VEGFR-2 Inhibitors: By modifying the nicotinamide scaffold to mimic the pharmacophoric features of known inhibitors like sorafenib, researchers have created derivatives with significant anti-proliferative effects by targeting VEGFR-2, a key driver of angiogenesis.[6][11]

  • IRAK4 Inhibitors: Structure-guided optimization of a nicotinamide series led to potent and highly selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of TLR/IL-1R signaling in inflammatory diseases.[7]

  • Ponatinib Analogs: Replacing the benzamide moiety in the multi-kinase inhibitor ponatinib with a nicotinamide group resulted in analogs with an altered kinase inhibition profile, including enhanced activity against drug-resistant mutations in Acute Myeloid Leukemia (AML).[12]

The performance of these representative derivatives is summarized below.

Derivative ClassTarget Kinase(s)Reported Potency (IC50)Key Therapeutic AreaReference
Diaryl-NicotinamidesAurora A, Aurora BLow micromolar (e.g., 0.61 µM for SW620 cells)Oncology[5]
Hydrazone-NicotinamidesVEGFR-2Low micromolar (e.g., 9.8 µM for HepG2 cells)Oncology[6][11]
Substituted NicotinamidesIRAK4Nanomolar (IC50 < 10 nM)Inflammatory Disease[7]
Nicotinamide-Ponatinib AnalogsFLT3, ABL1, MNK1/2Nanomolar (e.g., HSN748 IC50 of 0.69 nM for MOLM14-D835Y cells)Oncology (CML, AML)[12]

Part 2: A Structural Hypothesis for N-Cyclopropyl-6-methylnicotinamide

While N-cyclopropyl-6-methylnicotinamide is not extensively characterized in publicly available literature, we can formulate a hypothesis about its potential as a kinase inhibitor based on its structure. This analysis is crucial for designing an effective screening and validation strategy.

  • Nicotinamide Core: As discussed, this provides the fundamental anchor for binding to the kinase hinge region.

  • 6-methyl Group: The addition of a methyl group to the pyridine ring can influence the compound's electronics and sterics. It may enhance binding by fitting into a small hydrophobic pocket near the hinge or, conversely, cause a steric clash that reduces affinity for certain kinases, thereby improving selectivity.

  • N-cyclopropyl Group: This is a key modification. The cyclopropyl group is a small, rigid, and lipophilic moiety. In drug design, it is often used to probe small hydrophobic pockets within a target's active site. Its rigidity can lock the molecule into a favorable conformation for binding, reducing the entropic penalty of binding compared to a more flexible alkyl chain. However, the metabolic stability of cyclopropyl groups can be context-dependent; in one reported case of an isonicotinamide GSK-3 inhibitor, a cyclopropane carboxamide group was found to be rapidly hydrolyzed.[13]

Based on these features, a logical first step would be to test N-cyclopropyl-6-methylnicotinamide against a panel of kinases known to be targeted by other nicotinamide derivatives, such as those listed in the table above.

Part 3: A Self-Validating Protocol for Comparative Kinase Assays

To empirically determine the activity of N-cyclopropyl-6-methylnicotinamide and compare it to a standard derivative, a robust and well-controlled in vitro kinase assay is essential.[14] A luminescence-based assay that measures ATP consumption is a common, high-throughput method.[15][16]

The causality behind this experimental design is to not only measure inhibition but to validate the measurement itself. By including appropriate controls and performing a full dose-response analysis, we can trust the resulting IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds (e.g., 10 mM to 1 nM) Add_Cmpd Dispense compounds & controls (DMSO vehicle) into 384-well plate Compound_Prep->Add_Cmpd Kinase_Mix Prepare Kinase/Substrate master mix in assay buffer Add_Kinase Add Kinase/Substrate mix to all wells Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP solution (at Km concentration) Add_ATP Initiate reaction by adding ATP ATP_Sol->Add_ATP Add_Cmpd->Add_Kinase Incubate_1 Pre-incubate (15 min) to allow compound binding Add_Kinase->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (60 min) at room temperature Add_ATP->Incubate_2 Add_Detection Add Kinase-Glo® Reagent to stop reaction & generate signal Incubate_2->Add_Detection Incubate_3 Incubate (10 min) to stabilize signal Add_Detection->Incubate_3 Read_Plate Read luminescence on plate reader Incubate_3->Read_Plate Calc_Inhib Normalize data to controls (% Inhibition) Read_Plate->Calc_Inhib Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhib->Plot_Curve Calc_IC50 Calculate IC50 value (Non-linear regression) Plot_Curve->Calc_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Step-by-Step Methodology

This protocol is designed to determine the IC50 value of a test compound against a purified kinase.[15][16]

1. Materials & Reagents:

  • Purified target kinase (e.g., VEGFR-2, IRAK4)

  • Kinase-specific substrate peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (prepare fresh)

  • Test Compounds: N-cyclopropyl-6-methylnicotinamide and a standard nicotinamide derivative (e.g., a known VEGFR-2 inhibitor) dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • Assay Plates: White, opaque, 384-well plates.

2. Experimental Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound and the positive control in 100% DMSO. The highest concentration might be 1 mM, resulting in a final assay concentration of 10 µM.

  • Plate Layout: Design the plate map. Include wells for:

    • 100% Activity Control: DMSO vehicle only (no inhibitor).

    • 0% Activity Control (Background): DMSO vehicle, but no kinase enzyme.

    • Positive Control Series: The full dilution series of the known inhibitor.

    • Test Compound Series: The full dilution series for each test compound. Run all in duplicate or triplicate.

  • Compound Dispensing: Transfer 1 µL of each compound dilution and control DMSO into the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase assay buffer.

    • Add 10 µL of this master mix to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the kinase for ATP. Using a concentration far above Km can reduce the apparent potency of ATP-competitive inhibitors.[15]

    • Add 10 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 21 µL.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the 100% activity wells).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the reagent to each well to stop the reaction.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminescence-capable plate reader.

3. Data Analysis:

  • Average the raw luminescence units (RLU) for all replicate wells.

  • Normalize the data to calculate percent inhibition: % Inhibition = 100 * (1 - (RLU_Test_Compound - RLU_0%_Activity) / (RLU_100%_Activity - RLU_0%_Activity))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Part 4: An Expert Consideration: The Dual Role of Nicotinamide Derivatives

A critical insight for any researcher working with novel nicotinamide derivatives is their potential to inhibit enzymes beyond protein kinases. Specifically, the nicotinamide scaffold makes these compounds candidates for inhibiting key metabolic enzymes in the NAD+ salvage pathway.[17][18]

The most prominent of these is Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme that converts nicotinamide to nicotinamide mononucleotide (NMN).[18][19] Many potent NAMPT inhibitors, such as FK866, are nicotinamide analogs.[18][20]

Why is this critical for kinase research?

Inhibition of NAMPT depletes the cellular pools of NAD+ and, subsequently, ATP.[18][19] This energy crisis can activate stress-response kinases like AMPK and inhibit growth-promoting kinases like mTOR.[19] Therefore, a compound could show an anti-proliferative effect in a cell-based assay that appears to be from inhibiting a target kinase, but is actually caused by this profound metabolic disruption. This is a classic off-target effect that must be de-risked.

G cluster_pathway Cellular Signaling & Metabolism Compound Novel Nicotinamide Derivative TargetKinase Target Kinase (e.g., VEGFR-2) Compound->TargetKinase On-Target Inhibition NAMPT Off-Target: NAMPT Compound->NAMPT Potential Off-Target Inhibition Downstream Kinase Pathway Downstream Effects (e.g., Proliferation) TargetKinase->Downstream CellEffect Observed Cellular Effect (e.g., Reduced Proliferation) Downstream->CellEffect contributes to NAD NAD+ Pool NAMPT->NAD produces ATP ATP Pool NAD->ATP required for Metabolic Metabolic Stress (AMPK activation, mTOR inhibition) ATP->Metabolic depletion causes Metabolic->CellEffect contributes to

Caption: On-target vs. potential off-target effects of a nicotinamide derivative.

Recommendation: If N-cyclopropyl-6-methylnicotinamide (or any novel nicotinamide derivative) shows potent activity in both a biochemical kinase assay and a cell-based assay, it is crucial to perform a counter-screen against NAMPT to ensure the cellular phenotype is not a result of metabolic interference.

Conclusion

The nicotinamide scaffold is a proven and powerful platform for the development of targeted kinase inhibitors. Standard derivatives have demonstrated potent and selective activity against a range of important oncology and immunology targets. For a novel compound like N-cyclopropyl-6-methylnicotinamide , a successful research program cannot rely on structural hypotheses alone. It requires a rigorous, empirical investigation using self-validating biochemical assays, as detailed in this guide.

By comparing its performance directly against established standards, researchers can determine its relative potency and potential selectivity. Furthermore, maintaining an awareness of the scaffold's potential for off-target metabolic effects, particularly NAMPT inhibition, is the hallmark of a thorough and scientifically sound drug discovery campaign. The provided protocols and strategic considerations offer a comprehensive framework for any scientist looking to unlock the potential of new nicotinamide derivatives in the ever-evolving field of kinase inhibitor research.

References

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed.
  • Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide. Benchchem.
  • Substituted nicotinamide derivatives as kinase inhibitors.
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  • FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells. STEMCELL Technologies.
  • Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer's disease. Bristol Myers Squibb.
  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PubMed.
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  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online.
  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis.
  • Inhibition of NAMPT by PAK4 Inhibitors. MDPI.
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. UTMB Research Expert Profiles.
  • Chimeric kinase ALK induces expression of NAMPT and selectively depends on this metabolic enzyme to sustain its own oncogenic function. PMC.
  • Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. PMC.
  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed.
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • N-Cyclopropyl-5-vinylnicotinamide. Benchchem.
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Reproducibility of N-Cyclopropyl-6-methylnicotinamide Cross-Coupling Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of advanced pharmaceutical intermediates, particularly spiro[cycloalkyl-1,3′-indol]-2′(1′H)-one derivatives used as p38 mitogen-activated protein kinase (MAPK) inhibitors, relies heavily on robust carbon-carbon bond formation. A critical node in this synthetic pathway is the Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide[1]. Achieving high reproducibility in this specific coupling is challenging due to the steric bulk of the spiro-indolinone boronate partners and the potential for competitive protodeboronation.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional and modern catalytic systems, providing you with a self-validating protocol that ensures high-fidelity reproducibility.

Mechanistic Causality and Pathway Analysis

The cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide follows the classic oxidative addition, transmetalation, and reductive elimination sequence. However, the rate-determining step shifts depending on the catalyst and the steric environment. With sterically encumbered spiro-boronates, transmetalation is often sluggish. If the active Pd(0) species is not stabilized, or if transmetalation is too slow, the boronic acid undergoes competitive degradation (protodeboronation), destroying the reaction's reproducibility.

G A 5-Bromo-N-cyclopropyl- 6-methylnicotinamide C Oxidative Addition [Pd(II) Complex] A->C Pd(0) Catalyst B Spiro-indolinone Boronate D Transmetalation [Pd(II) Intermediate] B->D C->D Base E Reductive Elimination [Pd(0) Regeneration] D->E E->C Catalytic Cycle F Coupled Product (p38 MAPK Inhibitor) E->F

Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-cyclopropyl-6-methylnicotinamide.

Comparative Performance of Catalytic Systems

Historically, the foundational patent literature utilizes [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) [1]. While the dppf ligand provides a wide bite angle that physically forces the intermediate complex to undergo reductive elimination (overcoming the steric hindrance of the spiro-compound), the high temperatures required (90 °C) often lead to moderate yields (typically reported around 39% after reverse-phase chromatography) [1].

To improve reproducibility, we must compare the baseline Pd(dppf)Cl₂ system against traditional Pd(PPh₃)₄ and the modern XPhos Pd G3 precatalyst. XPhos Pd G3 rapidly generates active, monoligated Pd(0) at lower temperatures, drastically reducing thermal degradation and side reactions.

Catalytic SystemLigand / Base / SolventTemp (°C)Time (h)Avg. Yield (%)Reproducibility (RSD)Primary Failure Mode
System A (Baseline) Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O901639 - 45%Moderate (~12%)Catalyst thermal degradation
System B (Traditional) Pd(PPh₃)₄ / Na₂CO₃ / Toluene:H₂O1002425 - 35%Low (~18%)Pd(0) oxidation, protodeboronation
System C (Modern) XPhos Pd G3 / K₃PO₄ / THF:H₂O60388 - 92%High (<3%)Moisture in precatalyst storage

Self-Validating Experimental Protocol (System C)

A robust protocol must be a self-validating system; it should provide immediate, observable feedback if a step fails, preventing the waste of expensive downstream spiro-intermediates. The following methodology utilizes XPhos Pd G3 for the cross-coupling of 5-bromo-N-cyclopropyl-6-methylnicotinamide, integrating causality and strict quality control.

Workflow Step1 1. Reagent Preparation (Strictly Anaerobic) Step2 2. Catalyst Activation (XPhos Pd G3) Step1->Step2 Validates: No O2 present Step3 3. Cross-Coupling Reaction (60°C Heating) Step2->Step3 Validates: Rapid Pd(0) formation Step4 4. In-Process Control (IPC) (LC-MS Monitoring) Step3->Step4 Validates: Conversion rate Step4->Step3 <95% Conversion Step5 5. Workup & Purification (Reverse Phase) Step4->Step5 >95% Conversion

Self-validating experimental workflow for reproducible cross-coupling reactions.

Step-by-Step Methodology:

1. Preparation and Degassing

  • Action: Charge a Schlenk flask with 5-bromo-N-cyclopropyl-6-methylnicotinamide (1.0 equiv) and the spiro-indolinone boronate ester (1.1 equiv). Add THF and 0.5 M aqueous K₃PO₄ (3.0 equiv). Sparge the biphasic mixture with argon for exactly 15 minutes.

  • Causality: Oxygen is the primary killer of Pd(0) intermediates. Degassing prevents oxidative quenching of the catalyst, which is the leading cause of batch-to-batch yield variations.

  • Self-Validation: The solution must remain clear during sparging. If it turns yellow or brown prematurely, trace oxygen is present in the solvent lines; discard and restart.

2. Catalyst Addition

  • Action: Add XPhos Pd G3 (2 mol%) under a positive flow of argon. Heat the mixture gently to 60 °C.

  • Causality: The G3 precatalyst ensures a mathematically perfect 1:1 ratio of the bulky XPhos ligand to palladium. This prevents the formation of unreactive, multi-ligated palladium complexes that plague traditional Pd(PPh₃)₄ systems.

  • Self-Validation: Upon reaching 60 °C, the solution should transition to a homogeneous pale yellow, indicating the successful generation of the active L-Pd(0) species. The complete absence of a black precipitate (palladium black) confirms catalyst stability.

3. Reaction and In-Process Control (IPC)

  • Action: Stir the reaction at 60 °C for 3 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: Relying solely on a fixed reaction time ignores variables like stirring efficiency and minor temperature fluctuations. Kinetic monitoring ensures the reaction is quenched exactly at completion, preventing product degradation.

  • Self-Validation: The reaction is validated to proceed to the next step only when the LC-MS peak corresponding to 5-bromo-N-cyclopropyl-6-methylnicotinamide (m/z 255/257) is <5% relative to the product peak (m/z ~362) [1].

4. Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Purify via reverse-phase chromatography (30% CH₃CN in H₂O to 60% CH₃CN in H₂O) [1].

  • Causality: Reverse-phase chromatography effectively separates the highly polar p38 MAPK inhibitor product from lipophilic phosphine oxide byproducts, ensuring a >98% purity profile suitable for downstream biological assays.

References

  • Title: US8772288B2 - Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)

Comparative Benchmarking of N-cyclopropyl-6-methylnicotinamide Activity in Cell-Based Assays: A Guide for Target Deconvolution

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of N-cyclopropyl-6-methylnicotinamide, a novel derivative of nicotinamide. Given its structural similarity to nicotinamide, a key metabolite in NAD+ biology, this compound is hypothesized to interact with central regulators of cellular metabolism and signaling. We will focus on benchmarking its activity against two primary, interconnected enzyme families: the NAD+-dependent Sirtuin deacetylases and Nicotinamide N-Methyltransferase (NNMT).

The experimental designs herein are constructed as self-validating systems, incorporating established positive and negative controls. This approach ensures that the generated data is robust, reproducible, and allows for a clear, objective comparison of N-cyclopropyl-6-methylnicotinamide's potency and selectivity against known modulators of these pathways.

Part 1: Interrogation of Sirtuin 2 (SIRT2) Inhibition

Rationale for Investigation: Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in metabolism, DNA repair, and aging.[1] Their activity is physiologically regulated by the concentration of their cofactor, NAD+, and inhibited by their reaction by-product, nicotinamide (NAM).[2][3] The mechanism involves NAM binding to the enzyme, which facilitates the reverse reaction of the O-alkylimidate intermediate, reforming NAD+.[4] Due to the structural analogy of N-cyclopropyl-6-methylnicotinamide to NAM, it is a prime candidate for a sirtuin inhibitor. We will focus on SIRT2, a predominantly cytosolic sirtuin, as it has well-validated substrates and established cell-based assays.[5]

SIRT2 Signaling and Assay Principle

SIRT2's enzymatic activity is central to various cellular processes, including the deacetylation of non-histone proteins like α-tubulin. Inhibition of SIRT2 results in the hyperacetylation of its substrates. This provides a direct and quantifiable readout of the inhibitor's target engagement within the cell.

SIRT2_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 SIRT2 Catalytic Cycle cluster_2 Inhibition Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NAD NAD+ SIRT2 SIRT2 Enzyme NAD->SIRT2 Cofactor NAMPT->NAD SIRT2->NAM Tubulin α-Tubulin SIRT2->Tubulin Deacetylation OAADPR 2'-O-acetyl-ADP-ribose SIRT2->OAADPR Ac_Tubulin Acetylated α-Tubulin Ac_Tubulin->SIRT2 Substrate Inhibitor N-cyclopropyl-6-methylnicotinamide (Test Compound) Inhibitor->SIRT2 Inhibits NAM_Inhibit Nicotinamide (Product Inhibition) NAM_Inhibit->SIRT2 Inhibits

Figure 1: SIRT2 signaling pathway and points of inhibition.

Experimental Protocol 1: α-Tubulin Acetylation Western Blot Assay

This assay provides a direct measure of SIRT2 inhibition in a cellular context.

Methodology:

  • Cell Culture: Seed MCF-7 breast cancer cells (or another suitable cell line with detectable α-tubulin acetylation) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of N-cyclopropyl-6-methylnicotinamide (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and positive controls such as AGK2 (10 µM) and SirReal2 (10 µM).[5] Incubate for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and deacetylase inhibitors (importantly, Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against acetylated-α-Tubulin (Lys40) and total α-Tubulin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensity for acetylated and total α-tubulin. Normalize the acetylated-tubulin signal to the total-tubulin signal for each lane.

Experimental Protocol 2: Cell Viability (MTT) Assay

This assay assesses the downstream functional consequence of SIRT2 inhibition on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed MCF-7 cells (3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat cells with a serial dilution of N-cyclopropyl-6-methylnicotinamide and competitor compounds for 72 hours.[6]

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Discard the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Comparative Data Summary: SIRT2 Inhibition
CompoundTargetα-Tubulin Acetylation (Fold Change at 10 µM)Cell Viability GI50 (µM)
N-cyclopropyl-6-methylnicotinamide SIRT2 (Hypothesized)Experimental ValueExperimental Value
AGK2 (Positive Control)[5]SIRT2Significant Increase~10-20 µM
SirReal2 (Positive Control)[5]SIRT2Significant Increase~5-15 µM
Vehicle (DMSO)N/A1.0 (Baseline)N/A

Part 2: Evaluation of Nicotinamide N-Methyltransferase (NNMT) Inhibition

Rationale for Investigation: NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[7][8] Overexpression of NNMT is linked to various cancers and metabolic diseases, making it a compelling therapeutic target.[9] NNMT activity regulates the cellular pools of nicotinamide and SAM, thereby influencing NAD+ synthesis and epigenetic states.[10] A nicotinamide analog like N-cyclopropyl-6-methylnicotinamide could function as either a substrate or an inhibitor of NNMT.

NNMT Pathway and Assay Principle

Inhibition of NNMT can be directly quantified by measuring the reduction of its product, MNA, in cell lysates. This provides a highly specific readout of target engagement. The functional consequence of NNMT inhibition, a reduction in cell viability, can be measured in cancer cells where it is overexpressed.

NNMT_Pathway cluster_0 NNMT Catalytic Reaction cluster_1 Cellular Impact cluster_2 Inhibition Point NAM Nicotinamide NNMT NNMT Enzyme NAM->NNMT Substrate NAD_Pool Altered NAD+ Pool NAM->NAD_Pool SAM SAM (Methyl Donor) SAM->NNMT Co-substrate MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH SAH NNMT->SAH Co-product Proliferation Cancer Cell Proliferation NNMT->Proliferation Supports Epigenetics Altered SAM/SAH Ratio -> Epigenetic Changes SAH->Epigenetics Inhibitor N-cyclopropyl-6-methylnicotinamide (Test Compound) Inhibitor->NNMT Inhibits

Figure 2: NNMT enzymatic pathway and consequences of its inhibition.

Experimental Protocol 3: Intracellular MNA Quantification by LC-MS/MS

This assay provides a direct and highly sensitive measure of NNMT enzymatic activity within cells.

Methodology:

  • Cell Culture: Seed U-2 OS cells (an osteosarcoma line with notable NNMT activity) in 6-well plates.[7]

  • Compound Treatment: Treat cells with N-cyclopropyl-6-methylnicotinamide (e.g., 10 µM and 100 µM), a known NNMT inhibitor as a positive control, and a vehicle control (DMSO) for 72 hours.[7]

  • Metabolite Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol/water solution.

    • Scrape cells and collect the extract in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant and dry it using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and appropriate mobile phases.

    • Monitor the specific mass transition for MNA.

  • Data Analysis: Quantify the MNA peak area and normalize to the total protein content or cell number from a parallel plate. Calculate the percentage reduction in MNA levels compared to the vehicle control.

Experimental Protocol 4: Cell Viability (MTT) Assay for NNMT Inhibition

This assay assesses the impact of NNMT inhibition on the viability of NNMT-dependent cancer cells. The protocol is identical to the one described for SIRT2 inhibition but should be performed in a relevant cell line like U-2 OS or Saos-2.[7]

Comparative Data Summary: NNMT Inhibition
CompoundTargetIntracellular MNA Reduction (% at 100 µM)Cell Viability GI50 (µM) in U-2 OS cells
N-cyclopropyl-6-methylnicotinamide NNMT (Hypothesized)Experimental ValueExperimental Value
5-AMQ (Positive Control)[7]NNMTSignificant Reduction (≥50%)~50-100 µM
Vehicle (DMSO)N/A0% (Baseline)N/A

Integrated Experimental Workflow

A logical workflow is critical for efficiently characterizing the compound's primary mechanism of action.

Workflow cluster_sirt2 SIRT2 Activity Benchmarking cluster_nnmt NNMT Activity Benchmarking cluster_analysis Data Analysis & Interpretation start Start: N-cyclopropyl-6- methylnicotinamide sirt2_viability Cell Viability Assay (e.g., MTT in MCF-7) start->sirt2_viability nnmt_viability Cell Viability Assay (e.g., MTT in U-2 OS) start->nnmt_viability sirt2_western Target Engagement Assay (α-Tubulin Acetylation WB) sirt2_viability->sirt2_western Confirm On-Target Effect conclusion Determine Potency, Selectivity, and Primary MoA sirt2_western->conclusion nnmt_lcms Target Engagement Assay (Intracellular MNA by LC-MS/MS) nnmt_viability->nnmt_lcms Confirm On-Target Effect nnmt_lcms->conclusion

Figure 3: Proposed workflow for benchmarking N-cyclopropyl-6-methylnicotinamide.

Discussion and Interpretation of Outcomes

By executing this dual-pronged benchmarking strategy, several distinct activity profiles for N-cyclopropyl-6-methylnicotinamide may emerge:

  • Selective SIRT2 Inhibitor: The compound induces a dose-dependent increase in α-tubulin acetylation and reduces viability in SIRT2-sensitive cells (e.g., MCF-7), but has no significant effect on intracellular MNA levels in NNMT-active cells.

  • Selective NNMT Inhibitor: The compound causes a potent, dose-dependent decrease in intracellular MNA levels and reduces viability in NNMT-dependent cells (e.g., U-2 OS), but does not alter α-tubulin acetylation.

  • Dual Inhibitor: The compound demonstrates activity in both the SIRT2 and NNMT assay cascades. In this case, further biochemical assays with recombinant enzymes would be required to determine the relative potency (IC50) against each target.

  • Inactive or Off-Target Activity: The compound shows no activity in the target engagement assays (Western Blot for SIRT2, LC-MS/MS for NNMT), even if it affects cell viability. This would suggest an alternative mechanism of action that requires further investigation.

This structured, comparative approach provides a robust foundation for elucidating the cellular mechanism of action for N-cyclopropyl-6-methylnicotinamide. The inclusion of orthogonal assays—one measuring direct target engagement and another measuring a downstream functional outcome—is critical for building a confident and comprehensive pharmacological profile.

References

  • Frontiers. (2022, September 6). Review of various NAMPT inhibitors for the treatment of cancer. [Link]

  • OAE Publishing Inc. (2025, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer. [Link]

  • AACR Journals. (2017, July 13). Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair. [Link]

  • Taylor & Francis Online. (2024, June 13). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]

  • ACS Publications. (2022, December 23). Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer. [Link]

  • RSC Publishing. (2022, March 1). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. [Link]

  • PMC. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. [Link]

  • ACS Publications. (2017, March 16). Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure–Activity Relationship Analysis. [Link]

  • MDPI. (2024, October 15). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. [Link]

  • RSC Publishing. (2023, April 14). Multifunctional activity-based chemical probes for sirtuins. [Link]

  • MDPI. (2025, November 5). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. [Link]

  • PMC. (2024, March 19). Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro. [Link]

  • PMC. (2021, May 19). Mechanisms and inhibitors of nicotinamide N-methyltransferase. [Link]

  • MDPI. (2021, January 10). Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modulators. [Link]

  • Patsnap Synapse. (2024, June 27). What is N-1-methylnicotinamide used for?. [Link]

  • MDPI. (2021, September 28). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. [Link]

  • PMC. (2021, January 20). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [Link]

  • Science.org. (2021, January 20). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [Link]

  • PLOS One. (2014, September 15). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. [Link]

  • bioRxiv. (2015, September 28). Mechanism-based sirtuin enzyme activation. [Link]

  • medRxiv. (2020, September 22). Detection of oncometabolites 1-methylnicotinamide, nicotine imine and N-Methylnicotinium in nails of oral. [Link]

  • Frontiers. (2025, January 30). N1-methylnicotinamide promotes age-related cochlear damage via the overexpression of SIRT1. [Link]

  • PubMed. (2018, September 1). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. [Link]

  • ResearchGate. Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. [Link]

Sources

A Comparative Guide to the Validation of N-Cyclopropyl-6-methylnicotinamide Reference Standards Using Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity and concentration of reference standards are of paramount importance. These standards serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and finished products are measured. Therefore, the validation of these reference materials is a critical process that underpins the safety and efficacy of therapeutic goods. This guide provides an in-depth technical comparison of methodologies for the validation of n-cyclopropyl-6-methylnicotinamide reference standards, with a focus on the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR stands as a powerful, non-destructive analytical technique for determining the absolute concentration of compounds in a sample.[1] Unlike many chromatographic methods, qNMR does not typically require a reference standard of the analyte itself for quantification, as the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[1][2] This inherent characteristic makes qNMR a primary ratio method, capable of delivering results with metrological traceability to the International System of Units (SI).[1][3]

This guide will delve into the experimental design, data interpretation, and comparative analysis of n-cyclopropyl-6-methylnicotinamide reference standards. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity.

The Foundational Role of qNMR in Reference Standard Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For reference standards, this means unequivocally establishing their purity and concentration. Quantitative NMR is increasingly recognized as a gold-standard technique for this purpose due to its high precision, accuracy, and the ability to provide structural information alongside quantitative data.[6][7]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have both recognized the growing importance of qNMR and are continuously updating their guidelines to reflect its utility in pharmaceutical analysis.[8][9][10] The principles of qNMR are rooted in the direct relationship between the integrated signal intensity of a specific resonance and the molar concentration of the corresponding nuclei in the sample.[11][12] By co-dissolving a well-characterized internal standard of known purity and concentration with the analyte, a direct comparison of their signal integrals allows for the precise determination of the analyte's purity.[1][13]

Experimental Design: A Causality-Driven Approach

The successful application of qNMR for the validation of n-cyclopropyl-6-methylnicotinamide reference standards hinges on a meticulously planned experimental design. Every choice, from the internal standard to the NMR acquisition parameters, must be justified by sound scientific principles to ensure the trustworthiness of the results.

The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[13][14] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The internal standard must have a well-documented and high level of purity (typically ≥99.9%) and be chemically stable in the chosen solvent and under the experimental conditions.[14]

  • Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[11][14]

  • Signal Simplicity and Separation: The internal standard should ideally exhibit a simple spectrum with sharp, well-resolved signals (preferably singlets) that do not overlap with any of the analyte's signals or those of residual solvents.[13]

  • Known Proton Count: The number of protons giving rise to the selected signal must be accurately known.[15]

For the validation of n-cyclopropyl-6-methylnicotinamide, Maleic Anhydride is an excellent choice as an internal standard when using a solvent like DMSO-d6. Its two olefinic protons give a sharp singlet at a distinct chemical shift, well separated from the aromatic and aliphatic signals of the analyte. Furthermore, its high purity and stability are well-established.

The choice of a deuterated solvent is crucial for dissolving both the analyte and the internal standard, as well as for minimizing solvent-related signal interference.[11] Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile solvent for a wide range of organic compounds, including n-cyclopropyl-6-methylnicotinamide and maleic anhydride. It is important to use a high-purity, low-water-content solvent to avoid broad signals and potential degradation of the sample.[11]

The acquisition and processing parameters in a qNMR experiment must be carefully optimized to ensure that the signal integrals are a true representation of the molar ratios.

  • Pulse Angle: A 90° pulse is recommended for qNMR measurements to maximize the signal intensity.[11]

  • Relaxation Delay (d1): This is a critical parameter to ensure complete relaxation of all nuclei between scans. A delay of at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard is recommended.[11][16] Failure to allow for adequate relaxation can lead to signal saturation and inaccurate quantification.[13]

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely to zero, preventing truncation artifacts that can distort the baseline and affect integration accuracy.[11]

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N), which is essential for precise integration. A S/N of at least 250 is recommended for a precision of better than 1%.[11]

Comparative Analysis of N-Cyclopropyl-6-methylnicotinamide Reference Standards

To illustrate the practical application of qNMR for reference standard validation, we present a comparative analysis of three hypothetical batches of n-cyclopropyl-6-methylnicotinamide.

Reference Standard BatchPurity by qNMR (%)Standard Deviation (n=5)Relative Standard Deviation (%)
In-House Primary Standard99.920.080.08
Supplier A99.650.120.12
Supplier B98.870.150.15

The data clearly demonstrates the ability of qNMR to differentiate between reference standards of varying purity with high precision. The in-house primary standard, validated against a certified reference material (CRM) from a national metrology institute like NIST, serves as the benchmark.[17][18] The lower purity values for the standards from Supplier A and B highlight the importance of independent validation before their use in critical quality control assays.

Experimental Protocol: A Self-Validating System

The following step-by-step protocol for the qNMR validation of n-cyclopropyl-6-methylnicotinamide is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results.

  • Accurately weigh approximately 10-20 mg of the n-cyclopropyl-6-methylnicotinamide reference standard into a clean, dry NMR tube.[11]

  • Accurately weigh an appropriate amount of the internal standard (e.g., maleic anhydride) to achieve a near 1:1 molar ratio with the analyte.[11]

  • Record the exact masses of both the analyte and the internal standard.

  • Add a precise volume of deuterated solvent (e.g., 0.6 mL of DMSO-d6) to the NMR tube.[19]

  • Cap the tube securely and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

  • Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.[16]

  • Tune and match the probe to the sample.

  • Shim the magnetic field to achieve optimal resolution and line shape.[16]

  • Set the appropriate NMR acquisition parameters as discussed previously (90° pulse, relaxation delay ≥ 5x T1, sufficient acquisition time, and number of scans for adequate S/N).

  • Acquire the 1H NMR spectrum.

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the S/N without significantly distorting the line shape.

  • Perform a Fourier transform of the FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For n-cyclopropyl-6-methylnicotinamide, the signal corresponding to the methyl group protons is a good candidate for integration. For maleic anhydride, the singlet from the two olefinic protons is used.

  • Calculate the purity of the analyte using the following equation[11]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • "analyte" refers to n-cyclopropyl-6-methylnicotinamide

    • "std" refers to the internal standard

To ensure the validity of the qNMR experiment, a system suitability test should be performed. This can include verifying the resolution between key peaks and the signal-to-noise ratio of the internal standard signal.

Visualizing the Workflow

The following diagram illustrates the logical flow of the qNMR validation process for n-cyclopropyl-6-methylnicotinamide reference standards.

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve instrument_setup Instrument Setup (Tune, Match, Shim) dissolve->instrument_setup Prepared Sample set_params Set Acquisition Parameters instrument_setup->set_params acquire_spectrum Acquire 1H NMR Spectrum set_params->acquire_spectrum processing FID Processing (FT, Phasing, Baseline Correction) acquire_spectrum->processing Raw FID Data integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity integration->calculation report Generate Validation Report calculation->report Purity Result

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of n-Cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of n-Cyclopropyl-6-methylnicotinamide, a compound often utilized in drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar nicotinamide compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Toxicity: While acute toxicity data is not available, it is prudent to handle the compound as potentially toxic if ingested or absorbed through the skin.[4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following personal protective equipment must be worn when handling n-Cyclopropyl-6-methylnicotinamide and its waste products:

PPE CategorySpecificationRationale
Eye Protection Goggles or a face shield.[2]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or absorption.
Body Protection A lab coat or other protective clothing.[2]To protect the skin from accidental spills.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2]To prevent inhalation and potential respiratory irritation. Use in a well-ventilated area or a chemical fume hood is recommended.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Key Principles:

  • Dedicated Waste Container: A designated, properly labeled hazardous waste container should be used exclusively for n-Cyclopropyl-6-methylnicotinamide and materials contaminated with it.

  • Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used.[5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "n-Cyclopropyl-6-methylnicotinamide," and the start date of waste accumulation.[6][7]

  • Secure Closure: The container must have a secure, leak-proof lid and be kept closed when not in use.[5]

Step-by-Step Disposal Protocol

The disposal of n-Cyclopropyl-6-methylnicotinamide should follow a systematic process, from the point of generation to its final removal from the laboratory.

Workflow for Disposal of n-Cyclopropyl-6-methylnicotinamide

A Step 1: Generation of Waste (e.g., unused compound, contaminated labware) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Place in a dedicated, compatible container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Satellite Accumulation Area (SAA) (Within line of sight of generation) D->E F Step 6: Transfer to Central Accumulation Area (CAA) (When container is full or as per lab protocol) E->F G Step 7: Arrange for Professional Disposal (Contact licensed hazardous waste vendor) F->G

Caption: Workflow for the proper disposal of n-Cyclopropyl-6-methylnicotinamide.

Detailed Steps:

  • Waste Generation: This includes any unused or expired n-Cyclopropyl-6-methylnicotinamide, as well as contaminated materials such as gloves, pipette tips, and empty containers.

  • Don PPE: Before handling any waste, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.

  • Segregate Waste: Carefully place all waste materials into the designated hazardous waste container. Do not mix with other chemical waste streams unless you have confirmed their compatibility.

  • Label Container: Ensure the waste container is accurately and clearly labeled. This is a critical step for the safety of all laboratory personnel and for regulatory compliance.[6][7]

  • Store in Satellite Accumulation Area (SAA): The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5][7]

  • Transfer to Central Accumulation Area (CAA): Once the container is full, or according to your institution's specific guidelines, it should be securely closed and moved to a Central Accumulation Area (CAA) for temporary storage before being picked up by a licensed disposal vendor.[7]

  • Arrange for Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[5][8] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9]

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical spill kit with absorbent materials.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the affected area as per your laboratory's standard operating procedures.

  • Skin Contact:

    • Immediately remove any contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Seek medical attention if irritation persists.[1]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Regulatory Framework

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[10][11][12][13] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific chemical hygiene plan.

References

  • Daniels Health. (2025, May 21).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Benchchem. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • TCI EUROPE N.V. (n.d.).
  • Sigma-Aldrich. (2025, October 31).
  • Environmental Protection Agency. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinamide.
  • Cayman Chemical. (2025, August 19).
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.
  • Becton, Dickinson and Company. (2022, August 11).
  • Fisher Scientific. (2025, December 18).
  • Nicotinamide - SAFETY D
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Thermo Fisher Scientific. (2009, September 26).
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024, June 3).
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • The Fate of Nicotinamide in the Mouse. (2025, September 19).
  • Sheng, Z.-K., et al. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. (2015, January 29).

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A Researcher's Guide to the Safe Handling of n-Cyclopropyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

As a novel derivative of nicotinamide, n-Cyclopropyl-6-methylnicotinamide is a compound of significant interest in drug discovery and development. Its unique structural features necessitate a thorough understanding of its handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established best practices for similar chemical entities.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for n-Cyclopropyl-6-methylnicotinamide is not yet widely available, a conservative approach to safety dictates that we extrapolate from the known hazards of structurally similar compounds. Nicotinamide derivatives, such as N-Methylnicotinamide and 6-Methylnicotinamide, are typically crystalline solids that can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle n-Cyclopropyl-6-methylnicotinamide with the assumption that it possesses a similar hazard profile.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][4][5]

  • Serious Eye Irritation: Can lead to pain, watering, and redness of the eyes.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system, causing coughing or discomfort.[2][4]

The physical form of n-Cyclopropyl-6-methylnicotinamide is a white to pale yellow crystalline powder.[1] This characteristic underscores the importance of measures to control dust generation during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling n-Cyclopropyl-6-methylnicotinamide. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][3][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1][6]
Body Protection A buttoned laboratory coat.Shields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[7]
Operational Workflow: From Receipt to Disposal

A systematic and well-documented workflow is paramount for the safe handling of any chemical compound. The following diagram and procedural steps outline a comprehensive plan for managing n-Cyclopropyl-6-methylnicotinamide within a laboratory setting.

cluster_0 Receiving & Storage cluster_1 Handling & Experimentation cluster_2 Decontamination & Disposal Receiving Receiving: Verify container integrity. Confirm labeling. Storage Storage: Cool, dry, well-ventilated area. Tightly sealed container. Receiving->Storage Log in inventory Weighing Weighing: Inside a chemical fume hood or ventilated balance enclosure. Storage->Weighing Transfer to lab Dissolution Solution Preparation: Add solid to solvent slowly. Avoid splashing. Weighing->Dissolution Experiment Experimental Use: Follow specific protocol. Maintain containment. Dissolution->Experiment Decontamination Decontamination: Wipe surfaces with 70% ethanol. Clean glassware. Experiment->Decontamination Post-experiment Waste_Collection Waste Collection: Segregate solid and liquid waste. Label containers clearly. Decontamination->Waste_Collection Disposal Disposal: Follow institutional hazardous waste procedures. Waste_Collection->Disposal

Caption: Workflow for the safe handling of n-Cyclopropyl-6-methylnicotinamide.

Step-by-Step Handling Procedures:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

    • Log the compound into your chemical inventory system.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

    • Ensure the container is tightly sealed to prevent exposure to air and moisture.[2] Some related compounds are noted to be air-sensitive.

  • Preparation for Use:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6]

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Solution Preparation:

    • All handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

    • When preparing solutions, slowly add the solid n-Cyclopropyl-6-methylnicotinamide to the solvent to prevent splashing.

  • Experimental Use:

    • Adhere strictly to the established experimental protocol.

    • Keep all containers with the compound covered when not in immediate use.

Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

All waste materials containing n-Cyclopropyl-6-methylnicotinamide must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated consumables (e.g., gloves, weigh paper, absorbent pads) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][7] Do not pour any waste down the drain.[7]

By adhering to these guidelines, researchers can safely handle n-Cyclopropyl-6-methylnicotinamide, fostering a secure environment for scientific advancement.

References

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: N-Methylnicotinamide.
  • MetaSci (n.d.). Safety Data Sheet: N-Methylnicotinamide.
  • Thermo Fisher Scientific. (2014, January 23). Safety Data Sheet: 6-Methylnicotinamide.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: N-Methoxy-N-methylnicotinamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Methylnicotinic acid.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: Nicotinamide.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet: N-Methylnicotinamide.
  • Santa Cruz Biotechnology, Inc. (2015, April 16). Safety Data Sheet: Nicotinamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Diethylnicotinamide.
  • Fisher Scientific. (2010, October 18). Safety Data Sheet: Methyl 6-methylnicotinate.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.